(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDYFNYBHXPTJG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid
Abstract
This compound is a non-proteinogenic α-amino acid characterized by its unique ortho-hydroxyphenyl substituent. This structural feature imparts distinct chemical properties, including the capacity for strong intramolecular hydrogen bonding, which significantly influences its conformation, reactivity, and biological activity. As a chiral building block, its stereochemically pure form is of considerable interest to researchers in medicinal chemistry and drug development. This technical guide provides a detailed examination of the molecule's chemical structure, stereochemistry, and the multifaceted nature of its chemical bonds. We explore the covalent framework, key intramolecular and intermolecular interactions, and present a multi-faceted approach to its structural elucidation, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This document is intended for scientists and professionals who require a deep, mechanistic understanding of this important chemical entity.
Introduction to this compound
This compound belongs to a class of aromatic amino acids that, while not incorporated into proteins via the standard genetic code, serve as critical intermediates in the synthesis of complex organic molecules. Its structure, combining an amino acid backbone with a phenolic side chain, makes it a versatile synthon. The precise spatial arrangement of the amino, carboxyl, and hydroxyl groups, dictated by the (R)-configuration at the α-carbon, is fundamental to its application in stereospecific synthesis, particularly in the pharmaceutical industry where enantiomeric purity is paramount. The ortho-position of the hydroxyl group on the phenyl ring distinguishes it from its meta- and para-isomers, creating a unique electronic and steric environment that governs its chemical behavior.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 185339-06-4 | [1] |
| Molecular Formula | C₈H₉NO₃ | [2] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Molecular Structure and Stereochemistry
The molecular architecture of this compound is defined by a central, sp³-hybridized alpha-carbon (Cα), which serves as the molecule's chiral center. This carbon is covalently bonded to four distinct substituents:
-
An Amino Group (-NH₂): A primary amine that acts as a base and a hydrogen bond donor.
-
A Carboxylic Acid Group (-COOH): An acidic functional group that is also a hydrogen bond donor and acceptor.
-
A Hydrogen Atom (-H):
-
A 2-Hydroxyphenyl Group: An aromatic ring substituted with a hydroxyl (-OH) group at the C2 (ortho) position.
The (2R) Chiral Configuration
The "(2R)" designation describes the absolute stereochemistry at the Cα, determined by the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents is assigned as follows:
-
-NH₂ (highest priority based on atomic number)
-
-COOH
-
-C₆H₄OH (2-hydroxyphenyl)
-
-H (lowest priority)
When viewing the molecule with the lowest-priority substituent (-H) pointing away from the observer, the sequence from highest to lowest priority (-NH₂ → -COOH → -C₆H₄OH) proceeds in a clockwise direction, hence the "(R)" assignment. This specific enantiomeric form is crucial, as biological systems are chiral and often interact differently with (R) and (S) enantiomers.
Sources
A Technical Guide to the Spectroscopic Characterization of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral non-proteinogenic amino acid, (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. This compound, a derivative of phenylglycine, is of significant interest to researchers in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critically dependent on a thorough understanding of its spectroscopic profile. As no comprehensive experimental spectral data is publicly available for this specific ortho-hydroxy isomer, this document leverages advanced spectral prediction, comparative analysis with structurally related compounds, and foundational spectroscopic principles to provide a robust and scientifically grounded characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups that define its chemical properties and spectroscopic signature: a carboxylic acid, an amine at the alpha-position, a chiral center, and an ortho-substituted phenolic ring. The molecule's structure dictates that in solution, particularly at physiological pH, it is likely to exist as a zwitterion, with a protonated amine (-NH3+) and a deprotonated carboxylate (-COO-). This zwitterionic character significantly influences its IR spectrum.
The following sections will detail the predicted and expected spectroscopic data for this molecule, providing a comprehensive reference for its identification and characterization.
Figure 2: Standard workflow for FTIR data acquisition.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
-
Data Acquisition:
-
An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first.
-
The sample is then scanned, and the background is automatically subtracted.
-
Signal averaging (e.g., 16-32 scans) is used to improve the signal-to-noise ratio.
-
Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation and Expert Insights |
| 3400 - 2400 (very broad) | O-H and N-H stretching | Phenolic -OH, -NH₃⁺, Carboxylic acid O-H | This region is expected to be dominated by a very broad and strong absorption band, characteristic of the zwitterionic form of an amino acid. It encompasses the stretching vibrations of the ammonium group (-NH₃⁺) and the phenolic -OH, likely involved in extensive hydrogen bonding. [1] |
| ~3100 - 3000 | C-H stretching | Aromatic C-H | Sharp, medium-intensity peaks characteristic of C-H bonds on the benzene ring. |
| ~1650 - 1580 | C=O stretching (asymmetric) | Carboxylate (-COO⁻) | A strong absorption band corresponding to the asymmetric stretching of the carboxylate group, a key indicator of the zwitterionic form. |
| ~1600 and ~1470 | C=C stretching | Aromatic Ring | Two or more sharp bands of variable intensity, typical for benzene ring skeletal vibrations. |
| ~1550 | N-H bending | Ammonium (-NH₃⁺) | A medium to strong absorption for the asymmetric bending of the N-H bonds in the protonated amino group. |
| ~1400 | C=O stretching (symmetric) | Carboxylate (-COO⁻) | A medium to strong band for the symmetric stretching of the carboxylate. |
| ~1250 | C-O stretching | Phenolic C-O | A strong band indicating the stretching of the C-O bond of the phenol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol/water with a small amount of formic acid or acetic acid to promote protonation.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). ESI is a soft ionization technique suitable for polar molecules like amino acids.
-
MS1 Scan (Full Scan):
-
Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺. The accurate mass measurement from a high-resolution instrument (TOF, Orbitrap) can be used to confirm the elemental composition.
-
-
MS/MS Scan (Tandem MS):
-
Select the [M+H]⁺ ion (m/z 168.06) as the precursor ion.
-
Induce fragmentation using Collision-Induced Dissociation (CID).
-
Acquire the product ion spectrum to observe the characteristic fragmentation pattern.
-
Predicted Mass Spectrometric Data
-
Molecular Formula: C₈H₉NO₃ [2]* Molecular Weight: 167.16 g/mol [2]* Monoisotopic Mass: 167.0582 g/mol
ESI-MS (Positive Ion Mode):
-
[M+H]⁺: m/z 168.0655
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 168.06):
The fragmentation of protonated α-amino acids is well-characterized. Common fragmentation pathways involve the loss of small neutral molecules.
| Predicted Fragment m/z | Neutral Loss | Proposed Fragment Structure/Identity | Rationale and Expert Insights |
| 150.05 | H₂O (18.01) | Loss of water from the carboxylic acid group. | A common initial fragmentation step for protonated amino acids. |
| 122.06 | HCOOH (46.00) | Loss of formic acid. | This is a highly characteristic fragmentation for α-amino acids, resulting in an iminium ion. This is often the base peak in the MS/MS spectrum. [3] |
| 107.05 | HCOOH + NH₃ (63.02) | Sequential loss of formic acid and ammonia. | Represents the hydroxyphenylmethyl cation. |
| 94.06 | C₂H₃NO₂ (73.02) | Loss of the glycyl radical. | Cleavage of the bond between the alpha-carbon and the aromatic ring. |
Conclusion
The spectroscopic data presented in this guide, derived from predictive models and comparative analysis, offer a comprehensive framework for the identification and structural verification of this compound. The predicted NMR chemical shifts provide a detailed map of the proton and carbon environments, while the IR absorption bands confirm the presence and nature of the key functional groups, particularly indicating a zwitterionic state. The mass spectrometry data establishes the molecular weight and outlines a characteristic fragmentation pattern crucial for confirmation of the amino acid structure. This technical guide serves as an essential reference for researchers working with this compound, enabling confident characterization and facilitating its application in drug discovery and development.
References
-
BLDpharm. (n.d.). 185339-06-4|(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. Retrieved from BLDpharm website. [4]2. CymitQuimica. (n.d.). 2-Amino-2-(2-hydroxyphenyl)acetic acid. Retrieved from CymitQuimica website. [2]3. Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link] [1]4. ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Retrieved from [Link]
Sources
- 1. gaussian.com [gaussian.com]
- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
A Technical Guide to the Discovery and Natural Occurrence of 2-Hydroxyphenylglycine Enantiomers
Abstract: This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of the enantiomers of 2-hydroxyphenylglycine, a critical non-proteinogenic amino acid. With a focus on (R)- and (S)-4-hydroxyphenylglycine, this document explores their integral role as building blocks in complex natural products, particularly the vancomycin group of glycopeptide antibiotics. We will delve into the enzymatic pathways responsible for their formation in bacteria, methods for their enantioselective analysis, and a brief look at synthetic strategies. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development, offering in-depth insights into the scientific underpinnings and experimental methodologies associated with these significant biomolecules.
Introduction to 2-Hydroxyphenylglycine
2-Hydroxyphenylglycine is an aromatic, non-proteinogenic α-amino acid. The position of the hydroxyl group on the phenyl ring can vary, leading to 2-, 3-, or 4-hydroxyphenylglycine. The 4-hydroxyphenylglycine (4-HPG) enantiomers are of particular significance due to their presence in a variety of bioactive natural products.[1]
1.1. Chemical Structure and Chirality
Like most amino acids, 2-hydroxyphenylglycine possesses a chiral center at the α-carbon, resulting in two enantiomeric forms: (R)- and (S)-2-hydroxyphenylglycine. The specific stereochemistry of the enantiomer incorporated into a natural product is crucial for its biological activity.
1.2. Significance in Chemistry and Biology
The enantiomers of 4-hydroxyphenylglycine are key components of numerous peptide-based natural products, including the clinically important glycopeptide antibiotics.[2] Their presence is essential for the structural integrity and biological function of these molecules. The D-enantiomer, D-p-hydroxyphenylglycine (D-HPG), is also a vital intermediate in the semi-synthesis of β-lactam antibiotics like amoxicillin.[3][4]
Discovery and Natural Occurrence
The discovery of 2-hydroxyphenylglycine enantiomers is intrinsically linked to the isolation and structural elucidation of complex natural products.
2.1. Isolation from Glycopeptide Antibiotics
The most prominent natural sources of 4-hydroxyphenylglycine enantiomers are the vancomycin-group antibiotics, produced by various species of actinomycetes.[5] Vancomycin, produced by Amycolatopsis orientalis, contains two residues of (R)-4-hydroxyphenylglycine.[6][7] Other related antibiotics, such as chloroeremomycin and balhimycin, also incorporate this amino acid.[1][8]
2.2. Occurrence in Other Natural Products
Beyond the well-known glycopeptides, phenylglycine-type amino acids are found in a diverse array of other natural products.[1] For instance, nocardicins, a class of monocyclic β-lactam antibiotics, also contain hydroxyphenylglycine moieties.[2] The (S)-enantiomer has been reported in various bacteria, and the D-enantiomer has been identified in organisms such as Herpetosiphon aurantiacus.[9]
| Natural Product Class | Specific Example | Organism Source | 2-HPG Enantiomer |
| Glycopeptide Antibiotics | Vancomycin | Amycolatopsis orientalis | (R)-4-hydroxyphenylglycine |
| Glycopeptide Antibiotics | Chloroeremomycin | Amycolatopsis orientalis | (S)-4-hydroxyphenylglycine |
| Glycopeptide Antibiotics | Balhimycin | Amycolatopsis balhimycina | (S)-4-hydroxyphenylglycine |
| β-Lactam Antibiotics | Nocardicin A | Nocardia uniformis | D-p-hydroxyphenylglycine |
Biosynthesis of (S)-4-Hydroxyphenylglycine
The biosynthesis of (S)-4-hydroxyphenylglycine in bacteria is a well-studied four-step enzymatic pathway that begins with prephenate, an intermediate in the shikimic acid pathway.[5][10]
3.1. The Core Biosynthetic Pathway
The pathway involves the following enzymatic transformations:
-
Prephenate Dehydrogenase (Pdh): This NAD+-dependent enzyme catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate.[5]
-
4-Hydroxymandelate Synthase (HmaS): A non-heme iron-dependent dioxygenase that converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[5]
-
4-Hydroxymandelate Oxidase (Hmo): This enzyme oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate (4-hydroxyphenylglyoxylate).[2]
-
4-Hydroxyphenylglycine Transaminase (HpgT): A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the final step, the transfer of an amino group to 4-hydroxybenzoylformate to yield (S)-4-hydroxyphenylglycine. L-tyrosine often serves as the amino donor.[5][8]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. On the biosynthesis of the antibiotic vancomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-p-hydroxyphenylglycine | C8H9NO3 | CID 89853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
Stereochemistry of 2-amino-2-(hydroxyphenyl)acetic acids
An In-Depth Technical Guide to the Stereochemistry of 2-Amino-2-(hydroxyphenyl)acetic Acids
This guide provides a comprehensive technical overview of the stereochemistry of 2-amino-2-(hydroxyphenyl)acetic acids, commonly known as hydroxyphenylglycines (HPG). With a focus on the para-substituted isomer, a critical chiral building block in the pharmaceutical industry, this document delves into the synthesis, resolution, and analysis of its stereoisomers. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.
2-Amino-2-(4-hydroxyphenyl)acetic acid is a non-proteinogenic amino acid of immense pharmaceutical significance.[1] Its structure features a chiral center at the alpha-carbon, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. This stereochemical distinction is not a mere structural nuance; it is fundamental to the biological activity and efficacy of the active pharmaceutical ingredients (APIs) derived from it.
The D-(-)- or (R)-enantiomer of p-hydroxyphenylglycine is a key side chain component in the synthesis of several life-saving semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cefoperazone.[1][2] The specific stereochemistry of this side chain is crucial for the drug's ability to bind to its target, penicillin-binding proteins (PBPs), and exert its antibacterial effect. The (S)-enantiomer, in contrast, may be inactive or exhibit a different pharmacological profile.[3] Consequently, the production of enantiomerically pure (R)-p-hydroxyphenylglycine is a primary concern in pharmaceutical manufacturing to ensure drug efficacy and safety.[3]
Beyond the well-known para-isomer, ortho- and meta-hydroxyphenylglycine derivatives are also subjects of research, with potential applications in areas such as G protein-coupled receptor (GPCR) modulation.[4][5][6][7]
Strategies for Obtaining Enantiomerically Pure Hydroxyphenylglycines
The production of single-enantiomer hydroxyphenylglycines is a pivotal step in the drug development pipeline. Two primary strategies are employed: asymmetric synthesis to directly produce the desired enantiomer, and the resolution of a racemic mixture.
Asymmetric Synthesis
The direct synthesis of a single enantiomer offers an elegant and often more efficient route than resolving a racemate. Various methods have been developed for the asymmetric synthesis of unnatural α-amino acids, which are applicable to hydroxyphenylglycines.[8][9][10][11]
One notable approach involves the nickel-catalyzed enantioconvergent cross-coupling of racemic α-haloglycine derivatives with organozinc reagents.[9][12] This method is advantageous due to its use of an earth-abundant metal catalyst and its tolerance to a wide range of functional groups under mild conditions.[9][12]
Resolution of Racemic Mixtures
Resolution remains a widely used industrial method for separating enantiomers. This involves converting the enantiomers into diastereomers with different physical properties, allowing for their separation.
Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. This method is favored for its mild reaction conditions, high efficiency, and reduced environmental impact.[]
A common industrial approach for resolving racemic N-acetylated amino acids involves the use of aminoacylases.[14][15][16] The enzyme selectively hydrolyzes the N-acyl group of the L-enantiomer, leaving the N-acyl-D-enantiomer intact. The resulting free L-amino acid and the acylated D-amino acid can then be separated based on their different physical and chemical properties.
Another powerful enzymatic method utilizes hydantoinase and carbamoylase enzymes.[1] This process starts with DL-5-(4-hydroxyphenyl)hydantoin, which is converted to D-p-hydroxyphenylglycine with high conversion yields.[1]
A coupled enzyme system can also be employed for the deracemization of racemic α-amino acids.[17] In this system, a D-amino acid oxidase (DAAO) selectively oxidizes the D-enantiomer to the corresponding α-keto acid. Subsequently, an aminotransferase (AT) converts the α-keto acid into the L-amino acid.[17] This process can be engineered to produce the desired enantiomer in high purity.
Caption: Workflow for the enzymatic resolution of N-acetyl-DL-p-hydroxyphenylglycine.
Preferential crystallization is a widely adopted industrial technique for resolving enantiomers.[1] This method relies on the ability of a single enantiomer to crystallize from a supersaturated solution of the racemate when seeded with a crystal of the desired enantiomer.
A notable example is the resolution of DL-p-hydroxyphenylglycine using sulfuric acid in what is termed a kinetic resolution or "ionogenic self-resolution".[18][19] In this process, a salt is formed, and the crystallization of the desired enantiomer's salt is induced by seeding, while the other enantiomer remains in the solution.[18]
Analytical Techniques for Stereochemical Analysis
Accurate determination of enantiomeric purity is paramount in drug development and quality control. A suite of analytical techniques is available for the stereochemical analysis of hydroxyphenylglycines.[20]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for separating and quantifying enantiomers due to its robustness, accuracy, and reliability.[20][21] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the direct separation of underivatized amino acids like p-hydroxyphenylglycine.[21] The chiral recognition mechanism involves multiple non-covalent interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which create transient diastereomeric complexes between the analyte and the CSP.[21]
Objective: To separate and quantify the (R)- and (S)-enantiomers of p-hydroxyphenylglycine.
Materials:
-
Racemic (DL)-4-hydroxyphenylglycine
-
(R)-(-)-4-hydroxyphenylglycine and (S)-(+)-4-hydroxyphenylglycine reference standards
-
HPLC grade methanol and water
-
Reagent grade formic acid
-
Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)[21]
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[21]
-
Standard and Sample Preparation:
-
Prepare stock solutions of the individual enantiomer standards and the racemic mixture in the mobile phase diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[21]
-
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.[21]
-
Inject the individual enantiomer standards to determine their retention times and elution order.
-
Inject the racemic mixture and any unknown samples for analysis.
-
-
Data Analysis:
-
Integrate the chromatographic peaks.
-
Calculate the retention times, resolution, and tailing factor.
-
Determine the enantiomeric purity (enantiomeric excess, % ee).
-
| Parameter | Value | Source |
| Column | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | [21] |
| Mobile Phase | Methanol/Water/Formic Acid (80:20:0.1, v/v/v) | [21] |
| Flow Rate | 1.0 mL/min | [21] |
| Temperature | 25 °C | [21] |
| Detection | 220 nm or 273 nm | [21] |
| Injection Vol. | 10 µL | [21] |
Table 1: HPLC Conditions for Chiral Separation of p-Hydroxyphenylglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis.[20] Since enantiomers have identical NMR spectra in an achiral solvent, chiral auxiliary agents are required to induce diastereomeric environments.
This can be achieved by using:
-
Chiral Derivatizing Agents: Reacting the amino acid with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers with distinct NMR signals.[22]
-
Chiral Solvating Agents: Using a chiral solvent or a chiral solvating agent that forms transient diastereomeric complexes with the enantiomers, leading to separate signals.
Other Analytical Methods
-
Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral molecule. While useful for determining the optical rotation of a pure enantiomer, it is less effective for accurately determining enantiomeric excess in mixtures.[20]
-
X-ray Crystallography: Provides the absolute configuration of a chiral molecule, serving as a definitive method when a suitable single crystal can be obtained.[20]
-
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule.[20]
Concluding Remarks
The stereochemistry of 2-amino-2-(hydroxyphenyl)acetic acids is a cornerstone of their application in the pharmaceutical industry. The profound impact of chirality on biological activity necessitates robust and efficient methods for the synthesis, resolution, and analysis of their enantiomers. This guide has provided an in-depth overview of the key principles and methodologies, from industrial-scale resolution techniques to precise analytical characterization. As drug development continues to evolve, a deep understanding of stereochemistry will remain indispensable for the creation of safer and more effective medicines.
References
- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science (RSC Publishing).
- Enzymatic Resolution of Racemic Amino Acids. Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH.
- Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications (RSC Publishing).
- Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC - PubMed Central.
- Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal.
- Amino Acid Enzymatic Resolution Service. BOC Sciences.
- Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. Benchchem.
- Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI.
- Preparation of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. J-STAGE.
- Enzymatic Resolution of Racemic Amino Acids. Taylor & Francis Online.
- An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid. Benchchem.
- Resolution processes. Kessels SA.
- Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity. Google Patents.
- A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. PMC - PubMed Central.
- Process for the synthesis of hydroxyphenylglycine esters. Google Patents.
- Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. Google Patents.
- (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Advent Chembio.
- Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. NIH.
- Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.
- (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. BLDpharm.
- Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics. PubMed.
- 2-Amino-2-(4-hydroxyphenyl)acetic acid. MedchemExpress.com.
- Analytical Techniques for Stereochemistry. Chiralpedia.
- 2-Amino-2-(2-hydroxyphenyl)acetic acid. CymitQuimica.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC.
- 2-AMINO-2-(2-HYDROXYPHENYL)ACETIC ACID. ChemicalBook.
- 4-Hydroxyphenylglycine. Wikipedia.
- (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Oakwood Chemical.
- Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide. Benchchem.
- Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]
- 3. ijirset.com [ijirset.com]
- 4. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 185339-06-4|(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 6. 2-Amino-2-(2-hydroxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 7. 2-AMINO-2-(2-HYDROXYPHENYL)ACETIC ACID | 25178-38-5 [chemicalbook.com]
- 8. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Resolution processes [kesselssa.com]
- 19. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]
- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, a chiral non-proteinogenic amino acid of significant interest in pharmaceutical and synthetic chemistry. In the absence of extensive empirical solubility data in the public domain, this document emphasizes the foundational principles governing the solubility of this multifaceted molecule. It offers a robust theoretical framework, predictive methodologies, and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to accurately assess and predict its solubility in a diverse range of organic solvents. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deep and practical understanding of the core concepts.
Introduction: The Significance of Solubility for this compound
This compound is a valuable chiral building block in organic synthesis and drug discovery. Its unique structure, incorporating a carboxylic acid, an amino group, and a phenolic hydroxyl group on a chiral center, imparts specific chemical and biological properties. The solubility of this compound is a critical parameter that dictates its utility in various applications, including:
-
Reaction Kinetics and Process Development: The rate and efficiency of chemical reactions are profoundly influenced by the concentration of reactants in the solvent. Poor solubility can lead to sluggish reactions and the formation of undesirable byproducts.
-
Crystallization and Purification: Control over solubility is paramount for developing effective crystallization processes for purification and obtaining the desired polymorphic form.
-
Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Method Development: Accurate solubility data is essential for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for quantification and purity assessment.
Given the scarcity of published quantitative solubility data for this compound, this guide aims to equip researchers with the necessary tools to both predict and experimentally determine its solubility profile.
Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility
The solubility of this compound is a complex interplay of its intrinsic molecular properties and its interactions with the solvent. The presence of multiple functional groups with varying polarities makes its behavior nuanced.
The Zwitterionic Nature in Solution
A cardinal feature of amino acids is their existence as zwitterions, or inner salts, where the acidic carboxyl group donates a proton to the basic amino group, resulting in a molecule with both a positive and a negative charge.[1][2][3] This zwitterionic character is highly dependent on the pH of the solution and the polarity of the solvent.[1]
In aqueous solutions, the zwitterionic form is predominant.[2] However, in organic solvents, the equilibrium between the neutral and zwitterionic forms can shift significantly. The stability of the zwitterion is favored in polar solvents that can effectively solvate the charged moieties.
Intermolecular Forces and "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Hydrogen Bonding: The amino, carboxyl, and hydroxyl groups are all capable of acting as hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, amides) are more likely to dissolve the compound.
-
Dipole-Dipole Interactions: The polar nature of the functional groups leads to a significant molecular dipole moment. Polar solvents, both protic and aprotic, will engage in favorable dipole-dipole interactions.
-
Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which will have a greater influence on solubility in less polar solvents.
The Influence of the Phenyl Ring and Hydroxyl Group
The 2-hydroxyphenyl substituent introduces both aromatic character and an additional site for hydrogen bonding. The ortho-position of the hydroxyl group can lead to intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of electrons on the amino group or the carboxyl oxygen. This intramolecular interaction can influence the molecule's conformation and its ability to form intermolecular hydrogen bonds with the solvent, thereby affecting its solubility.
Predictive Approaches to Solubility Assessment
Before embarking on extensive experimental work, predictive models can provide valuable insights into the probable solubility of this compound in a range of solvents, enabling a more targeted experimental design.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a semi-empirical method to predict the miscibility and solubility of a solute in a solvent based on the principle that "like dissolves like".[4][5] The total cohesion energy of a substance is divided into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
A solvent is considered "good" for a particular solute if their HSP values are similar. The HSP distance (Ra) between a solute and a solvent can be calculated, with smaller distances indicating higher affinity.[6] By determining the HSP of this compound, a "solubility sphere" can be constructed to identify suitable solvents.[6]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[7][8] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities. This ab initio approach does not rely on experimental data for the specific solute, making it a truly predictive tool.[7][9] COSMO-RS can be particularly useful for complex molecules like this compound, where multiple functional groups contribute to its overall polarity.
Experimental Determination of Solubility: A Self-Validating Protocol
Precise, experimentally determined solubility data is the gold standard. The following protocols are designed to be robust and self-validating, providing accurate and reproducible results.
The Equilibrium Solubility Method (Shake-Flask)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UPLC, spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.[10]
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical method (see Section 4.2).
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and any dilution factors.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated and in equilibrium with the solid phase.
-
Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Agitation: Facilitates the dissolution process and ensures the entire volume of the solvent is in contact with the solid, accelerating the attainment of equilibrium.
-
Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
Quantitative Analysis Methods
The choice of analytical method for determining the concentration of the dissolved compound is critical for accuracy.
UPLC is a highly sensitive and specific method for quantifying amino acids and their derivatives.[]
Protocol Outline:
-
System Preparation: Use a UPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer). A reversed-phase column is typically used.
-
Mobile Phase: Prepare an appropriate mobile phase, often a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study.
-
Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered and diluted samples from the solubility experiment.
-
Quantification: Determine the concentration of the compound in the samples by interpolating their peak areas on the calibration curve.
Self-Validation: The specificity of UPLC allows for the separation of the analyte from any potential impurities or degradation products, ensuring accurate quantification. The linearity of the calibration curve validates the response of the detector over the concentration range of interest.
The ninhydrin assay is a classic colorimetric method for the quantification of primary and secondary amines, including amino acids.[12][13]
Protocol Outline:
-
Reagent Preparation: Prepare a ninhydrin reagent solution. A common formulation involves dissolving ninhydrin in a suitable solvent mixture, such as ethanol or a DMSO/acetate buffer.[13]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Reaction: Add a specific volume of the ninhydrin reagent to a known volume of the standards and the filtered samples from the solubility experiment.
-
Color Development: Heat the mixtures in a water bath for a defined period (e.g., 15-20 minutes) to allow for the formation of the colored product (Ruhemann's purple).[12]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at the appropriate wavelength (typically 570 nm) using a spectrophotometer.
-
Quantification: Create a calibration curve of absorbance versus concentration from the standards and use it to determine the concentration of the compound in the samples.
Self-Validation: The linearity of the standard curve demonstrates the adherence to the Beer-Lambert law. A blank sample (solvent and ninhydrin reagent without the amino acid) should be run to zero the spectrophotometer and account for any background absorbance.
Expected Solubility Profile and Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of extensive hydrogen bonding with the amino, carboxyl, and hydroxyl groups. The zwitterionic form is stabilized. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can act as hydrogen bond acceptors and have large dipole moments, effectively solvating the polar functional groups. |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited hydrogen bonding capability and lower polarity reduce the ability to disrupt the crystal lattice and solvate the zwitterion. |
| Non-polar | Toluene, Hexane, Chloroform | Very Low / Insoluble | Lack of strong intermolecular interactions to overcome the strong solute-solute interactions in the solid state. |
Table 2: Template for Experimental Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |
| e.g., DMSO | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |
| e.g., Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |
| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] | e.g., UPLC |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide has provided a comprehensive overview of the theoretical principles that govern its solubility, practical predictive models, and detailed, self-validating experimental protocols for its accurate determination. By understanding the interplay of the zwitterionic nature, intermolecular forces, and molecular structure, and by employing robust experimental techniques, researchers can confidently establish the solubility profile of this important chiral building block, thereby accelerating progress in their scientific endeavors.
References
-
Austin, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
-
Aryal, S. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Standard Operating Procedures. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
Magalhães, M. C. F., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. [Link]
-
Clark, J. (n.d.). THE ACID-BASE BEHAVIOUR OF AMINO ACIDS. Chemguide. Retrieved from [Link]
-
Fischer, J., & Pusch, K. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 11(19), 3128. [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
SCM. (2010, May 9). COSMO-RS Tutorial 3: solubilities, log P, VLE, and more thermodynamic properties of fluids [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44624198, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. Retrieved from [Link].
-
Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. Retrieved from [Link]
-
SCM. (2025). Overview: properties — Tutorials 2025.1 documentation. Retrieved from [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Gray, N., & He, L. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(5), 2976–2984. [Link]
- Moore, S., & Stein, W. H. (1954). The Determination of Amino-Acids with Ninhydrin. Journal of Biological Chemistry, 211(2), 907-913.
-
Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]
-
Hirano, A., Ito, K., Numata, K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 204–211. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
iFormulate. (n.d.). A Quick Guide to Hansen Solubility Parameters. Retrieved from [Link]
-
Vranes, M. (2018, February 16). How to determine equilibrium constant between the neutral and zwitterionic form of an amino acid? ResearchGate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Retrieved from [Link]
-
Mahesha, H. B. (n.d.). Estimation of amino acid by Ninhydrin method. Retrieved from [Link]
-
Gika, H. G., Macpherson, E., Theodoridis, G. A., & Wilson, I. D. (2015). Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 998-999, 82–90. [Link]
-
SCM. (2018, November 21). AMS2018 - COSMO-RS new features: quick predictions & solvent optimization [Video]. YouTube. [Link]
- Birch, T. W., & Harris, L. J. (1930). Zwitterions. Biochemical Journal, 24(4), 1080–1092.
-
Lin, S.-T. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Retrieved from [Link]
-
Hansen, C. M. (2000). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]
-
Fischer, J., & Pusch, K. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 11(19), 3128. [Link]
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Waters Corporation. (n.d.). UPLC Amino Acid Analysis Solution. Retrieved from [Link]
-
Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Retrieved from [Link]
-
iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
-
Stupak, T., Dąbrowa, K., & Jurczak, J. (2019). Tuning the Solubility of Self-Assembled Fluorescent Aromatic Cages Using Functionalized Amino Acid Building Blocks. Frontiers in chemistry, 7, 519. [Link]
-
aqion. (2024, January 17). Zwitterions and Amino Acids. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-hydroxyphenyl acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11970, (2-Hydroxyphenyl)acetic acid. Retrieved from [Link].
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Zwitterion - Wikipedia [en.wikipedia.org]
- 3. Zwitterions and Amino Acids [aqion.de]
- 4. researchgate.net [researchgate.net]
- 5. iformulate.biz [iformulate.biz]
- 6. youtube.com [youtube.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. scm.com [scm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. microbenotes.com [microbenotes.com]
- 13. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Abstract
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, an ortho-hydroxyphenylglycine derivative, represents a chiral small molecule with potential therapeutic applications yet to be fully elucidated. This technical guide provides a comprehensive, scientifically rigorous framework for the identification and validation of its therapeutic targets. Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as a prospective manual for researchers, scientists, and drug development professionals. It details a systematic workflow, commencing with in-silico predictive methodologies to generate target hypotheses, followed by robust biophysical and cellular assays for empirical validation. The narrative emphasizes the causal logic behind experimental choices, ensuring that each described protocol functions as a self-validating system. This guide is designed to empower research teams to confidently navigate the early stages of drug discovery for novel small molecules.
Introduction: The Therapeutic Potential of this compound
This compound belongs to the class of non-proteinogenic alpha-amino acids. Its structure, featuring a chiral center and an ortho-hydroxyphenyl moiety, suggests a high potential for specific interactions with biological macromolecules. While its para-isomer, (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (D-p-hydroxyphenylglycine), is a known constituent of glycopeptide antibiotics such as vancomycin, the biological activities of the ortho-isomer remain largely unexplored. The related compound, 2-hydroxyphenylacetic acid, has been identified as a metabolite of phenylalanine and is associated with phenylketonuria, with some studies suggesting potential anti-inflammatory and analgesic properties.
The structural similarity to endogenous amino acids like tyrosine and phenylalanine implies that this compound could interact with a range of protein targets, including enzymes and receptors involved in amino acid metabolism and signaling. This guide outlines a systematic approach to de-orphanize this compound, moving from computational prediction to experimental validation of its therapeutic targets.
In-Silico Target Prediction: A Rational Approach to Hypothesis Generation
In the absence of known targets, a robust in-silico approach is the most logical and resource-efficient first step. This involves leveraging the compound's structure to predict potential protein binding partners.
Methodology
A multi-faceted in-silico strategy is recommended to enhance the reliability of predictions. This includes:
-
Reverse Docking: This method involves docking the 3D structure of this compound against a large library of protein structures with known binding sites. The goal is to identify proteins to which the molecule is predicted to bind with high affinity.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings) that are crucial for biological activity. This pharmacophore model is then used to screen databases of protein structures to find targets with complementary features.
-
Chemical Similarity Searching: This approach identifies known bioactive molecules that are structurally similar to the query compound. The known targets of these similar molecules are then considered as potential targets for this compound.
A variety of web-based tools and software platforms are available for these analyses, some of which are publicly accessible while others are commercial. It is advisable to use a consensus approach, where targets predicted by multiple methods are prioritized for further investigation.
Predicted Target Classes
Based on the structural features of this compound, several protein classes can be hypothesized as potential targets:
-
Amino Acid Hydroxylases: Given its structural resemblance to tyrosine, the compound could potentially interact with enzymes like phenylalanine hydroxylase or tryptophan hydroxylase.
-
Enzymes Involved in Amino Acid Metabolism: Transaminases and other enzymes that recognize amino acid scaffolds are plausible targets.
-
G-Protein Coupled Receptors (GPCRs): Derivatives of the related 4-hydroxyphenylglycine have been shown to act as agonists for the orphan receptor GPR88. It is conceivable that the ortho-isomer could also interact with GPCRs.
-
Kinases: The presence of a hydroxyl group and an amino acid backbone could facilitate interactions with the ATP-binding site or allosteric sites of protein kinases.
The output of the in-silico screening will be a ranked list of potential protein targets, which will form the basis for the experimental validation phase.
Experimental Target Validation: From Prediction to Confirmation
The cornerstone of drug discovery is the empirical validation of computationally generated hypotheses. A suite of biophysical and cellular assays should be employed to confirm a direct and specific interaction between this compound and its predicted targets.
Biophysical Assays for Direct Binding
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: The purified target protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are flowed over the sensor surface.
-
Signal Detection: The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: ITC Analysis
-
Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: The small molecule is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change upon each injection is measured.
-
Data Analysis: The data are integrated to generate a binding isotherm, which is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Cellular Target Engagement Assay
CETSA is a powerful method for verifying that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation and Candidate Prioritization
The data from the validation assays must be carefully interpreted to build a strong case for a specific protein being a therapeutic target.
Table 1: Hypothetical Data for Target Validation of this compound
| Target Protein | SPR (KD) | ITC (KD) | CETSA (ΔTm) |
| Protein A | 1.2 µM | 1.5 µM | +3.5 °C |
| Protein B | 50 µM | 45 µM | +0.5 °C |
| Protein C | No Binding | No Binding | No Shift |
In this hypothetical example, Protein A would be prioritized as a high-confidence target due to the consistent, high-affinity binding observed in both biophysical assays and the significant thermal stabilization in a cellular context.
Elucidating the Mechanism of Action: Signaling Pathway Analysis
Once a direct target is validated, the next critical step is to understand the functional consequences of the compound-target interaction. This involves mapping the canonical signaling pathway in which the target protein is involved.
For instance, if the validated target is a protein kinase, the downstream signaling cascade would be investigated.
Diagram 1: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the potential downstream effects of this compound inhibiting its validated target.
Further cellular assays, such as reporter gene assays or measurements of downstream protein phosphorylation, would be required to confirm the proposed mechanism of action.
Conclusion and Future Directions
This technical guide provides a comprehensive and actionable workflow for the identification and validation of therapeutic targets for this compound. By integrating in-silico prediction with rigorous experimental validation, researchers can efficiently and confidently de-orphanize this and other novel small molecules. The successful identification of a validated target and its associated signaling pathway will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. The methodologies outlined herein are intended to serve
Methodological & Application
Application Note: A Scalable, Three-Stage Synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid from 2-Chlorophenylacetic Acid
Abstract
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is a non-proteinogenic amino acid of significant pharmaceutical interest, primarily serving as a critical chiral building block in the synthesis of semi-synthetic β-lactam antibiotics. This application note provides a comprehensive, in-depth guide for its synthesis, commencing from the readily available industrial precursor, 2-chlorophenylacetic acid. The described methodology is a robust, three-stage process designed for scalability and reproducibility. The pathway involves: 1) a copper-catalyzed nucleophilic aromatic substitution to yield 2-hydroxyphenylacetic acid, 2) a proposed two-step conversion involving oxidation and subsequent reductive amination to produce the racemic amino acid, and 3) a classical diastereomeric salt resolution to isolate the desired (2R)-enantiomer. This document provides detailed, field-tested protocols, explains the causal-driven experimental choices, and is fully supported by authoritative references to ensure scientific integrity and immediate applicability for researchers in drug development and process chemistry.
Introduction: Strategic Importance of the Target Molecule
The ortho-hydroxyphenylglycine moiety, specifically in its (R)-enantiomeric form, is a cornerstone in the side-chain architecture of numerous advanced antibiotics. Its incorporation into penicillin and cephalosporin scaffolds imparts crucial pharmacological properties. The synthesis of this valuable intermediate from simple, cost-effective starting materials like 2-chlorophenylacetic acid is a challenge of significant industrial relevance. The following guide delineates a logical and scalable synthetic route, breaking down the complex transformation into manageable, high-yielding stages.
Overall Synthetic Pathway
The transformation from 2-chlorophenylacetic acid to the final chiral product is accomplished in three distinct parts, as illustrated below.
Application Notes & Protocols: Strategic Incorporation of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Unique Building Block for Peptide Innovation
The rational design of therapeutic peptides often necessitates the incorporation of non-proteinogenic amino acids to enhance potency, modulate conformation, and improve metabolic stability.[1] (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, a stereoisomer of a phenylglycine derivative, represents a compelling building block for peptide chemists. Its unique structure, featuring a hydroxyl group at the ortho position of the phenyl ring, distinguishes it from natural aromatic amino acids like Tyrosine (para-hydroxyl) and Phenylalanine.
This ortho-hydroxyl group is not merely a passive substituent. It can impose significant conformational constraints on the peptide backbone, potentially stabilizing specific secondary structures such as β-turns or helical motifs. Furthermore, it can act as a coordination site for metal ions, serve as a handle for bio-orthogonal conjugation, or participate in intramolecular hydrogen bonding, thereby influencing the peptide's binding affinity and pharmacological profile.
However, the successful incorporation of this residue via Solid-Phase Peptide Synthesis (SPPS) is non-trivial.[2][3] The nucleophilic character of the phenolic hydroxyl group and the increased propensity of α,α-disubstituted amino acids for racemization present distinct challenges that demand a carefully considered synthetic strategy.[4][5] This guide provides a detailed examination of the critical parameters, field-proven protocols, and analytical validation methods for the effective use of this compound in peptide synthesis.
Key Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₃ | PubChem |
| Molecular Weight | 167.16 g/mol | PubChem |
| Appearance | White to light pink crystalline solid | [6] |
| Solubility | Moderately soluble in water; soluble in methanol | [6][7] |
| Key Structural Feature | Phenylglycine core with an ortho-hydroxyl group | N/A |
The Core Challenge: Orthogonal Protection Strategy
The fundamental principle of SPPS relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][8] To prevent unwanted side reactions, all reactive functional groups not involved in peptide bond formation must be masked with protecting groups.[4][9] The success of the entire synthesis hinges on an orthogonal protection scheme , where different classes of protecting groups can be removed under specific conditions without affecting others.[9][10]
When incorporating this compound, the primary consideration is the management of the phenolic hydroxyl group.
The Case Against an Unprotected Phenol
Attempting to incorporate the amino acid with a free hydroxyl group is fraught with risk:
-
Side-Chain Acylation: The phenolic hydroxyl is nucleophilic and can compete with the N-terminal amine for the activated carboxyl group of the incoming amino acid. This leads to the formation of ester-linked side products, resulting in chain termination and complex purification challenges.[4]
-
Modification During Cleavage: During the final acidic cleavage step, carbocations generated from the resin linker or other side-chain protecting groups can alkylate the electron-rich phenyl ring, leading to irreversible peptide modification.[11]
The Recommended Approach: Side-Chain Protection
To ensure the integrity of the synthesis, the phenolic hydroxyl group must be protected. The choice of protecting group is dictated by the overall Nα-protection strategy, most commonly the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The ideal phenol protecting group must be:
-
Stable to the repeated basic treatments used for Fmoc removal (e.g., 20% piperidine in DMF).
-
Labile under the final, strongly acidic conditions used for cleavage from the resin and removal of other side-chain protecting groups (e.g., Trifluoroacetic acid).
The tert-butyl (tBu) ether is the protecting group of choice for this purpose, offering excellent orthogonality with the Fmoc group.
Diagram 1: Protected Building Block for Fmoc SPPS
Caption: Chemical structure of the protected amino acid.
Coupling Reagents and Racemization Control
Phenylglycine and its derivatives are known to be more susceptible to racemization during the carboxyl group activation step required for coupling.[5] This epimerization can lead to diastereomeric peptide impurities that are often difficult to separate.
Causality: Racemization occurs via the formation of a planar oxazolone intermediate, which can be re-protonated from either face. This process is catalyzed by base.
To mitigate this risk:
-
Use Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an additive are highly efficient and can help suppress racemization.[8]
-
Incorporate Additives: The use of additives like Oxyma Pure® (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole) is critical. They act as activated ester intermediates that are less prone to racemization than other activated species.[8][12]
-
Control Base Equivalency: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) and avoid excessive amounts, as excess base can promote racemization.
Experimental Protocols
The following protocols are designed for manual SPPS using the Fmoc/tBu strategy. They should be adapted based on the specific peptide sequence, scale, and available equipment.
Protocol 1: Standard SPPS Cycle for Incorporating the Protected Amino Acid
This protocol details a single synthesis cycle following the removal of the N-terminal Fmoc group from the preceding residue on the resin.
Materials:
-
Peptidyl-resin (swollen in Dimethylformamide, DMF)
-
Fmoc-(2R)-2-Amino-2-(2-hydroxyphenyl)(OtBu)-OH
-
Coupling Reagent (e.g., HBTU)
-
Base (DIPEA)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Reaction vessel with filtration frit
Procedure:
-
Preparation of Coupling Solution: In a separate vial, dissolve the reagents in DMF. For a 0.1 mmol scale synthesis, use the following equivalencies relative to the resin loading:
Reagent Equivalents Molarity (in DMF) Protected Amino Acid 4 eq 0.5 M HBTU 3.9 eq 0.5 M | DIPEA | 8 eq | 2.0 M |
-
Pre-activation: Add the DIPEA to the mixture of the amino acid and HBTU. Agitate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours. Note: Due to potential steric hindrance, a longer coupling time or a second coupling (double coupling) may be necessary.[13]
-
Washing: After the coupling time, drain the reaction vessel and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete coupling reaction. If the test is positive, a second coupling is required.
-
Proceed to the next cycle: Deprotect the N-terminal Fmoc group of the newly added residue to prepare for the next coupling.
Diagram 2: SPPS Workflow Cycle
Caption: A single cycle of Solid-Phase Peptide Synthesis.
Protocol 2: Final Cleavage and Deprotection
This protocol removes the completed peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups (including the tBu from the hydroxyphenyl group).
Materials:
-
Dry, final peptidyl-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water (v/v/v)
-
CAUTION: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Resin Preparation: Place the dry resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.
-
Causality: TFA cleaves the acid-labile linker to the resin and the tBu protecting groups. TIS and water act as scavengers, quenching the reactive carbocations (e.g., t-butyl cations) that are formed, preventing them from re-attaching to electron-rich residues like Trp, Met, or the hydroxyphenyl ring.[11]
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Add this solution dropwise to a 50 mL tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Drying and Lyophilization: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a fluffy powder.
Diagram 3: Cleavage and Deprotection Workflow
Caption: Workflow for peptide cleavage and isolation.
Protocol 3: Analytical Characterization
The crude peptide must be analyzed to confirm its identity and purity before purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing purity.[14] A standard protocol involves a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA). The crude peptide will show a main product peak and several smaller peaks corresponding to deletion sequences or products of side reactions.
-
Mass Spectrometry (MS): This technique is essential to confirm that the correct peptide was synthesized.[14] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS should be used to verify that the observed molecular weight matches the theoretical calculated mass of the target peptide.
Conclusion and Best Practices
The incorporation of this compound is a powerful method for creating novel peptides with unique structural and functional properties. Success is contingent upon a robust synthetic strategy centered on the effective protection of the phenolic side chain. By using a tBu-protected building block within a standard Fmoc/tBu SPPS framework, employing high-efficiency coupling reagents with additives to suppress racemization, and utilizing appropriate scavengers during cleavage, researchers can reliably synthesize these complex peptides. Rigorous analytical characterization by HPLC and MS is mandatory to validate the final product's identity and purity, ensuring the integrity of downstream biological studies.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Peptides, solid-phase synthesis and characterization. (2022). Electronic Journal of Biotechnology. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]
-
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube. Retrieved from [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis. (1997). Oxford Academic. Retrieved from [Link]
-
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. (n.d.). PubChem. Retrieved from [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. Retrieved from [Link]
- US5221772A - Preparation of 2-hydroxyphenyl-acetic acid. (n.d.). Google Patents.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Biosynthesis of L-p-hydroxyphenylglycine, a Non-Proteinogenic Amino Acid Constituent of Peptide Antibiotics. (2000). PubMed. Retrieved from [Link]
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved from [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013). ResearchGate. Retrieved from [Link]
-
Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. Retrieved from [Link]
-
(2-Hydroxyphenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. Retrieved from [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Knowledge UChicago. Retrieved from [Link]
-
Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). (2010). FooDB. Retrieved from [Link]
-
2 Hydroxyphenylacetic Acid. (n.d.). Kajay Remedies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. peptide.com [peptide.com]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. kajay-remedies.com [kajay-remedies.com]
- 7. 2-Hydroxyphenylacetic acid | 614-75-5 [chemicalbook.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. biosynth.com [biosynth.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Hydroxyphenylglycine
Abstract
Enantiomerically pure non-proteinogenic amino acids are critical chiral building blocks in modern drug development. 2-Hydroxyphenylglycine, in its single enantiomer form, is a valuable precursor for the synthesis of various pharmaceutical agents. Traditional chemical resolution methods often suffer from harsh reaction conditions, the use of toxic reagents, and significant waste generation. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-hydroxyphenylglycine, offering a greener, more selective, and efficient alternative. We present a detailed protocol based on the lipase-catalyzed hydrolysis of racemic 2-hydroxyphenylglycine methyl ester. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust chemoenzymatic strategies for the production of enantiopure compounds.
Introduction: The Imperative of Chirality
The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Consequently, the production of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry. Racemic 2-hydroxyphenylglycine presents a synthetic challenge that can be elegantly addressed through biocatalysis. Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. This approach offers mild reaction conditions, high enantioselectivity, and a reduced environmental footprint compared to classical chemical methods.
This application note details a robust protocol for the kinetic resolution of racemic 2-hydroxyphenylglycine via the enantioselective hydrolysis of its methyl ester derivative, catalyzed by a commercially available lipase. The principle relies on the enzyme preferentially hydrolyzing one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. Subsequent separation and hydrolysis yield both enantiomers in high optical purity.
The Chemoenzymatic Workflow
The overall process is a two-part chemoenzymatic strategy. First, the racemic 2-hydroxyphenylglycine is chemically converted to its methyl ester derivative. This substrate is then subjected to enzymatic kinetic resolution.
Caption: Chemoenzymatic workflow for the resolution of 2-hydroxyphenylglycine.
Materials and Reagents
| Reagent | Grade | Supplier (Recommended) |
| Racemic (D,L)-2-Hydroxyphenylglycine | ≥98% | Major Chemical Supplier |
| Methanol (Anhydrous) | ACS Grade | Major Chemical Supplier |
| Thionyl Chloride (SOCl₂) | ≥99% | Major Chemical Supplier |
| Diethyl Ether | ACS Grade | Major Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier |
| Ethyl Acetate | HPLC Grade | Major Chemical Supplier |
| Sodium Sulfate (Anhydrous) | ACS Grade | Major Chemical Supplier |
| Immobilized Lipase B from Candida antarctica (Novozym® 435) | - | Major Enzyme Supplier |
| Phosphate Buffer (0.1 M, pH 7.0) | - | Prepare in-house |
| Hydrochloric Acid (HCl) | ACS Grade | Major Chemical Supplier |
| Sodium Hydroxide (NaOH) | ACS Grade | Major Chemical Supplier |
| Chiral HPLC Column (e.g., Astec CHIROBIOTIC T) | - | Specialized Supplier |
Detailed Experimental Protocols
Part 1: Synthesis of Racemic (D,L)-2-Hydroxyphenylglycine Methyl Ester
This protocol is adapted from standard esterification procedures for amino acids.[1][2]
Rationale: The carboxylic acid group of the amino acid is esterified to provide a suitable substrate for the lipase, which catalyzes the hydrolysis of the ester bond. Thionyl chloride in methanol is a highly effective method for this transformation, generating the methyl ester hydrochloride salt in situ.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (D,L)-2-hydroxyphenylglycine (10.0 g, 59.8 mmol) in anhydrous methanol (150 mL).
-
Esterification: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (5.2 mL, 71.8 mmol, 1.2 equivalents) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours. The suspension should gradually become a clear solution.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude (D,L)-2-hydroxyphenylglycine methyl ester hydrochloride.
-
Neutralization (Optional, for immediate use in resolution): For direct use, the hydrochloride salt can be neutralized. Dissolve the crude product in deionized water, cool to 0 °C, and carefully add a saturated sodium bicarbonate solution until the pH reaches ~8.0. Extract the free ester with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the racemic methyl ester as an oil or low-melting solid.
Part 2: Lipase-Catalyzed Kinetic Resolution
This protocol is based on established methods for the kinetic resolution of similar racemic esters.[3][4]
Rationale: Immobilized Candida antarctica lipase B (Novozym® 435) is a robust and highly versatile biocatalyst known for its high enantioselectivity in the hydrolysis of a wide range of esters.[5] The reaction is performed in a buffered aqueous system to maintain the optimal pH for enzyme activity. The goal is to reach approximately 50% conversion, which theoretically provides the highest enantiomeric excess (e.e.) for both the unreacted ester and the product acid.
-
Enzyme Preparation: Weigh the immobilized lipase (e.g., Novozym® 435, 1.0 g) and add it to 100 mL of 0.1 M phosphate buffer (pH 7.0) in an Erlenmeyer flask.
-
Substrate Addition: Add the racemic (D,L)-2-hydroxyphenylglycine methyl ester (2.0 g, 11.0 mmol) to the buffered enzyme suspension.
-
Reaction Conditions: Place the flask in an orbital shaker set to 200 rpm and maintain the temperature at 30 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots (e.g., 100 µL) from the reaction mixture. Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid (see Section 5).
-
Reaction Termination: When the conversion reaches ~50% (typically after 4-24 hours, depending on the enzyme activity), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and stored for reuse.
Part 3: Separation and Isolation of Enantiomers
Rationale: At the end of the reaction, the mixture contains one enantiomer of the amino acid (the product of hydrolysis) and the other enantiomer of the amino acid ester (the unreacted substrate). Their different chemical properties (acid vs. ester) allow for a straightforward separation via acid-base extraction.
-
Acidification: Adjust the pH of the filtrate from Part 2 to ~2.0 with 1 M HCl. This protonates the produced amino acid, making it water-soluble, while the unreacted ester remains in its less polar form.
-
Extraction of Unreacted Ester: Extract the acidified solution with ethyl acetate (3 x 50 mL). The combined organic layers will contain the unreacted (e.g., D)-2-hydroxyphenylglycine methyl ester.
-
Isolation of Unreacted Ester: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantioenriched methyl ester.
-
Isolation of Product Acid: Adjust the pH of the remaining aqueous layer to the isoelectric point of 2-hydroxyphenylglycine (approximately pH 5-6) using 1 M NaOH. The enantioenriched (e.g., L)-2-hydroxyphenylglycine will precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.
-
Hydrolysis of the Remaining Ester: To obtain the other enantiomer of the amino acid, the enantioenriched methyl ester from step 3 can be hydrolyzed by dissolving it in 1 M HCl and heating at reflux for 2-4 hours. After cooling, the product can be isolated by adjusting the pH to its isoelectric point as described in step 4.
Analytical Method: Chiral HPLC
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is essential for monitoring the kinetic resolution and determining the enantiomeric excess (e.e.) of the products. A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for the direct separation of underivatized amino acid enantiomers.[6]
Caption: Schematic of the Chiral HPLC system.
HPLC Conditions
| Parameter | Recommended Setting |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol/Water/Formic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or 273 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample.
-
Data Interpretation: Identify the peaks corresponding to the D- and L-enantiomers of both the ester and the acid (retention times will need to be determined using standards if available). Calculate the enantiomeric excess (e.e.) using the peak areas:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | Inactive enzyme; Incorrect pH or temperature; Substrate inhibition. | Verify enzyme activity with a standard substrate; Ensure buffer pH and reaction temperature are correct; Try lowering the initial substrate concentration. |
| Low Enantioselectivity (Low e.e.) | Non-optimal enzyme; Reaction proceeded past 50% conversion; Incorrect temperature. | Screen other lipases (e.g., from Pseudomonas cepacia); Terminate the reaction closer to 50% conversion; Optimize the reaction temperature (lower temperatures often increase selectivity). |
| Poor Separation on Chiral HPLC | Inappropriate chiral stationary phase; Non-optimal mobile phase. | Screen different types of chiral columns; Adjust the mobile phase composition (e.g., change the organic modifier, pH, or additive concentration).[7] |
| Difficulty in Isolating Products | Incomplete extraction; Incorrect pH for precipitation. | Perform additional extractions; Carefully and slowly adjust the pH to the precise isoelectric point of the amino acid while cooling. |
Conclusion
The chemoenzymatic protocol detailed in this application note provides a robust and environmentally benign pathway for the resolution of racemic 2-hydroxyphenylglycine. By leveraging the high enantioselectivity of lipases, this method allows for the efficient production of both enantiomers in high optical purity. The use of commercially available enzymes and standard laboratory equipment makes this protocol accessible and scalable for applications in pharmaceutical research and development. This approach underscores the power of biocatalysis to address complex synthetic challenges in modern organic chemistry.
References
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry. Available at: [Link]
-
Du, W., et al. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. Biotechnology Letters, 25(6), 461-4. Available at: [Link]
-
Du, W., et al. (2002). [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent]. Sheng Wu Gong Cheng Xue Bao, 18(2), 242-5. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. BenchChem.
- Echemi (Date N/A). D-p-Hydroxyphenylglycine Formula. Echemi.com.
-
Jin, J., et al. (2016). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Salgado, A., et al. (2022). Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations. Biotechnology and Bioengineering, 119(11), 3117-3126. Available at: [Link]
- Google Patents (2015). Method for synthesizing D-p-hydroxyphenylglycine methyl ester. CN104892444A.
-
Wang, Y., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology. Available at: [Link]
-
Organic Syntheses (Date N/A). dl-PHENYLGLYCINE. Organic Syntheses Procedure. Available at: [Link]
-
Alkema, W. B., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(17), 3604-13. Available at: [Link]
- Google Patents (2011). Process for the synthesis of hydroxyphenylglycine esters. WO2011113486A1.
-
Gonzalez-Lergier, J., et al. (2000). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology, 84-86, 931-45. Available at: [Link]
-
Al-Qaisi, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(21), 7244. Available at: [Link]
-
Wang, Y., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLoS One, 19(1), e0295287. Available at: [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
de Mattos, M. C., et al. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 8(7), 906-912. Available at: [Link]
-
Phenomenex (Date N/A). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
WIPO Patentscope (2016). METHOD FOR SYNTHESIZING D-PARA-HYDROXYPHENYLGLYCINE METHYL ESTER. WO/2016/202252. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols: Lipase-Mediated Kinetic Resolution of (±)-N-Benzoyl-α-methylserine Ethyl Ester. BenchChem.
-
de Souza, R. O., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(19), 6722. Available at: [Link]
- Google Patents (2012). Synthetic method of p-hydroxyphenylglycine. CN102816076A.
- Google Patents (2013). Synthetic method of p-hydroxyphenylglycine. CN102816076B.
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-33. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 3. [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
<-2>
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth technical guide for the analysis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid utilizing High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein are designed to be robust and reliable, catering to the stringent requirements of pharmaceutical research and quality control. This guide elucidates the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability. Both achiral (for quantification) and chiral (for enantiomeric purity) HPLC methods are discussed.
Introduction: The Significance of Stereoisomeric Purity
This compound is a non-proteinogenic α-amino acid, a class of molecules with growing importance in medicinal chemistry and drug development.[1][2][3] As with many biologically active molecules, the stereochemistry of this compound is critical to its pharmacological and toxicological profile. Consequently, the ability to accurately quantify the desired enantiomer and control its stereoisomeric purity is of paramount importance.[4] High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for these analytical challenges, offering high resolution and sensitivity.[5][6] This document provides detailed protocols for both the quantitative analysis and the enantioselective separation of this compound.
Foundational Knowledge: Physicochemical Properties
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. These properties dictate the optimal conditions for separation and detection.
Table 1: Physicochemical Properties of this compound and their Chromatographic Implications
| Property | Value/Range | Implication for HPLC Method Development |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol [7] | |
| pKa (Predicted) | Acidic pKa: ~4[8] | The presence of both an acidic carboxylic acid group and a basic amino group makes this compound zwitterionic. The mobile phase pH will be a critical parameter to control retention and peak shape. A pH between the two pKa values will result in a neutral overall charge, which may be beneficial for retention on some stationary phases. |
| logP (Predicted) | 0.99 - 1.31[8] | This moderate lipophilicity suggests that reversed-phase HPLC will be a suitable technique. |
| Solubility | Moderate solubility in water.[9] | The choice of sample diluent should be carefully considered to ensure complete dissolution and compatibility with the mobile phase. |
| UV Absorbance | The phenyl ring suggests strong UV absorbance, likely in the 254-280 nm range. | UV detection will be a sensitive and straightforward method for this compound. |
Quantitative Analysis: Achiral Reversed-Phase HPLC
For the determination of the total concentration of 2-Amino-2-(2-hydroxyphenyl)acetic acid, a standard reversed-phase HPLC method is recommended.
Rationale for Method Design
A C18 stationary phase is chosen for its versatility and proven performance in retaining moderately polar compounds.[5][10] The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer is essential to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times and symmetrical peak shapes. A gradient elution is employed to provide a robust separation, eluting the analyte with a good peak shape while also cleaning the column of any more strongly retained impurities.
Experimental Protocol: Achiral HPLC
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standard: A certified reference standard of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm (or as determined by UV scan) |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
Enantioselective Analysis: Chiral HPLC
The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP).[4][11] For underivatized amino acids, macrocyclic glycopeptide-based CSPs are particularly effective.[12][13]
Rationale for Chiral Stationary Phase Selection
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a multi-modal separation mechanism involving hydrogen bonding, ionic interactions, and steric hindrance.[12][14] This complexity allows for the effective resolution of the enantiomers of polar and ionic compounds like amino acids without the need for derivatization.[13]
Experimental Protocol: Chiral HPLC
Instrumentation and Reagents:
-
HPLC System: As described for the achiral method.
-
Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a small percentage of acetic acid and triethylamine. The exact composition will require optimization.
-
Sample Diluent: Mobile Phase.
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 50/50/0.1/0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
Method Validation: Ensuring Trustworthiness and Reliability
A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19]
Table 2: Key Validation Parameters according to ICH Q2(R2)
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte in the presence of other components. | Peak purity analysis, no interference at the analyte's retention time. |
| Linearity | The ability to obtain results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the results to the true value. | 98.0% - 102.0% recovery |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results. |
Experimental and Data Analysis Workflow
The following diagram outlines the logical flow from sample preparation to final data analysis.
Sources
- 1. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound 2-Hydroxyphenylacetic acid (FDB012331) - FooDB [foodb.ca]
- 9. kajay-remedies.com [kajay-remedies.com]
- 10. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Derivatization of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid for GC-MS Analysis
Introduction: The Analytical Challenge
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is a chiral non-proteinogenic amino acid of significant interest in pharmaceutical and metabolic research. Its structure, featuring a primary amine, a carboxylic acid, and a phenolic hydroxyl group, presents a considerable challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). These polar functional groups render the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1]
Derivatization is therefore a mandatory sample preparation step.[1][2] This process involves chemically modifying the polar functional groups to increase the analyte's volatility and thermal stability.[2][3] By replacing the active hydrogens on the amino (-NH2), hydroxyl (-OH), and carboxyl (-COOH) groups with nonpolar moieties, we can achieve improved chromatographic peak shape, enhanced sensitivity, and reliable mass spectral data.[2][3] This application note provides a detailed guide to two robust derivatization protocols for the comprehensive GC-MS analysis of this compound, including considerations for its chiral nature.
Strategic Approach to Derivatization
The presence of three distinct functional groups necessitates a derivatization strategy that effectively targets all of them. The primary methods employed for amino acids are silylation and a two-step esterification/acylation process.[4]
-
Silylation: This is a common, single-step technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[3] The main advantage is the simplicity of a one-pot reaction.[3] However, the resulting TMS derivatives can be sensitive to moisture, requiring anhydrous conditions for optimal results.[2][3]
-
Esterification followed by Acylation: This two-step approach offers excellent derivatization efficiency and can be tailored for chiral analysis.[5] First, the carboxylic acid group is converted to an ester (e.g., a propyl ester). Subsequently, the amino and hydroxyl groups are acylated using a reagent like trifluoroacetic anhydride (TFAA).[6][7] This method often produces very stable derivatives with excellent chromatographic properties.[8]
The choice between these methods depends on the specific analytical goals, such as routine quantification versus chiral separation.
Experimental Workflow Overview
A successful analysis follows a logical progression from sample preparation to data acquisition. The workflow ensures that the analyte is cleanly extracted, efficiently derivatized, and accurately measured.
Caption: Overall workflow for GC-MS analysis.
Protocol 1: Single-Step Silylation
This protocol utilizes N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to convert all active hydrogens to their TMS-ether, TMS-ester, and TMS-amine counterparts.[3][9]
Causality: BSTFA is a powerful silylating agent that reacts efficiently with hydroxyl, carboxyl, and amino groups.[3] The addition of 1-10% TMCS acts as a catalyst, increasing the reactivity of the BSTFA, which is particularly useful for moderately hindered groups or to ensure the reaction goes to completion.[10][11] Acetonitrile is a common solvent of choice as its polarity can facilitate the derivatization of all functional groups.[3][12]
Caption: Silylation reaction schematic.
Detailed Protocol:
-
Sample Preparation: Pipette an aliquot of the sample solution containing the analyte into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at approximately 70°C.[3] It is critical to remove all moisture, as silylating reagents are sensitive to hydrolysis, which can lead to poor reaction yield.[2][3]
-
Reagent Addition: Add 100 µL of acetonitrile to the dried residue, followed by 100 µL of BSTFA (containing 1% TMCS).[3]
-
Reaction: Tightly cap the vial and mix vigorously using a vortex mixer for 1 minute. Place the vial in a heating block or oven set to 100°C for 30 minutes to ensure complete derivatization.[3][13]
-
Cooling & Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) can be injected.
| Parameter | Value/Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | Powerful silylating agent with a catalyst for complete reaction.[11] |
| Solvent | Acetonitrile | A polar solvent that aids in dissolving the analyte and facilitates the reaction.[3] |
| Temperature | 100°C | Ensures sufficient energy to overcome activation barriers for all functional groups.[3][13] |
| Time | 30 minutes | Optimal time to drive the reaction to completion for most amino acids.[3][13] |
Protocol 2: Two-Step Esterification and Acylation for Chiral Analysis
This method is particularly suited for enantiomeric separation on a chiral GC column. The first step converts the carboxylic acid to an ester, and the second step acylates the amino and hydroxyl groups.[5]
Causality: The initial esterification with an alcohol (e.g., 2-propanol) in the presence of an acid catalyst (HCl) specifically targets the carboxylic acid group.[8] The subsequent acylation with a highly reactive agent like trifluoroacetic anhydride (TFAA) efficiently derivatizes the remaining amino and hydroxyl groups.[6][7] This two-step process creates N,O-bis(trifluoroacetyl) isopropyl ester derivatives, which are not only volatile but also well-resolved on chiral stationary phases like Chirasil-L-Val.[5][14]
Caption: Two-step derivatization workflow.
Detailed Protocol:
-
Sample Preparation: Evaporate the sample to dryness in a reaction vial as described in Protocol 1.
-
Esterification:
-
Prepare a solution of 3M HCl in 2-propanol.
-
Add 200 µL of this solution to the dried residue.
-
Seal the vial and heat at 100°C for 60 minutes.
-
After heating, cool the vial and evaporate the reagent under a stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of dichloromethane and 50 µL of Trifluoroacetic Anhydride (TFAA) to the dried ester.[7]
-
Seal the vial and heat at 150°C for 10 minutes.
-
Cool the vial to room temperature. Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
| Parameter | Value/Condition | Rationale |
| Esterification Reagent | 2-Propanol / HCl | Effectively converts carboxylic acid to its isopropyl ester.[5] |
| Esterification Temp/Time | 100°C / 60 min | Standard conditions to ensure complete esterification of amino acids.[8] |
| Acylation Reagent | TFAA | Highly reactive anhydride for complete acylation of -NH2 and -OH groups.[6][7] |
| Acylation Temp/Time | 150°C / 10 min | Forcing conditions to ensure rapid and complete reaction. |
GC-MS Analytical Conditions
Optimized GC-MS parameters are crucial for the successful separation and detection of the derivatized analyte. The following table provides a validated starting point for method development.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC / 5977B MSD (or equivalent) |
| Injection Port | Split/Splitless, 250°C, Split ratio 20:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Column (Standard) | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| GC Column (Chiral) | Chirasil-L-Val (25 m x 0.25 mm, 0.12 µm) or equivalent[5][15] |
| Oven Program | Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-650 |
| Acquisition Mode | Scan and/or Selected Ion Monitoring (SIM) |
Data Interpretation: The mass spectrum of the tris-TMS derivative is expected to show characteristic fragments resulting from the loss of methyl groups ([M-15]+) and other TMS-related moieties.[16] For the TFAA derivative, characteristic fragments will arise from the loss of trifluoroacetyl groups and parts of the ester group.
Trustworthiness and Validation
To ensure the reliability of the derivatization and analysis, the following steps are essential:
-
Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte) to identify any potential interferences from solvents or reagents.[7]
-
Derivatization Completeness: Monitor the reaction over time by analyzing aliquots at different intervals until the product peak area no longer increases.
-
Internal Standard: Use a structurally similar compound that is not present in the sample (e.g., a stable isotope-labeled version of the analyte or Norvaline) as an internal standard to correct for variations in sample preparation and injection volume.
By implementing these validation steps, the protocols described become self-validating systems, ensuring the generation of accurate and reproducible data.
References
-
Kaspar, H., et al. (2008). Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chromatography. Journal of Chromatography A. [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health. [Link]
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. [Link]
-
Lee, H. R., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. JOVE. [Link]
-
Junge, B., et al. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Journal of Separation Science. [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. [Link]
-
GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. ResearchGate. [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
-
Analyses of amino acids, Enantiomeric purity. iris-biotech.de. [Link]
-
Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Wiley Online Library. [Link]
-
Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. National Institutes of Health. [Link]
-
Gal, J. F., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality. [Link]
-
TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. NASA. [Link]
-
DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. [Link]
-
Chen, C. Y., et al. (2012). Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. Journal of the Chinese Chemical Society. [Link]
-
Acylation and Esterification of Amino Acids. AK Lectures. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Institutes of Health. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]
-
Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]
-
GC-MS chromatogram of amino acids after hydrolysis in the sample 2 of the plant mixture. ResearchGate. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid
Introduction: The Significance of Chiral ortho-Hydroxyphenylglycine
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, a non-proteinogenic α-amino acid, is a crucial chiral building block in contemporary pharmaceutical synthesis. Its unique structural features, particularly the ortho-phenolic hydroxyl group, make it an indispensable component in the synthesis of a variety of complex molecules, including certain classes of antibiotics and other therapeutic agents. The stereochemistry at the α-carbon is paramount, as the desired biological activity is often exclusive to the (2R)-enantiomer. Consequently, the development of robust, scalable, and economically viable manufacturing processes for this high-purity chiral intermediate is of significant interest to the pharmaceutical and fine chemical industries.
This technical guide provides a comprehensive overview of a well-established industrial strategy for the large-scale production of this compound. The narrative will focus on a two-part approach: the initial synthesis of the racemic mixture followed by an efficient enantiomeric resolution. This methodology is often favored in industrial settings for its reliability and cost-effectiveness. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present methods for ensuring the final product's stringent quality requirements.
Strategic Overview of Synthesis: A Two-Pronged Approach
The industrial production of a single enantiomer of a chiral compound can be broadly approached in three ways:
-
Asymmetric Synthesis: Building the chiral center directly with the desired stereochemistry using chiral catalysts or auxiliaries.
-
Chemoenzymatic Synthesis: Employing enzymes to catalyze key stereoselective steps in the synthetic route.[1][2]
-
Racemic Synthesis followed by Resolution: Synthesizing a 50:50 mixture of both enantiomers and then separating them.
While asymmetric and chemoenzymatic methods offer elegance and potentially shorter routes, they can be challenging to scale up due to catalyst cost, sensitivity, and the need for specialized equipment. A common and often more pragmatic industrial approach is the synthesis of a racemic mixture, followed by a robust resolution step. This strategy allows for the use of simpler, less expensive starting materials and well-understood reaction conditions. This guide will focus on this latter, industrially proven approach.
The overall workflow for the production of this compound can be visualized as follows:
Caption: Overall workflow for the large-scale production of this compound.
Part A: Synthesis of Racemic 2-Amino-2-(2-hydroxyphenyl)acetic Acid via Strecker Synthesis
The Strecker synthesis is a classic, robust, and cost-effective method for the preparation of α-amino acids.[3][4] It involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
Mechanism of the Strecker Synthesis
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile: 2-Hydroxybenzaldehyde reacts with ammonia to form an imine. The subsequent nucleophilic addition of a cyanide ion to the imine generates 2-amino-2-(2-hydroxyphenyl)acetonitrile.
-
Hydrolysis: The nitrile group of the aminonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding the final racemic amino acid.
Caption: Simplified mechanism of the Strecker synthesis.
Detailed Protocol for Racemic Synthesis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity (kg) | Molar Equivalents |
| 2-Hydroxybenzaldehyde | 122.12 | 100.0 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 44.1 | 1.1 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 48.1 | 1.1 |
| Ammonia Solution (28%) | 17.03 (as NH₃) | As required | - |
| Concentrated HCl (37%) | 36.46 | As required | - |
| Methanol | 32.04 | As required (solvent) | - |
| Deionized Water | 18.02 | As required | - |
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of ammonium chloride (48.1 kg) in 28% aqueous ammonia (150 L). Cool the solution to 0-5 °C with constant stirring.
-
Aldehyde Addition: Dissolve 2-hydroxybenzaldehyde (100.0 kg) in methanol (200 L) and add this solution to the cooled ammonia/ammonium chloride mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Cyanide Addition: Prepare a solution of sodium cyanide (44.1 kg) in deionized water (100 L). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE). Slowly add the sodium cyanide solution to the reaction mixture via the addition funnel over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by a suitable chromatographic method (e.g., HPLC or TLC).
-
Hydrolysis: Once the formation of the α-aminonitrile is complete, carefully and slowly add concentrated hydrochloric acid to the reaction mixture under vigorous stirring and cooling to initiate hydrolysis. The addition is highly exothermic. The mixture is then heated to reflux (approximately 90-100 °C) for 6-8 hours until the hydrolysis is complete.
-
Isolation of Racemic Product: Cool the reaction mixture to room temperature. The racemic 2-amino-2-(2-hydroxyphenyl)acetic acid will precipitate. Adjust the pH to the isoelectric point (around 5-6) with a base (e.g., aqueous ammonia) to maximize precipitation.
-
Purification: Filter the crude product and wash it with cold deionized water, followed by a wash with a cold organic solvent (e.g., methanol or ethanol) to remove impurities. Dry the product under vacuum at 50-60 °C.
Expected Yield: 75-85% of the racemic product.
Part B: Resolution of Racemic 2-Amino-2-(2-hydroxyphenyl)acetic Acid
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt formation followed by fractional crystallization is a widely used and scalable industrial method.[5] This technique relies on the principle that diastereomers (formed by reacting a racemic mixture with a chiral resolving agent) have different physical properties, such as solubility, allowing for their separation.
Selection of a Resolving Agent
The choice of the resolving agent is crucial for a successful resolution. Optically pure acids or bases are used to form diastereomeric salts with the racemic amino acid. For the resolution of a racemic amino acid, a chiral acid is typically used. A common and effective resolving agent for similar amino acids is L-(+)-tartaric acid.
Detailed Protocol for Resolution
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity (kg) | Molar Equivalents |
| Racemic 2-Amino-2-(2-hydroxyphenyl)acetic acid | 167.16 | 100.0 | 1.0 |
| L-(+)-Tartaric Acid | 150.09 | 44.9 | 0.5 |
| Methanol | 32.04 | As required (solvent) | - |
| Deionized Water | 18.02 | As required | - |
| Concentrated HCl (37%) | 36.46 | As required | - |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | As required | - |
Procedure:
-
Diastereomeric Salt Formation: In a suitable reactor, suspend the racemic 2-amino-2-(2-hydroxyphenyl)acetic acid (100.0 kg) in a mixture of methanol and water (e.g., 9:1 v/v, 500 L). Heat the suspension to 50-60 °C to aid dissolution.
-
Addition of Resolving Agent: In a separate vessel, dissolve L-(+)-tartaric acid (44.9 kg) in methanol (150 L). Slowly add the tartaric acid solution to the amino acid suspension.
-
Crystallization of Diastereomeric Salt: The diastereomeric salt of this compound with L-(+)-tartaric acid is typically less soluble and will preferentially crystallize. Cool the mixture slowly to 0-5 °C over several hours with gentle stirring to induce crystallization.
-
Isolation of Diastereomeric Salt: Filter the crystalline diastereomeric salt and wash it with a small amount of cold methanol. The mother liquor, enriched in the (2S)-enantiomer, can be collected for racemization and recycling to improve overall process efficiency.
-
Liberation of the Free Amino Acid: Suspend the isolated diastereomeric salt in deionized water. Adjust the pH to the isoelectric point (around 5-6) with aqueous ammonia to precipitate the free this compound. The tartaric acid will remain in the solution as its ammonium salt.
-
Final Purification: Filter the precipitated (2R)-enantiomer, wash thoroughly with cold deionized water to remove any residual tartaric acid salts, and dry under vacuum. For very high purity requirements, a final recrystallization from a suitable solvent system (e.g., water/ethanol) may be performed.
Expected Yield: 80-90% recovery of the (2R)-enantiomer from the resolution step (i.e., 40-45% yield based on the initial racemic mixture).
Quality Control and Analytical Methods
Ensuring the enantiomeric purity of the final product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
Chiral HPLC Protocol
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is highly effective for the direct separation of underivatized amino acids.[6]
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a small amount of an acidic or basic modifier to improve peak shape. For example, Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[6]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 273 nm).[6]
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Data Summary Table:
| Stage | Product | Typical Yield | Purity (by HPLC) | Enantiomeric Excess (% ee) |
| Racemic Synthesis | Racemic 2-Amino-2-(2-hydroxyphenyl)acetic acid | 75-85% | >98% | Not Applicable |
| Resolution | This compound | 40-45% (from racemic) | >99.5% | >99.5% |
Conclusion: A Robust Pathway to a Key Chiral Intermediate
The large-scale production of this compound is a critical process for the pharmaceutical industry. The combination of a classical Strecker synthesis to produce the racemic amino acid, followed by an efficient diastereomeric salt resolution, represents a robust, scalable, and economically viable manufacturing strategy. This approach, while multi-step, relies on well-understood chemical principles and readily available materials, making it a reliable choice for industrial production. Careful control of reaction conditions, adherence to safety protocols, and rigorous analytical monitoring are essential to ensure the consistent production of this high-purity, single-enantiomer building block.
References
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Rzepa, H. (2010). Anatomy of an asymmetric reaction. The Strecker synthesis, part 1. Henry Rzepa's Blog. Retrieved from [Link]
- Schawartz, J. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. U.S.
- DSM N.V. (1995). Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.
-
Advent Chembio Pvt. Ltd. (n.d.). (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Kaptein, B., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4.
- Chandrasekhar, S., et al. (2009). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH Public Access.
-
Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Retrieved from [Link]
- Romero-Téllez, M., et al. (2021).
- DSM IP Assets B.V. (2011). Process for the synthesis of hydroxyphenylglycine esters.
- Wang, L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. NIH Public Access.
- Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- de Souza, R. O. M. A., et al. (2024). Chemoenzymatic synthesis.
- Imperial Chemical Industries PLC. (1993). Preparation of 2-hydroxyphenyl-acetic acid. U.S.
-
PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. Retrieved from [Link]
Sources
- 1. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid as a chiral building block in organic synthesis
An In-Depth Guide to (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid as a Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of a Unique Chiral Non-Proteinogenic Amino Acid
In the landscape of modern organic synthesis and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Biological systems are inherently chiral, and the therapeutic efficacy or biological function of a molecule often resides in a single enantiomer.[1] Chiral building blocks, derived from the "chiral pool" or created through asymmetric synthesis, are the foundational elements for constructing these complex, stereochemically defined molecules.[2][][4] Among these, non-proteinogenic α-amino acids (UAAs) offer a powerful toolkit for chemists to move beyond the constraints of the 20 canonical amino acids, enabling the synthesis of novel peptides, pharmaceuticals, and chiral ligands.[5][6]
This compound is a non-proteinogenic amino acid distinguished by a unique constellation of functional groups arranged around a defined (R)-stereocenter. Its structure, featuring an ortho-hydroxyphenyl group, provides distinct stereoelectronic properties compared to its more common para-substituted isomer, D-(-)-p-hydroxyphenylglycine, which is a crucial component of blockbuster antibiotics like Amoxicillin.[7] The strategic placement of the phenolic hydroxyl group proximate to the chiral center—comprising an amine and a carboxylic acid—allows for intramolecular hydrogen bonding, conformational rigidity, and unique metal chelation, making it a highly valuable and versatile building block for advanced synthetic applications.
This guide provides a comprehensive overview of this compound, detailing its synthesis, key applications, and field-proven protocols for its use.
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is critical for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [8] |
| Molecular Weight | 167.16 g/mol | [8] |
| CAS Number | 185339-06-4 | [9] |
| Appearance | White to off-white solid | General Knowledge |
| Stereochemistry | (R) | [9][10] |
Strategic Synthesis: Accessing the Enantiopure Building Block
Obtaining enantiomerically pure this compound is a non-trivial synthetic challenge. While general methods for α-amino acid synthesis, such as the Strecker or amidomalonate syntheses, are well-established, they typically yield racemic mixtures.[11][12] Therefore, achieving enantiopurity requires either a chiral resolution of a racemate or a dedicated asymmetric synthesis. The most common industrial approach for similar compounds involves resolution.
A plausible and scalable route begins with the synthesis of the racemic amino acid from 2-hydroxybenzaldehyde, followed by classical resolution.
Caption: Pathway to Chiral Heterocycles from the Amino Acid Building Block.
Chiral Ligands for Asymmetric Catalysis
The amino, carboxylate, and phenolate moieties can act as coordination sites for metal ions. Derivatization of the parent amino acid can lead to powerful chiral ligands. For example, reduction of the carboxylic acid to an alcohol yields a chiral amino alcohol, a well-known ligand class. The potential for tridentate (N, O, O) chelation makes it an intriguing candidate for designing highly stereoselective catalysts.
Experimental Protocols
The following protocols provide detailed, field-tested methodologies for the protection and incorporation of this compound in synthetic workflows.
Protocol 1: N-Terminal Protection with Fmoc Group for Solid-Phase Peptide Synthesis (SPPS)
Rationale: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard amine protecting group in SPPS, stable to coupling conditions but readily cleaved by a mild base (e.g., piperidine). This protocol details the protection of the free amino acid.
Materials:
-
This compound
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10% aqueous solution of NaHCO₃ (approx. 10 mL per gram of amino acid).
-
Fmoc-OSu Addition: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane (volume equal to the aqueous solution) dropwise over 30 minutes at room temperature.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water.
-
Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with cold 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
The product can be further purified by recrystallization from an EtOAc/hexanes solvent system to yield Fmoc-(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid as a white solid.
-
Protocol 2: Coupling of Fmoc-Protected Amino Acid in Solid-Phase Peptide Synthesis
Rationale: This protocol describes the incorporation of the protected building block onto a solid support (resin) or a growing peptide chain using standard carbodiimide activation chemistry. This procedure assumes a standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide or Wang resin)
-
Fmoc-(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid (4.0 eq relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate) (4.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes. [13] * Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid (4 eq), OxymaPure® (4 eq) in DMF.
-
Add DIC (4 eq) to this solution to pre-activate for 2-5 minutes. Note: The solution may become warm.
-
Add the activated amino acid solution to the deprotected peptide-resin. [13]4. Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. A Kaiser test can be performed to check for the presence of free primary amines, confirming reaction completion.
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Quantitative Data for Coupling:
| Reagent | Equivalents (vs. Resin Capacity) | Purpose |
| Fmoc-Amino Acid | 4.0 | Building Block |
| DIC | 4.0 | Activating Agent |
| OxymaPure® | 4.0 | Activating Agent / Racemization Suppressant |
| 20% Piperidine/DMF | N/A | Fmoc Deprotection |
Conclusion
This compound represents a strategically valuable chiral building block that empowers chemists to create molecules with novel structures and functions. Its unique stereoelectronic properties, stemming from the ortho-hydroxyphenyl moiety, provide a means to introduce conformational constraints, enhance biological stability, and explore new chemical space. Through robust synthetic and resolution strategies, this building block can be accessed in high enantiopurity. The detailed protocols provided herein offer a practical guide for its successful protection and incorporation, paving the way for its application in the synthesis of next-generation peptides, heterocycles, and chiral ligands for catalysis.
References
-
Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. (2022). MDPI. Available at: [Link]
-
Enantiospecific Synthesis of Heterocycles from α-Amino Acids. (1995). Chemical Reviews. Available at: [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. (2010). Chemical Reviews. Available at: [Link]
-
Synthesis of Amino Acids. (2023). OpenStax. Available at: [Link]
-
Synthesis of Enantiomerically Pure Amino Acids. (2022). Chemistry LibreTexts. Available at: [Link]
-
Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. (2022). ACS Catalysis. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. (2024). American Chemical Society. Available at: [Link]
-
Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2023). Journal of the American Chemical Society. Available at: [Link]
-
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Advent Chembio. Available at: [Link]
-
(2R)-2-amino-2-(2,5-dihydroxyphenyl)acetic acid. PubChem. Available at: [Link]
-
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. PubChem. Available at: [Link]
- Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. (1975). Google Patents.
-
Loading protocols. Peptideweb.com. Available at: [Link]
- Preparation of 2-hydroxyphenyl-acetic acid. (1993). Google Patents.
-
2 Hydroxyphenylacetic Acid | CAS 614-75-5. Kajay Remedies. Available at: [Link]
-
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Oakwood Chemical. Available at: [Link]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3890379A - Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 8. 2-Amino-2-(2-hydroxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 9. 185339-06-4|(R)-2-Amino-2-(2-hydroxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 10. chiralen.com [chiralen.com]
- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. This non-proteinogenic amino acid is a critical chiral building block, particularly for the synthesis of semi-synthetic β-lactam antibiotics. Achieving high yield and, crucially, high enantiopurity of the desired (2R)-enantiomer requires careful control over reaction conditions.
This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will explore the prevalent synthetic routes, troubleshoot common issues, and provide detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing enantiomerically enriched this compound?
A1: There are three main strategies, each with distinct advantages:
-
Asymmetric Strecker Synthesis: This is one of the most versatile and cost-effective methods.[1][2] It involves the reaction of 2-hydroxybenzaldehyde with a chiral amine auxiliary and a cyanide source, followed by hydrolysis of the resulting aminonitrile. The key to success is the choice of the chiral auxiliary, which directs the stereochemical outcome of the cyanide addition.[3][4]
-
Kinetic Resolution of a Racemic Mixture: In this approach, a racemic mixture of the amino acid or a precursor is prepared first. Then, an enzyme or a chiral chemical resolving agent selectively reacts with one enantiomer, allowing the other to be separated. While effective, this method's maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.
-
Chiral Phase-Transfer Catalysis: This method involves the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst, often derived from Cinchona alkaloids.[5] It offers high enantioselectivities under mild conditions but can require careful optimization of the catalyst and reaction system.
Q2: Why is the phenolic hydroxyl group problematic during synthesis?
A2: The free hydroxyl group on the aromatic ring is a nucleophile and is sensitive to oxidation. Under basic conditions, it can be deprotonated to a phenoxide, which can undergo side reactions. Under strongly acidic conditions or in the presence of certain reagents, it can lead to undesired electrophilic substitution on the ring or polymerization. Often, it is advantageous to protect the hydroxyl group (e.g., as a benzyl or silyl ether) before the core synthesis and deprotect it in a final step, though this adds steps to the overall sequence.
Q3: What are the standard analytical methods for determining yield and enantiomeric excess (ee)?
A3:
-
Yield Determination: Quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard is a highly accurate method. Alternatively, yield is determined by isolating the final product after purification and calculating the mass percentage relative to the theoretical maximum.
-
Enantiomeric Excess (ee) Determination: This is most commonly performed using Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their relative quantification.[6][7][8][9] Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is also a valid, albeit more labor-intensive, approach.
Troubleshooting Guide: From Low Yields to Poor Selectivity
This section addresses specific experimental failures in a question-and-answer format, focusing on the Asymmetric Strecker Synthesis as a primary example.
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?
A: Low yield is a common problem that can originate from issues with reactants, reaction conditions, or the work-up procedure. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Reactant Quality:
-
2-Hydroxybenzaldehyde: This starting material can oxidize or polymerize upon storage. Ensure it is pure and, if necessary, purify it by distillation or recrystallization before use.
-
Cyanide Source: Sodium or potassium cyanide can degrade through hydrolysis if exposed to moist air. Use a fresh, dry source. Trimethylsilyl cyanide (TMSCN) is an alternative that can sometimes improve yields and selectivity.
-
Chiral Auxiliary: Ensure the chiral amine used is of high enantiomeric purity itself.
-
-
Reaction Conditions:
-
Temperature: The initial imine formation and subsequent cyanide addition are often exothermic. Running the reaction at too high a temperature can promote side reactions and potentially lead to racemization of the aminonitrile intermediate. Conversely, a temperature that is too low will result in a sluggish, incomplete reaction.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Methanol or ethanol are common choices.
-
pH Control: The pH is critical. The reaction requires a delicate balance to ensure the amine is a free base for nucleophilic attack on the aldehyde, without protonating the cyanide anion to the highly volatile and toxic HCN gas.
-
-
Work-up and Purification:
-
Hydrolysis: The hydrolysis of the aminonitrile to the carboxylic acid is typically performed under strongly acidic or basic conditions. These harsh conditions can sometimes cause degradation or racemization. A step-wise, milder hydrolysis may be necessary.
-
Extraction: The product is amphoteric, meaning its solubility is highly pH-dependent. During aqueous work-up, ensure the pH is adjusted correctly to either precipitate the product at its isoelectric point or extract it effectively into an organic solvent after appropriate protonation/deprotonation. Significant product can be lost to the aqueous phase if the pH is not optimized.
-
Q: The enantiomeric excess (ee) of my product is poor. How can I improve it?
A: Low enantioselectivity is a common hurdle in asymmetric synthesis. The issue almost always lies with the stereocontrol element of the reaction.
-
Choice of Chiral Auxiliary/Catalyst: This is the most critical factor. Not all chiral auxiliaries are equally effective for all substrates. For aromatic aldehydes, auxiliaries like (R)-phenylglycine amide have shown excellent results, sometimes leading to a crystallization-induced asymmetric transformation where the desired diastereomer precipitates from the reaction mixture, driving the equilibrium.[1][4] If one auxiliary gives poor results, screen others (e.g., chiral phenylethylamine derivatives).
-
Temperature: Asymmetric inductions are highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state that leads to the desired enantiomer. The trade-off is a slower reaction rate.
-
Racemization: The aminonitrile intermediate can be susceptible to racemization, especially if the alpha-proton is acidic and the reaction conditions are basic or run for an extended time at elevated temperatures. Once the reaction is complete, prompt hydrolysis can help lock in the stereocenter.
-
Reaction Time and Stoichiometry: Allowing the initial imine formation to go to completion before adding the cyanide source can sometimes improve selectivity by ensuring the reaction proceeds through the desired chiral intermediate.
Q: I'm having difficulty purifying the final product. It either remains an oil or is heavily contaminated. What should I do?
A: Purification of amino acids can be challenging due to their zwitterionic nature and high polarity.
-
Crystallization at the Isoelectric Point (pI): This is the most effective method for purifying amino acids. Dissolve the crude product in an acidic solution (e.g., dilute HCl) to protonate the amine, or a basic solution (e.g., dilute NaOH) to deprotonate the carboxylic acid. Then, slowly add a base or acid, respectively, to bring the pH to the compound's isoelectric point. At the pI, the amino acid has minimal net charge and lowest water solubility, causing it to precipitate.
-
Recrystallization: If you can achieve a solid, recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol) is an excellent way to remove impurities.
-
Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography is a powerful tool. The amino acid can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration of the eluent.
-
Chiral Chromatography: If the issue is contamination with the unwanted (2S)-enantiomer, preparative chiral HPLC or SFC can be used for separation, although this is often more expensive and less scalable than crystallization-based resolution methods.[8][10]
| Parameter | Typical Range | Impact on Yield | Impact on Enantioselectivity (ee) | Notes |
| Temperature | -20°C to 25°C | Lower temp may decrease rate, but can prevent side reactions. | Lower temp generally increases ee. | Critical for controlling selectivity. |
| Solvent | Methanol, Ethanol, THF | Can affect solubility and reaction rate. | Can influence the conformation of the chiral transition state. | Protic solvents like MeOH are common for Strecker reactions. |
| Chiral Auxiliary | 1.0 - 1.2 equiv. | Stoichiometry is key for driving imine formation. | The primary determinant of stereochemical outcome. | Screen different auxiliaries if ee is low. |
| Cyanide Source | 1.0 - 1.5 equiv. | Excess can help drive reaction to completion. | Generally has a minor direct effect on ee. | TMSCN can be milder and more soluble than alkali cyanides. |
| Hydrolysis pH | >12 (basic) or <2 (acidic) | Harsh conditions can cause degradation, lowering yield. | Harsh conditions can cause racemization, lowering ee. | Milder, multi-step hydrolysis may be necessary. |
| Table 1: Optimization of Key Reaction Parameters for Asymmetric Strecker Synthesis. |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetonitrile
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
2-Hydroxybenzaldehyde
-
(R)-Phenylglycine amide (chiral auxiliary)
-
Sodium Cyanide (NaCN)
-
Methanol (anhydrous)
-
Hydrochloric Acid (HCl)
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxybenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.05 eq) in anhydrous methanol. Stir the solution at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or ¹H NMR.
-
Cyanide Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate, well-ventilated fume hood, prepare a solution of NaCN (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 30 minutes. Caution: NaCN is highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will generate toxic HCN gas.
-
Reaction: Allow the reaction to stir at 0°C for 8-12 hours. The desired diastereomer of the aminonitrile may begin to precipitate. Monitor the reaction progress by HPLC.
-
Isolation of Aminonitrile: Once the reaction is complete, filter the solid precipitate and wash with cold methanol to isolate the diastereomerically enriched aminonitrile. If no solid forms, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or taken directly to the next step.
Protocol 2: Hydrolysis and Purification of this compound
-
Acid Hydrolysis: Suspend the crude aminonitrile from the previous step in concentrated HCl (e.g., 6M HCl). Heat the mixture to reflux (approx. 80-100°C) for 6-8 hours, or until TLC/HPLC analysis shows complete conversion of the nitrile and cleavage of the auxiliary.
-
Work-up: Cool the reaction mixture to room temperature. The phenylglycine auxiliary byproduct can often be removed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification by Isoelectric Precipitation: Transfer the aqueous layer containing the product hydrochloride salt to a clean beaker and cool in an ice bath. Slowly add a base (e.g., 2M NaOH or NH₄OH) dropwise with vigorous stirring to adjust the pH to the product's isoelectric point (typically pH 5-6).
-
Final Isolation: The pure this compound will precipitate as a white solid. Allow the suspension to stir in the cold for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold deionized water, followed by a cold, water-miscible solvent like ethanol or acetone to aid drying. Dry the final product under vacuum.
-
Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.
Caption: General workflow for the synthesis of the target molecule.
References
-
M. A. Williams and L. A. Wessjohann, "Enantioselective synthesis of non-natural aromatic alpha-amino acids," PubMed, [Link]
-
E. J. Corey and J. O. Link, "A general, catalytic, and enantioselective synthesis of α-amino acids," Harvard University, [Link]
-
M. J. O'Donnell, "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters," Accounts of Chemical Research, [Link]
-
H. M. L. Davies and H. Dai, "Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions," Chemical Science, [Link]
-
T. Hashimoto, et al., "Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters," Organic & Biomolecular Chemistry, [Link]
-
B. de Lange, et al., "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary," Organic Letters, [Link]
-
P. E. Hare and E. Gil-Av, "Separation of D and L amino acids by liquid chromatography: use of chiral eluants," PubMed, [Link]
-
Regis Technologies, Inc., "Improved Chiral Separations for Enantiopure D- and L-Amino Acids," LCGC International, [Link]
-
D. Wallworth, "Chiral Amino Acid and Peptide Separations – the Next Generation," Chromatography Today, [Link]
-
M. S. Iyer, "Asymmetric synthesis of alpha-amino acids using a chiral catalyst," Purdue e-Pubs, [Link]
-
J. M. Berg, et al., "Amino acid - Reactions, Structure, Synthesis," Britannica, [Link]
-
Pharma Guideline, "General Reactions of Amino Acid Metabolism," Pharma Guideline, [Link]
-
B. de Lange, et al., "Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary," PubMed, [Link]
-
Wikipedia, "Strecker amino acid synthesis," Wikipedia, [Link]
-
Dr. Amit, "General Reactions of Amino Acids With Examples," YouTube, [Link]
-
J. S. S. N. de Melo, et al., "Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles," Chemical Communications, [Link]
-
Chemistry LibreTexts, "25.5: Reactions of Amino Acids," Chemistry LibreTexts, [Link]
-
Slideshare, "Reactions of amino acids," Slideshare, [Link]
- Google Patents, "Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Improving Yield in the Chiral Resolution of 2-amino-2-(2-hydroxyphenyl)acetic Acid
Welcome to the technical support center for the chiral resolution of 2-amino-2-(2-hydroxyphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this valuable chiral intermediate. As a non-proteinogenic amino acid, the enantiomers of 2-amino-2-(2-hydroxyphenyl)acetic acid serve as critical building blocks in the synthesis of various pharmaceuticals.
The classical method of diastereomeric salt crystallization remains a robust and scalable technique for this purpose, but its success hinges on a nuanced understanding of multiple interacting parameters.[1][] This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common challenges, empowering you to troubleshoot effectively and optimize your yields.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the resolution process in a direct question-and-answer format.
Question 1: Why is my yield of the desired diastereomeric salt consistently low?
Answer: Low yield is a multifaceted problem that can often be traced back to suboptimal solubility parameters or mechanical losses. Let's break down the primary causes and their solutions.
-
Cause A: High Solubility of the Desired Salt: The most common issue is that the target diastereomeric salt remains too soluble in the mother liquor, even after cooling.[3] The goal of crystallization is to have the desired salt be significantly less soluble than its corresponding diastereomer.[4]
-
Solution 1: Anti-Solvent Addition: Introduce an "anti-solvent" in which the salt has very low solubility. This should be done slowly and methodically to avoid crashing out both diastereomers. For instance, if your primary solvent is methanol, a less polar solvent like toluene or heptane could be trialed as an anti-solvent. A mixed solvent system provides greater flexibility for fine-tuning solubility.[3]
-
Solution 2: Re-evaluate the Solvent System: A systematic screening of different solvents and solvent mixtures is the most effective strategy to maximize the solubility difference between the diastereomers.[3][4]
-
Solution 3: Optimize Crystallization Temperature: Ensure your final cooling temperature is low enough to minimize the salt's concentration in the solution. However, avoid excessively low temperatures that might induce the crystallization of the more soluble diastereomer.[3]
-
-
Cause B: Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomeric salts are too similar in your chosen system, the undesired diastereomer will co-precipitate, reducing the purity and the isolated yield of the target salt.[3]
-
Solution 1: Modify the Cooling Rate: A slower, more controlled cooling profile can enhance selectivity. Rapid cooling often traps the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Solution 2: Extended Equilibration: Allowing the crystallization mixture to stir at the final temperature for an extended period can be beneficial. This allows the system to reach thermodynamic equilibrium, where the less soluble, more stable diastereomer is the dominant solid phase.[4]
-
-
Cause C: Incomplete Salt Formation: The initial acid-base reaction between the racemic amino acid and the resolving agent may not have gone to completion.
-
Solution: Stoichiometry and pH Check: Ensure you are using the correct stoichiometry of the resolving agent. Since 2-amino-2-(2-hydroxyphenyl)acetic acid is amphoteric, the pH of the initial solution is critical to ensure the correct groups are protonated/deprotonated for efficient salt formation.[5][6]
-
Question 2: The diastereomeric excess (d.e.) of my crystallized product is poor. How can I improve it?
Answer: Low diastereomeric excess is a direct result of poor selectivity during crystallization. The key is to create conditions that overwhelmingly favor the crystallization of only one of the two diastereomers.
-
Cause A: Ineffective Resolving Agent/Solvent Pairing: The combination of your resolving agent and solvent system is not creating a sufficient difference in the physicochemical properties of the diastereomers.[7]
-
Solution 1: Screen Resolving Agents: The choice of resolving agent is paramount.[8] A different chiral acid or base can drastically alter the crystal packing and solubility of the resulting salts. It is common practice to screen several resolving agents to find the optimal one.[1]
-
Solution 2: Systematic Solvent Screening: As with low yield, a thorough solvent screening is the most powerful tool to improve d.e.[3] The goal is to identify a solvent that maximizes the solubility difference, making co-crystallization of the undesired diastereomer energetically unfavorable.
-
-
Cause B: Kinetic vs. Thermodynamic Control: Sometimes the undesired diastereomer crystallizes faster (the kinetic product), while the desired, less soluble diastereomer is the thermodynamically stable product.[4]
-
Solution: Introduce a Maturation Step: Holding the slurry at a constant temperature for several hours (or even days) can allow the initially formed kinetic product to dissolve and the more stable thermodynamic product to crystallize. Temperature cycling is an advanced technique that can accelerate this process.[9]
-
-
Cause C: Insufficient Purification: A single crystallization may not be enough to achieve high purity.
-
Solution: Recrystallization: The most straightforward way to improve d.e. is to perform one or more recrystallizations of the isolated salt. While this will result in some loss of material, the purity of the final product will be significantly enhanced.
-
Question 3: My product is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the concentration of the salt is too high, creating a supersaturated solution where the salt's melting point is below the crystallization temperature.[3]
-
Solution 1: Increase Solvent Volume: Diluting the mixture by adding more solvent can lower the concentration below the point where oiling out occurs, allowing for proper crystal nucleation and growth.[3]
-
Solution 2: Lower the Crystallization Temperature: Oiling out often happens at higher temperatures. By reducing the temperature of the solution before crystallization begins, you may be able to bypass the liquid-liquid phase separation region.
-
Solution 3: Change the Solvent System: A different solvent may prevent oiling out altogether. A less polar solvent might be a good starting point to investigate.[3]
-
Solution 4: Seeding: Adding a small number of pre-existing crystals (seed crystals) of the desired diastereomeric salt can provide a template for crystallization, bypassing the nucleation barrier that can lead to oiling out.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization?
Chiral resolution by this method leverages a core principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[4] The process involves reacting a racemic mixture (a 50:50 mix of enantiomers) with a single, pure enantiomer of another chiral compound, known as the resolving agent.[1][10] This reaction creates a pair of diastereomeric salts. Because these salts have different spatial arrangements, they exhibit different physical properties, most importantly, solubility.[7] This difference in solubility allows for their separation by fractional crystallization, where the less soluble salt crystallizes out of the solution first.[4]
Q2: How do I select an optimal resolving agent for 2-amino-2-(2-hydroxyphenyl)acetic acid?
Since the target molecule is an amino acid, it possesses both a basic amino group and an acidic carboxylic acid group. Therefore, you can use either a chiral acid or a chiral base as the resolving agent. Key factors for selection include:
-
Chemical Reactivity: The agent must form a stable, crystalline salt with the amino acid.
-
Separation Efficiency: The resulting diastereomeric salts must have a significant solubility difference in a practical solvent.[4] This is often the most critical and least predictable factor, requiring experimental screening.
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable, especially for large-scale production.[8]
-
Recoverability: For a cost-effective process, the resolving agent should be easily recoverable after the resolution is complete.[8]
Q3: What are the key considerations for solvent selection?
The choice of solvent is arguably the most critical variable in a diastereomeric resolution.[4] An ideal solvent system should:
-
Maximize Solubility Difference: It must create the largest possible difference in solubility between the two diastereomeric salts.[3]
-
Provide Moderate Solubility: The less soluble salt should not be completely insoluble, and the more soluble salt should not be infinitely soluble. This allows for good recovery of the desired salt while keeping the undesired one in solution.
-
Promote Good Crystal Formation: The solvent should facilitate the growth of well-defined, easily filterable crystals rather than oils or fine powders.
-
Be Practical: The solvent should have a convenient boiling point, be relatively inexpensive, and pose minimal safety risks.
A screening approach using solvents of varying polarity and hydrogen-bonding capabilities (e.g., alcohols, ketones, esters, water, and their mixtures) is highly recommended.[3]
Q4: How does temperature control impact yield and purity?
Temperature directly influences the solubility of the diastereomeric salts.[11] A carefully controlled temperature profile during crystallization is essential for success.[3]
-
High Temperatures: Increase solubility, which can prevent crystallization or lead to low yields if the final temperature is too high.
-
Low Temperatures: Decrease solubility, which generally leads to higher yields. However, cooling too low or too quickly can reduce selectivity by causing the more soluble diastereomer to precipitate.[12]
-
Cooling Rate: A slow, linear cooling rate is often preferred to maintain a state of moderate supersaturation, which favors the growth of high-purity crystals.
Q5: What is the role of pH in this resolution process?
For an amino acid like 2-amino-2-(2-hydroxyphenyl)acetic acid, pH is a critical parameter at two key stages:
-
Salt Formation: The initial pH of the solution will determine the ionization state of the amino and carboxyl groups. This must be controlled to ensure an efficient acid-base reaction with the chosen resolving agent.[5][13]
-
Enantiomer Recovery: After the less soluble diastereomeric salt has been isolated and purified, the enantiomer must be liberated. This is achieved by dissolving the salt and adjusting the pH. If a chiral acid was used as the resolving agent, a base is added. If a chiral base was used, an acid is added. This "breaks" the salt, neutralizing the resolving agent and allowing the free enantiomer of the amino acid to be isolated, often by precipitation at its isoelectric point.[4]
Part 3: Protocols & Data
Protocol 1: General Experimental Workflow for Chiral Resolution
-
Salt Formation:
-
Dissolve the racemic 2-amino-2-(2-hydroxyphenyl)acetic acid in a suitable solvent (e.g., methanol/water mixture) with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the amino acid solution with continuous stirring.
-
Allow the mixture to stir at an elevated temperature (e.g., 50-60°C) for a short period to ensure complete salt formation.
-
-
Crystallization:
-
Slowly cool the solution according to a predetermined profile (e.g., 5-10°C per hour) to the final crystallization temperature (e.g., 0-5°C).
-
If crystallization does not initiate spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization begins, maintain stirring at the final temperature for a maturation period (e.g., 4-12 hours) to maximize yield and purity.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the purified diastereomeric salt under vacuum.
-
-
Liberation of the Pure Enantiomer:
-
Dissolve the dried diastereomeric salt in water.
-
Adjust the pH with a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to break the salt and precipitate the free amino acid at its isoelectric point.
-
Collect the enantiomerically pure product by filtration, wash with cold water, and dry.
-
Data Presentation
Table 1: Illustrative Screening of Resolving Agents and Solvents
| Resolving Agent | Solvent System | Yield of Less Soluble Salt (%) | Diastereomeric Excess (d.e.) (%) | Observations |
| L-(+)-Tartaric Acid | Methanol | 45 | 75 | Good initial crystallization. |
| L-(+)-Tartaric Acid | 90:10 Ethanol:Water | 52 | 88 | Higher purity, well-formed crystals. |
| (R)-(-)-Mandelic Acid | Isopropanol | 38 | 65 | Slow crystallization. |
| (R)-(-)-Mandelic Acid | Acetone | 25 | 40 | Oiling out observed initially. |
| (S)-(+)-1-Phenylethylamine | 80:20 Methanol:Water | 60 | 92 | Excellent crystals, best initial result. |
| (S)-(+)-1-Phenylethylamine | Ethanol | 55 | 85 | Good alternative, slightly lower purity. |
| Note: This data is illustrative for guidance purposes. Actual results will vary based on precise experimental conditions. |
Part 4: Visualizations
Diagram 1: Workflow of Diastereomeric Salt Crystallization
Caption: Workflow for separating enantiomers via diastereomeric salt formation.
Diagram 2: Key Factors Influencing Resolution Success
Caption: Interconnected factors that determine the outcome of chiral resolution.
References
-
Chiral resolution with frozen aqueous amino acids. Analytical Methods. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Available at: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available at: [Link]
-
Influence of pH on α of selected chiral amino acids. ResearchGate. Available at: [Link]
-
On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design (ACS Publications). Available at: [Link]
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Available at: [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 2-hydroxyphenylacetic acid derivatives
Welcome to the technical support center for the synthesis of 2-hydroxyphenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to address specific challenges you may encounter during your synthetic work, with a focus on the underlying chemical principles to empower you to resolve experimental issues effectively.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2-hydroxyphenylacetic acid and its derivatives. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-Hydroxyphenylacetic Acid
Q: My reaction to synthesize 2-hydroxyphenylacetic acid from 2-chlorophenylacetic acid has resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the copper-catalyzed nucleophilic aromatic substitution of 2-chlorophenylacetic acid can arise from several factors related to reactants, reaction conditions, and the work-up procedure.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Causal Analysis:
-
Reactant Quality:
-
2-Chlorophenylacetic Acid: Ensure the starting material is of high purity. Impurities can lead to side reactions, consuming reagents and complicating purification.
-
Alkali Metal Hydroxide: Use fresh, high-purity sodium hydroxide or another suitable base. Alkali metal hydroxides are hygroscopic and can absorb atmospheric moisture, reducing their reactivity.[1]
-
Copper Catalyst: The quality of the copper catalyst, such as copper (II) sulfate pentahydrate, is crucial for the nucleophilic substitution.[2] An inactive or poisoned catalyst will result in an incomplete reaction.
-
-
Reaction Conditions:
-
Temperature: This reaction typically requires high temperatures, often in the range of 160-220°C, to overcome the activation energy for the nucleophilic aromatic substitution.[1][2] Insufficient heating will lead to a sluggish or incomplete reaction.
-
Reaction Time: The reaction can be slow, sometimes requiring several hours to reach completion.[1] It is essential to monitor the reaction's progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure all the starting material has been consumed.[2]
-
Solvent: An inert, high-boiling point organic solvent is recommended to achieve the necessary reaction temperatures at atmospheric pressure.[1][3] Solvents like 'SOLVESSO' 200 or odorless kerosene are often cited.[1][4]
-
Mixing: Inadequate stirring can lead to localized overheating or poor dispersion of the solid base, resulting in an incomplete reaction.
-
-
Work-up and Purification:
-
Extraction pH: After the reaction, the product is typically extracted from an acidified aqueous solution. It is critical to ensure the pH is sufficiently acidic (around 3.5-4) to protonate the carboxylate and allow for efficient extraction into an organic solvent like ethyl acetate.[1]
-
Recrystallization: While recrystallization is an effective purification method, it can lead to significant product loss if the solvent system or conditions are not optimized.[1]
-
Issue 2: Difficulty in Product Purification
Q: I am having trouble obtaining pure 2-hydroxyphenylacetic acid. What are the common impurities and how can I remove them?
A: Common impurities can include unreacted starting material, side-products, or residual solvent.[1]
Common Impurities and Removal Strategies:
| Impurity | Origin | Recommended Removal Method |
| Unreacted 2-chlorophenylacetic acid | Incomplete reaction | Monitor the reaction to ensure full conversion. If present, it can be removed by careful recrystallization.[1] |
| Side-products | High reaction temperatures or impurities in starting materials | Recrystallization is the most common method.[1] Crystallization from water and then acetic acid has been reported to be effective.[1] |
| Residual high-boiling solvent | Inefficient removal during work-up | Ensure complete removal of the solvent under reduced pressure. If traces remain, a co-evaporation with a lower-boiling solvent might be effective. |
Purification Protocol:
A general and effective method for purification is recrystallization. The choice of solvent is critical and may require some optimization. Solvents such as water, acetic acid, ether, or chloroform have been reported for the recrystallization of 2-hydroxyphenylacetic acid.[1]
Issue 3: Unexpected Side Reactions
Q: I am observing the formation of unexpected byproducts in my synthesis. What are some common side reactions and how can I minimize them?
A: Side reactions can be a significant issue, particularly in more complex syntheses of 2-hydroxyphenylacetic acid derivatives. The nature of these side reactions depends on the chosen synthetic route.
Common Synthetic Routes and Potential Side Reactions:
-
Friedel-Crafts Acylation of Phenols:
-
Challenge: Phenols are highly activated substrates for Friedel-Crafts acylation, which can lead to multiple acylations.[5] The Lewis acid catalyst can also coordinate with the hydroxyl group.
-
Solution: Protect the phenolic hydroxyl group as an ester before performing the acylation. The ester group can be cleaved later to regenerate the phenol.[5]
-
-
Reimer-Tiemann Reaction:
-
Challenge: This reaction, used to introduce a formyl group ortho to a hydroxyl group, can have moderate yields and produce para-isomers as side products.[6][7]
-
Solution: The ortho-selectivity is generally favored due to coordination between the phenoxide and the dichlorocarbene intermediate.[6] Optimizing reaction conditions, such as temperature and the base used, can help maximize the yield of the desired ortho-product.
-
-
Kolbe-Schmitt Reaction:
-
Challenge: This reaction involves the carboxylation of a phenoxide. The regioselectivity (ortho vs. para) is highly dependent on the counter-ion of the phenoxide.[8][9]
-
Solution: Using sodium phenoxide generally favors the formation of the ortho-isomer (salicylic acid), while potassium phenoxide tends to yield the para-isomer.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-hydroxyphenylacetic acid?
A1: The most common chemical synthesis routes are:
-
Nucleophilic Aromatic Substitution: This involves the hydrolysis of a 2-halophenylacetic acid, typically 2-chlorophenylacetic acid, using a strong base in the presence of a copper catalyst at high temperatures.[2][3]
-
Reduction of a Mandelic Acid Derivative: This route involves the reduction of the benzylic alcohol of a p-hydroxymandelic acid derivative to a methylene group.[3][10]
-
From Mandelonitrile: The hydrolysis of mandelonitrile can also yield mandelic acid, which can then be further processed.[11][12]
Workflow for Synthesis from 2-Chlorophenylacetic Acid
Caption: General experimental workflow for synthesis.
Q2: Why is a protecting group necessary for the phenol group in some syntheses of derivatives?
A2: The phenolic hydroxyl group is both acidic and a powerful activating group for the aromatic ring. It is often necessary to protect it to prevent unwanted side reactions during subsequent synthetic steps.[13] Ethers and esters are common protecting groups for phenols.[13][14]
Q3: What are some common methods for cleaving a methyl ether protecting group from a phenolic hydroxyl?
A3: The cleavage of aryl methyl ethers to regenerate the phenol is a common deprotection step. Several methods exist, including:
-
Boron Tribromide (BBr₃): A powerful and widely used reagent for cleaving ethers.
-
Methanesulfonic Acid (CH₃SO₃H): Microwave-assisted cleavage with methanesulfonic acid can be a rapid method.[15]
-
Lewis Acids and Thiolates: Systems like aluminum chloride with ethyl mercaptan (EtSH) can also be effective.[16]
-
Photoredox Catalysis: Recent methods utilize organophotoredox catalysis for the chemoselective deprotection of phenolic ethers.[17]
Q4: Can I use Friedel-Crafts acylation directly on 2-hydroxyphenylacetic acid?
A4: Direct Friedel-Crafts acylation on 2-hydroxyphenylacetic acid is challenging. The free hydroxyl and carboxylic acid groups can react with the Lewis acid catalyst, deactivating it.[5] It is advisable to protect both the phenol and the carboxylic acid (e.g., as an ester) before attempting the acylation.
Detailed Experimental Protocol
Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid (Based on US Patent 5,221,772) [4]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, suspend solid pearl sodium hydroxide (24 g) in 'SOLVESSO' 200 (100 ml) at 25°C.
-
Addition of Reactants: Add (2-chlorophenyl)acetic acid (17.0 g) in one portion and stir the mixture for 20 minutes at room temperature.
-
Catalyst Addition: Add copper (II) sulfate pentahydrate (1.0 g).
-
Reaction: Heat the reaction mixture to 180°C and maintain with stirring.
-
Monitoring: Monitor the reaction by gas/liquid chromatography until all the (2-chlorophenyl)acetic acid has been consumed (approximately 15 hours).[1]
-
Cooling: Cool the reaction mixture to room temperature.
-
Work-up:
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the crude product. Purify the crude product by recrystallization from water and then from acetic acid.[1]
References
-
Technical Support Center: Synthesis of 2-Hydroxyphenylacetic Acid - Benchchem.
-
Appendix 6: Protecting groups - Oxford Learning Link.
-
Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing pro.
-
Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. - SciSpace.
-
Protecting Groups - chem.iitb.ac.in.
-
Protecting Groups.
-
Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysi - Wiley-VCH.
-
Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine | Journal of the American Chemical Society.
-
Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid - Benchchem.
-
Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis | Request PDF - ResearchGate.
-
Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols | Request PDF - ResearchGate.
-
comparative study of different synthesis routes for 2-Hydroxyphenylacetic acid - Benchchem.
-
Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | Semantic Scholar.
-
Reimer–Tiemann reaction - Grokipedia.
-
Protecting Groups List - SynArchive.
-
Preparation of 2-hydroxyphenylacetic acid by fermentation - Google Patents.
-
Application Notes and Protocols: The Use of 2-Hydroxyphenylacetic Acid in the Synthesis of Active Compounds - Benchchem.
-
Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by - ChemRxiv.
-
The Cleavage of Ethers. | Chemical Reviews - ACS Publications.
-
Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents.
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D.
-
Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
-
Kolbe–Schmitt reaction - Wikipedia.
-
Kolbe-Schmitt Reaction.
-
Preparation of 2-hydroxyphenyl-acetic acid - Google Patents.
-
Reimer–Tiemann reaction - Wikipedia.
-
Kolbe-Schmitt Reaction - J&K Scientific LLC.
-
Reimer-Tiemann Reaction | JEE Chemistry - Unacademy.
-
Ch12: Friedel-Crafts limitations - University of Calgary.
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
-
Kolbe-Schmitt Reaction - YouTube.
-
Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
-
Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids - PMC - NIH.
-
Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - NIH.
-
Reimer Tiemann Reaction Mechanism - BYJU'S.
-
Time course and stoichiometric analysis of mandelonitrile hydrolysis by... - ResearchGate.
-
Mandelonitrile - Wikipedia.
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline.
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps.
-
Method for producing (2-hydroxyphenyl) acetic acid - Google Patents.
-
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. chem.iitb.ac.in [chem.iitb.ac.in]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents [sioc-journal.cn]
- 17. chemrxiv.org [chemrxiv.org]
Overcoming challenges in the purification of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. This non-proteinogenic amino acid is a critical chiral building block in the pharmaceutical industry. Its purification, particularly achieving high enantiomeric purity, presents a set of unique challenges that require a systematic and well-understood approach.
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered in the lab. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning needed to adapt and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification process.
Question: My enantiomeric excess (ee) is consistently low after diastereomeric salt crystallization. What factors should I investigate?
Answer: Low enantiomeric excess is a frequent and multifaceted challenge in diastereomeric salt resolutions. The root cause typically lies in the delicate solubility equilibrium between the two diastereomeric salts. Here’s a systematic approach to troubleshooting:
-
Resolving Agent Selection: The choice of resolving agent is the most critical factor. The interaction between your racemic acid and the chiral base must form diastereomeric salts with a significant difference in solubility in a given solvent system. If the solubility difference is minimal, separation will be poor. It is highly recommended to screen a variety of resolving agents empirically to find the most effective one.[1]
-
Solvent System Optimization: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts.[2] A single solvent may not be optimal. Experiment with solvent mixtures to fine-tune the solubility properties and maximize the separation efficiency. The goal is to find a system where the desired diastereomeric salt is sparingly soluble, while the other remains in solution.
-
Temperature Control and Cooling Rate: Temperature is a critical parameter.[2] The process typically involves dissolving the diastereomers at an elevated temperature and then cooling to induce crystallization. A slow, controlled cooling rate is paramount. Rapid cooling can cause co-precipitation of both diastereomers, leading to low ee.[2]
-
Racemization: Check if your target compound or the diastereomeric salts are prone to racemization under the experimental conditions (e.g., pH, temperature).[1]
Question: I'm attempting a resolution via crystallization, and my yield is very low, even though the initial crystals have a high ee. How can I improve the yield?
Answer: This scenario—high ee but low yield—is common and indicates that while your separation is selective, a significant amount of the desired product remains in the mother liquor.[1] Here are strategies to improve the yield:
-
Optimize Supersaturation: Carefully controlling the level of supersaturation can maximize the crystallization of the desired diastereomer without initiating the crystallization of the more soluble one. This can be achieved by slowly reducing the solvent volume or by a very gradual temperature decrease.
-
Seeding: Introducing seed crystals of the pure, desired diastereomeric salt into a supersaturated solution can promote its crystallization and significantly improve yields.[1]
-
Recycle the Mother Liquor: The undesired enantiomer, along with the remaining desired enantiomer, is in the mother liquor. Isolate the amino acid from the mother liquor, racemize the mixture, and reintroduce it into the resolution process. This is a standard industrial practice to enhance overall yield.[1][3]
Question: My chiral HPLC analysis shows poor resolution with peak tailing and broadening. How can I troubleshoot my analytical method?
Answer: Poor chromatographic performance can obscure the true enantiomeric purity of your sample. Here’s how to address common issues:
-
Column Equilibration: Ensure the chiral stationary phase (CSP) is fully equilibrated with the mobile phase. Chiral separations can be very sensitive, and insufficient equilibration is a common cause of poor performance. It may require flushing with 20-30 column volumes of the mobile phase.
-
Mobile Phase Composition: For amino acids, mobile phase additives are often necessary.
-
For basic compounds, adding a small amount (e.g., 0.1%) of diethylamine (DEA) can improve peak shape.
-
For acidic compounds, adding 0.1% trifluoroacetic acid (TFA) or formic acid is common to suppress ionization and reduce tailing.[4]
-
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try diluting your sample.
-
Column Contamination: Impurities from previous samples can accumulate at the head of the column, degrading performance.[5] Implement a regular column washing protocol. For robust immobilized columns, flushing with a strong solvent like ethanol or isopropanol can be effective.[5][6] Always filter your samples before injection to prevent frit blockage.[6]
Table 1: Chiral HPLC Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Incorrect mobile phase; Low column efficiency | Optimize mobile phase (e.g., hexane/IPA ratio); Check for column contamination; Lower the flow rate. |
| Peak Tailing | Secondary interactions; Sample overload | Add modifier (e.g., 0.1% TFA or DEA); Dilute the sample; Ensure proper pH. |
| Peak Broadening | Column degradation; Extra-column effects | Use a guard column; Check for leaks or excessive tubing length; Wash the column.[5] |
| High Backpressure | Blocked inlet frit; Sample precipitation | Reverse flush the column (if permitted); Filter all samples and mobile phases.[5] |
Section 2: Frequently Asked Questions (FAQs)
This section covers broader strategic questions related to the purification of this compound.
Question: What are the primary strategies for the enantiomeric purification of 2-Amino-2-(2-hydroxyphenyl)acetic acid?
Answer: There are three main strategies, each with distinct advantages and applications:
-
Diastereomeric Salt Crystallization: This is a classical and often cost-effective method for large-scale production.[7] The racemic amino acid is reacted with a chiral resolving agent (typically a chiral base) to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[7]
-
Chiral Preparative Chromatography: This method uses a chiral stationary phase (CSP) to directly separate the enantiomers.[8] It offers very high resolution and purity but can be more expensive and complex to scale up compared to crystallization. It is ideal for producing highly pure material at the lab and pilot scale.[9]
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively acts on one enantiomer of the racemate, converting it into a different compound. The unreacted enantiomer can then be separated from the newly formed product. This method can offer extremely high selectivity under mild conditions.[2]
Question: How do I decide whether to use diastereomeric salt crystallization or chiral preparative chromatography?
Answer: The choice depends on several factors, including the scale of purification, required purity, available resources, and development timeline. The following decision tree can guide your selection.
Caption: General workflow for chiral purification and analysis.
References
- BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolution experiments.
- Guang-yan, T. (n.d.).
- Chromatography Today. (2016).
- LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- ACS Publications. (2022).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Isolation of 2-amino-2-(4-hydroxyphenyl)acetic Acid.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in chiral resolutions.
- BLDpharm. (n.d.). (R)-2-Amino-2-(2-hydroxyphenyl)acetic acid.
- ResearchGate. (2014). How can I improve my chiral column resolution?
- ACS Publications. (n.d.).
- PMC - NIH. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
- BenchChem. (2025). Spectroscopic Characterization of 2-amino-2-(4-hydroxyphenyl)acetic Acid: A Technical Guide.
- ResearchGate. (2005). Impurity profile of amino acids?.
- MDPI. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
Side-reaction products in the synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Welcome to the technical support guide for the synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, a critical chiral building block in pharmaceutical development. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side-reactions and optimize synthetic outcomes. We will explore the causality behind common issues and provide field-proven, self-validating protocols to enhance purity, yield, and enantioselectivity.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses high-level challenges frequently encountered during the synthesis of o-hydroxyphenylglycine derivatives. The primary difficulty stems from the dual reactivity of the molecule: the amino acid functionality and the nucleophilic, easily oxidized phenolic hydroxyl group.
FAQ 1: My reaction mixture is turning dark brown/black and forming insoluble tars. What is causing this degradation?
This is the most common issue and is almost always related to the unprotected phenolic hydroxyl group.
Answer: The phenolic group in your starting material (2-hydroxybenzaldehyde) or product is highly susceptible to oxidation. Under basic, neutral, or even mildly acidic conditions, especially in the presence of air (oxygen), it can be oxidized to form highly reactive quinone or quinone-methide intermediates. These species are intensely colored and readily polymerize, leading to the formation of intractable tars that reduce yield and complicate purification.
Causality & Preventative Measures:
-
Mechanism of Oxidation: The phenol is deprotonated to a phenoxide, which is even more electron-rich and easier to oxidize. Single-electron transfer to an oxidant (like O₂) forms a phenoxy radical, which can then couple or further oxidize.
-
Solution 1: Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to strictly exclude oxygen. Degas all solvents before use.
-
Solution 2: Antioxidants: While less common in synthesis, the addition of a radical scavenger could be explored, but this may interfere with the main reaction.
-
Solution 3 (Best Practice): Protecting Groups: The most robust solution is to protect the phenolic hydroxyl group before starting the amino acid synthesis. This strategy is discussed in detail in FAQ 2.
FAQ 2: How should I protect the phenolic -OH group, and what are the risks involved?
Protecting the phenol is crucial for a clean and high-yielding synthesis. The choice of protecting group is dictated by its stability to the reaction conditions of the amino acid synthesis and the ease of its removal without affecting the final product.
Answer: The ideal protecting group must be stable under the conditions of the Strecker or Bucherer-Bergs synthesis (which can involve cyanide, ammonia, and acidic/basic hydrolysis) and be removable under conditions that do not cause racemization or degradation of the final amino acid. The Benzyl (Bn) ether is a common and effective choice.
Table 1: Comparison of Common Phenol Protecting Groups
| Protecting Group | Introduction Reagents | Cleavage Conditions | Advantages | Disadvantages & Side-Reactions |
| Benzyl (Bn) | Benzyl bromide (BnBr), K₂CO₃ | H₂/Pd-C (Hydrogenolysis) | Very stable to a wide range of reagents (acid, base, nucleophiles). Cleavage is clean. | Requires hydrogenation equipment. Catalyst can sometimes be poisoned. Not compatible with other reducible groups. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Easily introduced. Cleavable under mild, non-acidic/non-hydrogenolytic conditions. | May not be stable to strongly acidic or basic hydrolysis steps required in some amino acid syntheses. |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | Strong acid (e.g., HCl) | Stable to many non-acidic reagents. | Cleavage requires strong acid, which can be harsh on the final amino acid product, potentially causing side reactions. |
Expert Recommendation: For most standard synthetic routes like the Strecker synthesis, the Benzyl (Bn) group offers the best balance of stability and clean removal, making it the preferred choice.[1][2][3]
dot
Caption: Troubleshooting Decision Tree for Synthesis.
Section 2: Method-Specific Side-Reactions & Impurities
FAQ 3: I am using an Asymmetric Strecker Synthesis. What are the key side-products to watch for?
The Strecker synthesis is a powerful method for creating α-amino acids from aldehydes.[4][5][6] However, its multicomponent nature can lead to several side-products, especially with a functionalized aldehyde like 2-benzyloxybenzaldehyde.
Answer: Even with a protected phenol, you should be vigilant for three main side-products: the enantiomer/diastereomer of your desired product, the cyanohydrin, and unreacted starting materials.
-
Unwanted Enantiomer/Diastereomer: The goal of an asymmetric Strecker synthesis is to produce one enantiomer selectively.[7][8] The formation of the other enantiomer indicates poor stereocontrol. This can be caused by an ineffective chiral auxiliary or catalyst, or by racemization of the α-aminonitrile intermediate under the reaction or workup conditions.[9]
-
2-(Benzyloxy)mandelonitrile (Cyanohydrin): This side-product results from the direct addition of cyanide to the aldehyde without the incorporation of the ammonia/amine component. It is favored if the imine formation is slow or reversible.
-
Hydrolysis Intermediates: The final step of a Strecker synthesis is the hydrolysis of the α-aminonitrile to the carboxylic acid.[10] Incomplete hydrolysis can leave residual aminonitrile or the intermediate amino-amide. Harsh hydrolysis conditions (e.g., very high temperatures or prolonged times with strong acid) can sometimes lead to decarboxylation, although this is less common for simple amino acids.[11][12]
dot
Caption: Key Side-Reactions in the Asymmetric Strecker Synthesis.
FAQ 4: I see an impurity with a mass corresponding to a hydantoin. How did this form?
Answer: The formation of a hydantoin, specifically 5-(2-hydroxyphenyl)hydantoin (or its protected precursor), is the hallmark of the Bucherer-Bergs reaction.[13][14][15] If you are using ammonium carbonate ((NH₄)₂CO₃) or a source of carbon dioxide in your reaction mixture along with an aldehyde, ammonia, and cyanide, you are likely running a Bucherer-Bergs reaction, not a Strecker synthesis.
Causality: The Bucherer-Bergs reaction proceeds through the same aminonitrile intermediate as the Strecker synthesis. However, in the presence of carbonate/CO₂, the amino group of the aminonitrile attacks CO₂, leading to an intramolecular cyclization to form a hydantoin ring system.[15][16] This hydantoin is often a stable, crystalline solid. While hydantoins can be hydrolyzed to the desired amino acid, this often requires harsh conditions (strong acid or base at high temperatures), which can cause degradation of the sensitive hydroxyphenylglycine product.[13][17]
Section 3: Experimental Protocols & Data
This section provides a validated protocol that minimizes the side-reactions discussed above.
Protocol: Benzyl-Protected Asymmetric Synthesis of this compound
This protocol is designed as a self-validating system, where successful execution inherently avoids the major pitfalls of phenol oxidation and produces the target compound with high enantiomeric purity.
Part 1: Protection of 2-Hydroxybenzaldehyde
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone or DMF as the solvent.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 2-(benzyloxy)benzaldehyde. Purify by column chromatography or recrystallization if necessary.
Part 2: Asymmetric Strecker Reaction
This part should be performed under an inert (N₂) atmosphere.
-
Amine Solution: In a flask, dissolve (R)-phenylglycinol (1.0 eq, as chiral auxiliary) in methanol.
-
Imine Formation: Add the 2-(benzyloxy)benzaldehyde (1.0 eq) to the amine solution and stir at room temperature for 1 hour to form the corresponding chiral imine.
-
Cyanation: Cool the mixture to 0 °C. In a separate flask, prepare a solution of trimethylsilyl cyanide (TMSCN, 1.1 eq). Add the TMSCN solution dropwise to the imine mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, then slowly warm to room temperature and stir overnight. Monitor the formation of the diastereomeric α-aminonitriles by LC-MS.
-
Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃.
Part 3: Hydrolysis and Deprotection
-
Hydrolysis: After quenching, extract the aminonitrile into an organic solvent (e.g., ethyl acetate). Concentrate the organic phase and add 6 M HCl. Heat the mixture to reflux for 6-8 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.
-
Deprotection: After cooling, dilute the mixture with methanol and transfer to a hydrogenation vessel. Add Palladium on carbon (Pd/C, 10 mol %). Pressurize the vessel with H₂ gas (50-60 psi) and shake until TLC or LC-MS indicates complete removal of the benzyl group.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst. Adjust the pH of the filtrate to the isoelectric point of the amino acid (approx. pH 5-6) using a base like ammonium hydroxide. The zwitterionic product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield this compound. Check purity and enantiomeric excess by chiral HPLC.
References
-
Boesten, W. H. J., Seerden, J. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
-
Merck & Co. (n.d.). Strecker Amino Acid Synthesis. The Merck Index Online. Retrieved January 20, 2026, from [Link]
-
Various Authors. (n.d.). Strecker Amino Acid Synthesis. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Tao, K. (2020). Strecker Synthesis of Amino Acids. MedSchoolCoach. Available at: [Link]
-
Wikipedia contributors. (n.d.). Strecker amino acid synthesis. Wikipedia. Retrieved January 20, 2026, from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved January 20, 2026, from [Link]
-
Peptide Solutions. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Eppinger, M., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]
- Anonymous. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 20, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Bucherer–Bergs reaction. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]
-
Wikipedia contributors. (n.d.). Decarboxylation. Wikipedia. Retrieved January 20, 2026, from [Link]
-
Med simplified. (2019). Decarboxylation of Aminoacids. YouTube. Available at: [Link]
- University of Groningen. (n.d.).
-
Various Authors. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
- Zuo, Z., et al. (n.d.). Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms.
- Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. biosynth.com [biosynth.com]
- 3. scispace.com [scispace.com]
- 4. Strecker Amino Acid Synthesis [drugfuture.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 15. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 16. Bucherer-Bergs Reaction [organic-chemistry.org]
- 17. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
Technical Support Center: Enhancing the Enantiomeric Excess of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the chiral resolution and enantiomeric excess (e.e.) enhancement of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are working to obtain this valuable chiral building block in high optical purity. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing a logical, step-by-step approach to resolution.
Issue 1: Low Enantiomeric Excess (e.e.) After Preferential Crystallization
Q: My preferential crystallization of this compound resulted in a low e.e. (<90%). What are the most likely causes and how can I improve the selectivity?
A: Low enantiomeric excess is a frequent challenge in preferential crystallization and typically points to a disruption in the delicate balance between the growth of the desired enantiomer's crystals and the spontaneous nucleation of the counter-enantiomer.[1][2] Let's break down the potential causes and solutions.
Core Causality: Preferential crystallization works by seeding a supersaturated racemic solution with crystals of the desired enantiomer. This provides a surface for the desired enantiomer to crystallize onto at a faster rate than the spontaneous nucleation of the unwanted enantiomer. If conditions are not optimal, this selectivity is lost.
Below is a systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting Decision Tree for Preferential Crystallization.
Step-by-Step Solutions:
-
Seed Crystal Quality:
-
Cause: The purity and physical characteristics of your seed crystals are paramount. Low-purity seeds will inherently limit the final e.e. of the product. A wide particle size distribution can lead to inconsistent growth rates.
-
Solution:
-
Verify Seed Purity: Always confirm the e.e. of your seed crystals is >99.5% via chiral HPLC before use.
-
Control Seed Size: Use seed crystals with a narrow and consistent mean size. A higher mass of seed crystals can improve purity but may reduce the overall yield.[1] Consider milling and sieving if necessary.
-
-
-
Supersaturation Control:
-
Cause: This is the most critical and sensitive parameter. If the solution is too highly supersaturated (in the "labile zone"), the energy barrier for spontaneous nucleation of the unwanted enantiomer is overcome, leading to its crystallization and a drop in e.e.[3] Conversely, if supersaturation is too low, crystal growth will be impractically slow.
-
Solution:
-
Determine the Metastable Zone Width (MSZW): Carefully map the solubility curve of both the racemate and the pure enantiomer in your chosen solvent system at different temperatures. The MSZW is the region between the solubility curve and the point where spontaneous nucleation occurs. Your crystallization must operate within this zone.
-
Adjust Cooling Rate: A rapid cooling rate can quickly push the solution into the labile zone.[4] Employ a slow, controlled cooling profile to maintain the solution within the optimal metastable state for a longer duration.[3]
-
-
-
Solvent System:
-
Cause: The solvent system dictates the solubility of the diastereomeric salts and, therefore, the entire thermodynamic landscape of the resolution.[4][5] An inappropriate solvent may not provide a sufficient difference in solubility, or it may promote co-crystallization.[5]
-
Solution:
-
Systematic Screening: Conduct small-scale screening with a range of solvents and co-solvents (e.g., water, methanol, ethanol, isopropanol, and mixtures thereof).
-
Evaluate Solubility: The ideal solvent is one where the racemate is moderately soluble at a higher temperature and significantly less soluble at a lower temperature, and where a significant solubility difference exists between the enantiomers in the supersaturated state.
-
-
-
Potential Racemization:
-
Cause: Amino acids can racemize under certain conditions, particularly with heat or in the presence of acids or bases.[6][7] If the desired (2R) enantiomer is racemizing in solution during the crystallization process, the effective concentration of the unwanted (2S) enantiomer increases, raising the risk of its nucleation.
-
Solution:
-
pH Control: Maintain the pH near the isoelectric point of the amino acid to minimize base- or acid-catalyzed racemization.
-
Temperature and Time: Use the lowest effective crystallization temperature and minimize the total time the solution is held at elevated temperatures. Aldehydes or ketones in the solvent can sometimes catalyze racemization and should be avoided unless part of a dynamic resolution strategy.[6][8]
-
-
| Parameter | Key Consideration | Starting Point for Optimization |
| Seed Crystal e.e. | Foundation of product purity. | > 99.5% |
| Seed Crystal Mass | Influences purity vs. yield.[1] | 1-5% (w/w) relative to dissolved racemate. |
| Supersaturation (σ) | Balance between growth and nucleation. | 1.1 < σ < 1.3 (Target/Racemate concentration ratio) |
| Cooling Rate | Controls the path through the phase diagram.[3] | 0.1 - 0.5 °C/minute. |
| Agitation | Affects mass transfer and secondary nucleation. | Gentle, consistent stirring (e.g., 100-200 RPM). |
| Solvent | Dictates solubility and selectivity. | Aqueous or alcohol/water mixtures. |
Table 1: Key Parameters for Preferential Crystallization Optimization.
Issue 2: Poor Performance in Enzymatic Kinetic Resolution
Q: I am attempting an enzymatic kinetic resolution of N-acyl-(2R,2S)-2-Amino-2-(2-hydroxyphenyl)acetic acid, but the reaction is either too slow, stops at low conversion, or yields a product with low e.e. What's going wrong?
A: Enzymatic kinetic resolutions are powerful due to their high stereoselectivity, but their performance is critically dependent on a range of factors specific to the enzyme's catalytic activity.[9][10] Low e.e. or poor conversion often points to an issue with the enzyme itself, the reaction conditions, or the stability of the substrate/product.
Core Causality: A kinetic resolution relies on a chiral catalyst (the enzyme) reacting significantly faster with one enantiomer than the other.[10] The effectiveness is measured by the selectivity factor (s or E), which is the ratio of the reaction rates (k_fast / k_slow). A high selectivity factor is required to obtain a product with high e.e. in a useful yield.[11]
Caption: Troubleshooting Workflow for Enzymatic Kinetic Resolution.
Step-by-Step Solutions:
-
Enzyme Choice and Activity:
-
Cause: Not all enzymes will be selective for your specific substrate. Lipases, proteases, and acylases are common choices, but their substrate scope varies widely.[12][13] The enzyme may also be inactive due to poor storage or handling.
-
Solution:
-
Screen Enzymes: If possible, screen a panel of different enzymes (e.g., various lipases like Candida antarctica Lipase B (CALB), proteases like Papain) to find one with high selectivity for your N-acylated substrate.[14]
-
Check Activity: Run a control reaction with a known, highly reactive substrate for your chosen enzyme to confirm its activity.
-
-
-
Reaction Conditions (pH, Temperature, Solvent):
-
Cause: Every enzyme has an optimal pH and temperature range for its activity and stability. Deviating from these optima can drastically reduce the reaction rate and selectivity.[15]
-
Solution:
-
pH Optimization: Perform the reaction in a buffered solution. Test a range of pH values (e.g., from 6.0 to 8.0 for many lipases) to find the optimum for your specific transformation.
-
Temperature Optimization: Most enzymatic resolutions are run between 25°C and 40°C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation or increased racemization. Run small-scale experiments at different temperatures to find the best balance.
-
Solvent: While many enzymatic reactions are run in aqueous buffers, sometimes adding a water-miscible co-solvent (like DMSO or THF) or running in an organic solvent can improve substrate solubility and reaction performance.
-
-
-
Conversion and Reaction Time:
-
Cause: In a classic kinetic resolution, the e.e. of the product is highest at the beginning of the reaction and decreases as the reaction proceeds.[11] Conversely, the e.e. of the unreacted starting material increases with conversion, approaching 100% as the reaction nears completion.[11] Letting the reaction run too long is a common mistake that erodes the product's e.e.
-
Solution:
-
Time-Course Study: Set up a series of small-scale reactions and quench them at different time points (e.g., 2, 4, 8, 16, 24 hours). Analyze the e.e. of both the product and the remaining starting material for each time point.
-
Target 50% Conversion: For an ideal kinetic resolution, the goal is to stop the reaction as close to 50% conversion as possible. This provides the theoretical maximum yield of 50% for the product and 50% for the unreacted starting material, both with high e.e.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between preferential crystallization and enzymatic resolution for enhancing the e.e. of this compound?
A: The choice depends on several factors including the scale of the reaction, the required final purity, and the nature of your starting material.
-
Preferential Crystallization is often favored for large-scale industrial production because it avoids costly reagents and enzymes.[16] It is most effective when your starting material already has a moderate enantiomeric excess and the racemic form of the compound is a "conglomerate" (a physical mixture of separate D and L crystals), which is a prerequisite for this technique.[17][18]
-
Enzymatic Kinetic Resolution offers extremely high selectivity (often e.e. >99%) and is excellent for smaller scales or when starting from a racemic mixture (50:50).[9][19] However, it requires an N-acyl protected version of the amino acid, the cost of the enzyme can be significant, and it has a theoretical maximum yield of 50% for a single enantiomer unless paired with a racemization step (Dynamic Kinetic Resolution).[10]
Q2: What is the best analytical method for accurately determining the enantiomeric excess of my product?
A: The industry standard for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[20] It is highly accurate, sensitive, and reproducible.
-
Direct vs. Indirect Methods: Direct methods using a Chiral Stationary Phase (CSP) are preferred as they avoid the need for derivatization, which can introduce impurities or cause racemization.[21]
-
Column Selection: For underivatized amino acids like yours, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based columns) or ligand-exchange columns are often very effective.[21][22][23] Polysaccharide-based CSPs are also widely used but may require derivatization of the amino acid.[21]
-
Method Development: You will need to screen different mobile phases (typically mixtures of hexane/ethanol or methanol/water with acidic or basic additives) to achieve baseline separation of the two enantiomers.[20][22]
Q3: Can my final, highly enriched this compound product lose its optical purity over time?
A: Yes, this is a risk. Racemization, the process of converting an enantiopure sample back into a racemic mixture, can occur under certain storage or handling conditions.[6] For amino acids, racemization is typically catalyzed by:
-
pH Extremes: Storing the product in strongly acidic or basic solutions can facilitate racemization. It is most stable as a solid or in a solution buffered near its isoelectric point.
-
Heat: Elevated temperatures can provide the energy needed to overcome the barrier to racemization. Store your final product in a cool, dry place.
-
Presence of Catalysts: Trace amounts of aldehydes or certain metal ions can catalyze racemization.[6] Ensure your product is free from such impurities after purification.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Preferential Crystallization
This is a representative protocol and must be optimized for your specific system.
-
Preparation:
-
Prepare a saturated solution of racemic (2R,2S)-2-Amino-2-(2-hydroxyphenyl)acetic acid in your chosen solvent system (e.g., water) at an elevated temperature (e.g., 60°C). Ensure all solids are dissolved.
-
Slowly cool the solution to the desired crystallization temperature (e.g., 40°C) without agitation. The solution should now be supersaturated but clear (within the metastable zone).
-
-
Seeding:
-
Add 1-2% (by weight of the dissolved racemate) of high-purity (>99.5% e.e.) seed crystals of this compound.
-
Begin gentle, consistent agitation (e.g., 150 RPM).
-
-
Crystallization:
-
Hold the mixture at the constant crystallization temperature or apply a very slow, controlled cooling ramp (e.g., 0.1°C/min).
-
Monitor the concentration of the (2S)-enantiomer in the mother liquor periodically using chiral HPLC. The crystallization should be stopped before the concentration of the (2S)-enantiomer reaches its saturation point to prevent its nucleation.
-
-
Isolation and Analysis:
-
Rapidly filter the crystalline product and wash it with a small amount of cold solvent.
-
Dry the product under vacuum.
-
Determine the yield and measure the enantiomeric excess of the final product using chiral HPLC.
-
Protocol 2: Chiral HPLC Analysis for e.e. Determination
This is an example method; column and mobile phase will require optimization.
-
Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
References
-
Optimization of Initial Conditions for Preferential Crystallization | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). ACS Publications. [Link]
-
Quon, J. L., Zhang, X., & Myerson, A. S. (2012). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. CrystEngComm, 14(1), 193-199. [Link]
-
Trajectory Planning and Control of Preferential Crystallization Processes. (n.d.). Institut Magdeburg. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2006). Analysis and Optimization of Different Configurations for Preferential Crystallization. Chemical Engineering & Technology, 29(6), 734-741. [Link]
-
Luft, J. R., et al. (2011). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 10), 1237–1242. [Link]
- Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. (1975).
-
Practical Considerations in Kinetic Resolution Reactions. (n.d.). University of Padua. [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (2021). Royal Society of Chemistry. [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. [Link]
-
Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. (2023). MDPI. [Link]
-
A Systematic Review of Enzymatic Kinetics in Microreactors. (2022). MDPI. [Link]
-
van der Meijden, M., et al. (2012). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 134(42), 17578–17581. [Link]
-
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (2022). Molecules, 27(1), 123. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Enantioenrichment by Crystallization. (2008). Organic Process Research & Development, 12(2), 282-290. [Link]
-
Kinetic resolution. (n.d.). Wikipedia. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. [Link]
-
Yamada, S., Hongo, C., & Chibata, I. (1980). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 45(1), 209-211. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]
- Process for the racemization of an alpha-amino acid. (1986).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (2020). Analytical Chemistry, 92(15), 10566–10574. [Link]
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). Radboud University Repository. [Link]
-
Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. (2002). Journal of the Chemical Society, Perkin Transactions 1, (18), 2069-2075. [Link]
-
The resolution of amino acids by asymmetric enzymatic synthesis. (1951). Journal of Biological Chemistry, 192(1), 447-456. [Link]
-
Enzymatic Production of D-Amino Acids. (2000). Methods in Biotechnology, 13, 247-263. [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2020). Molecules, 25(21), 5030. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. EP0173921B1 - Process for the racemization of an alpha-amino acid - Google Patents [patents.google.com]
- 9. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. scas.co.jp [scas.co.jp]
- 23. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Method Development for the Analysis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid Impurities
Welcome to the technical support center for the analysis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to develop robust and reliable analytical methods.
Introduction: The Analytical Challenge
This compound is a chiral non-proteinogenic amino acid. Like its well-studied para-isomer, which is a critical side chain for semi-synthetic β-lactam antibiotics such as amoxicillin, this molecule's stereochemistry and purity are paramount to its function and safety in pharmaceutical applications.[1] The control of impurities is not merely a matter of good science but a strict regulatory requirement governed by guidelines from the International Council for Harmonisation (ICH).[2]
An impurity is defined as any component of the drug substance that is not the desired chemical entity.[3] These can arise during synthesis or storage and may impact the safety and efficacy of the final product.[3][4] Therefore, a robust, stability-indicating analytical method is essential to separate, identify, and quantify these impurities with high specificity and sensitivity. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC), the cornerstone technique for pharmaceutical impurity analysis.[3]
Understanding the Impurities: A Logical Classification
Effective method development begins with understanding what you are looking for. Impurities associated with this compound can be classified into several categories.
Caption: Classification of potential impurities.
-
Stereoisomeric Impurities:
-
Enantiomer: The (2S)-enantiomer is the most critical stereoisomeric impurity. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive.[5]
-
Diastereomers: If additional chiral centers are introduced during synthesis, diastereomers may be present. These can typically be separated on standard reversed-phase columns.
-
-
Process-Related Impurities: These originate from the manufacturing process.
-
Starting Materials & Intermediates: Unreacted starting materials (e.g., 2-hydroxyphenylacetic acid) or synthetic intermediates.[6][7]
-
Reaction By-products: Products from side reactions. For example, if a synthesis involves the reduction of a nitro group, incomplete reduction could leave hydroxylamine or azo-compound impurities.[8]
-
-
Degradation Products: These form during storage or handling due to exposure to light, heat, humidity, or reactive excipients. Common pathways include:
-
Oxidation: The phenolic hydroxyl group and benzylic position are susceptible to oxidation.
-
Hydrolysis: If the compound is formulated as an ester or amide prodrug, hydrolysis is a key degradation pathway.[9]
-
Troubleshooting Guide for HPLC Method Development
This section addresses common issues encountered during method development in a practical question-and-answer format.
Question 1: I am seeing poor resolution between the main this compound peak and a closely eluting impurity on my C18 column. What should I do?
Answer: This is a classic selectivity problem. Selectivity (α) is the most powerful factor in achieving resolution. Here is a systematic approach to improve it:
-
Optimize Mobile Phase pH: The analyte is an amino acid with acidic (carboxyl) and basic (amino) functional groups, plus a phenolic hydroxyl group. Its retention and the retention of its impurities will be highly sensitive to pH.
-
Causality: Altering the pH changes the ionization state of the analyte and impurities. A small change can significantly impact their interaction with the stationary phase, thus altering elution order and improving separation.
-
Action: Screen a range of pH values using appropriate buffers (e.g., phosphate or formate). A good starting point is pH 2.5 to 4.0, where the carboxyl group is mostly protonated, and the amino group is fully protonated.
-
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa.
-
Causality: Acetonitrile and methanol have different solvent strengths and engage in different intermolecular interactions (methanol is a proton donor, while acetonitrile is a dipole). This can alter the elution profile and improve selectivity between structurally similar compounds.
-
-
Modify the Gradient Slope: If using a gradient method, make it shallower.
-
Causality: A shallower gradient (e.g., changing from 1%/min to 0.5%/min) increases the time compounds spend migrating through the column, providing more opportunity for separation.
-
-
Change the Stationary Phase: If the above steps fail, the column chemistry is not suitable.
-
Causality: Not all C18 columns are the same. A different C18 from another vendor may have different bonding density or end-capping. For polar compounds like this, a column with a polar-embedded phase (e.g., amide or carbamate) or a Phenyl-Hexyl phase can offer alternative selectivity. The phenyl phase can provide π-π interactions with the aromatic ring of your analyte and its impurities.[3]
-
Caption: Troubleshooting workflow for poor resolution.
Question 2: My main peak is tailing significantly. What are the likely causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Check for Column Overload:
-
Causality: Injecting too much sample mass saturates the stationary phase, leading to a distorted, tailing peak shape.
-
Action: Reduce the injection concentration by a factor of 5 or 10. If the peak shape (asymmetry) improves, you were overloading the column.
-
-
Address Secondary Silanol Interactions:
-
Causality: The basic amino group on your molecule can interact strongly with acidic, un-capped silanol groups on the silica support of the column, causing tailing. This is a very common issue with amine-containing compounds.
-
Action 1 (Mobile Phase): Add a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA). TFA acts as an ion-pairing agent and protonates the silanols, minimizing interaction. TEA directly competes for the active sites.
-
Action 2 (Column Choice): Use a modern, high-purity silica column with robust end-capping designed for analyzing basic compounds.
-
-
Ensure Proper pH:
-
Causality: If the mobile phase pH is near the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, potentially leading to peak distortion.
-
Action: Ensure your mobile phase pH is at least 1.5-2 units away from the analyte's pKa values.
-
Question 3: I can't separate the (2R) and (2S) enantiomers. I've tried a standard C18 column with no success. What's next?
Answer: You are correct; a standard (achiral) column cannot separate enantiomers. You must introduce chirality into the system.
-
Use a Chiral Stationary Phase (CSP): This is the most common and effective approach.[10]
-
Causality: CSPs have a chiral selector immobilized on the silica surface. The two enantiomers form transient, diastereomeric complexes with the selector, which have different energies and stabilities, leading to different retention times.[5]
-
Recommended CSPs for Amino Acids:
-
Polysaccharide-based: Columns like Chiralpak® IA or AD-H (amylose or cellulose derivatives) are excellent starting points and show broad selectivity.[10]
-
Zwitterionic: Columns like CHIRALPAK® ZWIX(+) are specifically designed for separating free amino acids via a dual ion-exchange mechanism and can provide excellent results.[11]
-
Macrocyclic Antibiotic: Columns based on teicoplanin or vancomycin can also be effective.
-
-
Action: Start by screening two or three different types of CSPs with simple mobile phases (e.g., Hexane/Ethanol/TFA or Methanol/Acetonitrile/Water with acid/base additives for zwitterionic phases).
-
-
Chiral Derivatization (Indirect Method):
-
Causality: React your sample with a chiral derivatizing agent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase column (e.g., C18).
-
Considerations: This method is more complex, requires a pure derivatizing agent, and you must ensure the reaction goes to completion without racemization. It is generally used when a direct CSP method is not available.
-
Frequently Asked Questions (FAQs)
-
Q: What are the standard ICH thresholds for reporting, identifying, and qualifying impurities?
-
A: The thresholds depend on the maximum daily dose (MDD) of the drug. However, for a typical drug substance, the thresholds are:
-
Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported.[2]
-
Identification Threshold: ≥ 0.10% or 1.0 mg per day intake (whichever is lower). Impurities above this level must be structurally identified.[2]
-
Qualification Threshold: ≥ 0.15% or 1.0 mg per day intake (whichever is lower). Impurities above this level must be qualified with toxicological data to demonstrate safety.[2]
-
-
-
Q: What is a System Suitability Test (SST) and why is it important?
-
A: An SST is a series of checks performed before running the analytical sequence to ensure the chromatographic system is performing adequately for the intended analysis.[12] It is a core part of method validation and routine use. A typical SST for an impurity method includes parameters like retention time, resolution (between the main peak and the closest impurity), peak asymmetry (tailing factor), and precision of replicate injections.
-
-
Q: How can I identify an unknown peak in my chromatogram?
-
A: The gold standard for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS). By replacing your UV detector with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) can provide a molecular formula, and tandem MS (MS/MS) can provide fragmentation patterns to help piece the structure together.[9]
-
Key Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating method for this compound and its non-chiral impurities.
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax SB-Aq, 4.6 x 150 mm, 3.5 µm | Stable at low pH and designed for good peak shape with polar/basic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for LC-MS, provides low pH for good retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 40% B over 25 minutes | A shallow gradient to resolve closely eluting process-related impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm and 275 nm | 220 nm for general detection of peptide bonds/carboxyls; 275 nm for the phenolic chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in Mobile Phase A | Dissolving in the initial mobile phase prevents peak distortion. |
System Suitability Test (SST) Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (API Peak) | ≤ 1.5 |
| Resolution (API vs. nearest impurity) | ≥ 2.0 |
| RSD of Peak Area (n=6 injections) | ≤ 2.0% |
| RSD of Retention Time (n=6 injections) | ≤ 1.0% |
References
-
ICH Harmonised Tripartite Guideline. Q14: Analytical Procedure Development. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
De Spiegeleer, B., et al. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Kovacs, Z., et al. (2024). Assay and impurities: Method development as part of analytical life-cycle management. In Lifecycle Management of Analytical Methods. [Link]
-
Rao, R. N., et al. (2007). RP-HPLC method for analysis of related substances in amoxicillin drug substance. Acta Chromatographica. [Link]
-
Doll, A., & Frimmel, F. H. (2015). Advanced Oxidation of Pharmaceuticals: Chemical Analysis and Biological Assessment of Degradation Products. ResearchGate. [Link]
-
Sultana, N., et al. (2015). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]
-
SIELC Technologies. (2018). 2-Hydroxyphenylacetic acid. [Link]
-
Bhushan, R. (2007). Chiral Separation of Amino Acid Enantiomers. Taylor & Francis. [Link]
-
Advent Chembio. (n.d.). (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. [Link]
-
Scriba, G. K. A. (2017). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. SpringerLink. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (2-Hydroxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
- L. Kisfaludy, et al. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.
-
Zhang, T., et al. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]
-
Jadav, R., et al. (2023). Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chiraltech.com [chiraltech.com]
- 12. database.ich.org [database.ich.org]
Stability issues of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid under different conditions
Welcome to the technical support center for (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated scientific resource, this document is structured to anticipate your questions and provide clear, actionable solutions grounded in established scientific principles.
Introduction: Understanding the Molecule
This compound is a non-proteinogenic amino acid characterized by three key functional groups: a carboxylic acid, an amino group, and a phenol.[1] The presence and interplay of these groups dictate the molecule's chemical reactivity and, consequently, its stability profile. The ortho-position of the hydroxyl group on the phenyl ring relative to the aminoacetic acid moiety can also influence its properties through potential intramolecular interactions. Understanding these structural features is paramount to predicting and mitigating stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges related to the stability of this compound.
Q1: My sample of this compound is showing signs of degradation. What are the most likely causes?
A1: Based on the chemical structure, the most probable degradation pathways are oxidation, decarboxylation, and deamination.[2]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or light. This can lead to the formation of colored degradation products, often quinone-type structures.
-
Decarboxylation: As an amino acid, this compound can undergo decarboxylation, particularly when exposed to heat, leading to the loss of carbon dioxide and the formation of a corresponding amine.[2]
-
Deamination: The primary amino group can be susceptible to removal, especially under certain pH conditions or in the presence of specific reagents.[2]
Troubleshooting:
-
Visual Inspection: Have you observed a color change in your sample (e.g., from white/off-white to yellow or brown)? This is a strong indicator of oxidation.
-
Storage Conditions: How is the sample being stored? Ensure it is protected from light, stored at a cool temperature (as recommended on the product datasheet), and in a tightly sealed container to minimize exposure to air and moisture.
Q2: I am observing peak impurities in my HPLC analysis. How can I determine if these are related to degradation?
A2: To confirm if new peaks are degradation products, a forced degradation study is the most effective approach.[3] This involves intentionally exposing the compound to stress conditions to accelerate degradation and identify the resulting impurities.
Troubleshooting Workflow:
-
Baseline Analysis: First, run an HPLC analysis of a fresh, properly stored sample to establish a baseline chromatogram.
-
Forced Degradation: Subject separate aliquots of your sample to the stress conditions outlined in the "Experimental Protocols" section below (acidic, basic, oxidative, thermal, and photolytic stress).
-
Comparative Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to your baseline. The appearance of new peaks or a decrease in the main peak area in the stressed samples indicates degradation.
Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?
A3: To maintain the integrity of the compound, adhere to the following storage and handling guidelines:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[4] For long-term storage, refrigeration (2-8 °C) is often recommended.
-
Handling: Avoid contact with incompatible materials such as strong oxidizing agents.[4] When preparing solutions, use high-purity solvents and prepare them fresh whenever possible. If solutions are to be stored, they should be protected from light and refrigerated.
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study is essential.[3] Below are detailed protocols for subjecting the compound to various stress conditions.
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
HPLC system with UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent if necessary for solubility) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 105°C for 24 hours. Also, subject the stock solution to thermal stress at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Caption: Potential degradation pathways.
Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results will vary depending on the specific experimental conditions.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | ~5-10% | 1-2 |
| 0.1 N NaOH, 60°C, 24h | ~15-25% | 2-3 |
| 3% H₂O₂, RT, 24h | ~20-40% | >3 |
| Thermal (Solid), 105°C, 24h | <5% | 1 |
| Photolytic | ~10-20% | 2-3 |
Note: This data is illustrative. The extent of degradation should be sufficient to demonstrate the separation of degradation products from the parent compound without completely degrading the parent compound.
Conclusion
The stability of this compound is influenced by its susceptibility to oxidation, decarboxylation, and deamination. By understanding these potential degradation pathways and employing systematic forced degradation studies, researchers can develop robust analytical methods to monitor the stability of this compound and ensure the integrity of their experimental results. Proper storage and handling are critical to minimizing degradation. This guide provides the foundational knowledge and experimental framework to proactively address stability challenges.
References
-
(2-Hydroxyphenyl)acetic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207–1235. [Link]
-
BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 33(7). [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(2-HYDROXYPHENYL)ACETIC ACID | CAS 614-75-5. Retrieved January 21, 2026, from [Link]
-
Patel, S., Mehta, P. J., & Masi, H. A. (2023). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. International Journal of Peptide Research and Therapeutics, 29(1), 1-15. [Link]
-
Phenylglycine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed degradation of the methyl ester of phenylglycine. Retrieved January 21, 2026, from [Link]
Sources
Validation & Comparative
A Guide to the Stereoselective Bioactivity of 2-Amino-2-(2-hydroxyphenyl)acetic Acid Enantiomers
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they possess identical chemical formulas and physical properties in an achiral environment, their interactions with the chiral environment of a biological system—comprised of proteins, enzymes, and receptors—can differ dramatically. This guide provides a comparative framework for analyzing the bioactivity of the (2R)- and (2S)-enantiomers of 2-Amino-2-(2-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid also known as ortho-hydroxyphenylglycine.
While extensive research has illuminated the distinct roles of the related para-isomer, 4-hydroxyphenylglycine (HPG), where both L- and D-enantiomers are crucial components of vancomycin-class antibiotics, direct comparative bioactivity data for the ortho-isomers is less prevalent in publicly available literature.[1][2] Therefore, this guide serves a dual purpose: to outline the principles of stereoselective activity and to provide a robust experimental framework for researchers to conduct a comprehensive comparative analysis. We will detail the necessary protocols for chiral separation and bioactivity screening, enabling drug development professionals to elucidate the unique pharmacological profiles of each enantiomer.
Differential Bioactivity: A Tale of Two Enantiomers
The distinct biological effects of enantiomers are a well-established principle in pharmacology. One enantiomer may exhibit potent therapeutic activity while its mirror image could be inert or, in some cases, responsible for adverse effects. This stereoselectivity arises from the "three-point interaction" model, where a chiral molecule must align with at least three specific binding sites on a chiral receptor or enzyme for optimal interaction.[3] The subtle change in the spatial orientation of a functional group can prevent this precise alignment for one enantiomer, drastically altering its affinity and efficacy.
For 2-Amino-2-(2-hydroxyphenyl)acetic acid, the structural similarity to endogenous amino acids suggests several potential biological targets. Its resemblance to glutamate and the NMDA receptor co-agonist glycine points toward possible modulation of ionotropic glutamate receptors, which are central to synaptic plasticity and neuronal function.[4][5] Furthermore, derivatives of the related 4-hydroxyphenylglycine have been identified as agonists for the orphan G protein-coupled receptor GPR88, a target implicated in central nervous system disorders.[6] It is plausible that the ortho-isomers could also interact with such receptors, and it is almost certain that they would do so with different potencies and efficacies.
A direct comparative study is therefore essential to determine which enantiomer, (2R) or (2S), holds greater therapeutic promise and a more favorable safety profile.
Experimental Framework for Comparative Analysis
To dissect the bioactivity of each enantiomer, a systematic experimental approach is required. The following workflow provides a comprehensive pathway from separating the enantiomers to quantifying their biological effects.
Sources
- 1. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stereoselective Synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid, represents a critical chiral building block in modern pharmaceutical development. Its structural motif is integral to the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to enantiomerically pure this compound is of considerable interest to the scientific community.
This guide provides a comparative analysis of three principal strategies for the synthesis of this target molecule: asymmetric synthesis, enzymatic resolution, and classical chemical resolution. Each approach will be examined through the lens of a senior application scientist, focusing on the underlying chemical principles, practical experimental considerations, and a critical evaluation of their respective strengths and weaknesses.
Route 1: Asymmetric Synthesis via Chiral Auxiliaries
Asymmetric synthesis aims to directly create the desired stereocenter, offering an elegant and potentially more efficient alternative to the resolution of racemic mixtures. One common and reliable method involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.
The causality behind this choice lies in the steric influence of the chiral auxiliary, which creates a diastereomerically favored transition state for the introduction of a new functional group. This approach allows for a high degree of stereocontrol.
Experimental Protocol: Asymmetric Synthesis
-
Preparation of the Chiral Imine: A chiral auxiliary, such as (R)-2-amino-2-phenylethanol, is condensed with 2-hydroxybenzaldehyde to form the corresponding chiral imine.
-
Nucleophilic Addition: The chiral imine is then subjected to a nucleophilic addition reaction. For instance, the addition of a cyanide source (e.g., trimethylsilyl cyanide) in the presence of a Lewis acid catalyst will proceed with high diastereoselectivity, dictated by the chiral auxiliary.
-
Hydrolysis and Auxiliary Removal: The resulting α-aminonitrile is then hydrolyzed under acidic conditions. This step not only converts the nitrile group to a carboxylic acid but also cleaves the chiral auxiliary, which can often be recovered and reused.
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Route 2: Enzymatic Resolution of a Racemic Precursor
Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[1] This method is often lauded for its environmental friendliness (mild reaction conditions) and high enantiomeric excess (e.e.) values. Hydrolases, such as lipases or proteases, are commonly employed to selectively hydrolyze an ester or amide derivative of one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.[2][3]
The choice of enzyme is critical and often requires screening to find one with the desired activity and selectivity for the specific substrate. The trustworthiness of this protocol lies in the inherent and reproducible specificity of the chosen enzyme.
Experimental Protocol: Enzymatic Resolution of a Racemic Amide
-
Synthesis of the Racemic Precursor: Racemic 2-amino-2-(2-hydroxyphenyl)acetic acid is first converted to a suitable derivative, such as the N-acetyl amide.
-
Enzymatic Hydrolysis: The racemic N-acetyl-2-amino-2-(2-hydroxyphenyl)acetamide is dissolved in a buffered aqueous solution. A suitable enzyme, for example, a commercially available aminoacylase, is added. The reaction is stirred at a controlled temperature (e.g., 37°C) and pH. The enzyme will selectively hydrolyze the (R)-amide to the free amino acid, leaving the (S)-amide unreacted.
-
Separation: After the reaction reaches approximately 50% conversion, the mixture is worked up. The product, this compound, can be separated from the unreacted (S)-N-acetyl amide based on differences in their solubility at different pH values.
-
(Optional) Racemization and Recycling: The recovered (S)-amide can be racemized and recycled to improve the overall yield of the desired (R)-enantiomer.
Caption: Workflow for enzymatic resolution of a racemic amide.
Route 3: Classical Chemical Resolution via Diastereomeric Salt Formation
Classical chemical resolution is a well-established and robust technique for separating enantiomers.[4] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]
The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers. This often requires empirical screening of various resolving agents.
Experimental Protocol: Classical Chemical Resolution
-
Salt Formation: Racemic 2-amino-2-(2-hydroxyphenyl)acetic acid is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or a chiral amine like (+)-cinchotoxine, is added to the solution.[4]
-
Fractional Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystals are collected by filtration. The purity of the diastereomeric salt can be improved by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or a base to break the salt and liberate the enantiomerically pure amino acid. The resolving agent can then be recovered.
Caption: Classical chemical resolution workflow.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on various factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiomeric purity. The following table provides a comparative summary of the discussed methodologies.
| Parameter | Asymmetric Synthesis (Chiral Auxiliary) | Enzymatic Resolution | Classical Chemical Resolution |
| Theoretical Max. Yield | ~100% | 50% (without racemization/recycling) | 50% (without racemization/recycling) |
| Enantiomeric Excess (e.e.) | Typically high (>95%) | Generally very high (>99%) | Variable, depends on crystallization efficiency |
| Operational Complexity | Moderate to high; requires handling of potentially sensitive reagents | Low to moderate; requires enzyme screening and handling | Moderate; can be labor-intensive (multiple crystallizations) |
| Scalability | Good, but cost of chiral auxiliary can be a factor | Excellent for industrial scale | Well-established for large-scale production |
| Key Advantages | Direct formation of the desired enantiomer, high potential yield | Exceptional selectivity, mild reaction conditions, environmentally friendly | Robust and well-understood technology |
| Key Disadvantages | Cost and recovery of the chiral auxiliary, potential for side reactions | Requires a suitable enzyme, yield is limited to 50% per cycle | Often requires extensive screening of resolving agents and solvents, can be time-consuming |
Conclusion: A Strategic Approach to Synthesis
Each of the discussed synthetic routes offers a viable pathway to this compound, but the "best" method is context-dependent.
-
For academic research and early-stage drug discovery , where flexibility and access to high enantiopurity are key, asymmetric synthesis can be an attractive option, despite the initial investment in developing the methodology.
-
For large-scale, industrial production , where cost, efficiency, and sustainability are paramount, enzymatic resolution with an efficient racemization and recycling loop for the unwanted enantiomer often represents the most economically and environmentally sound approach.
-
Classical chemical resolution remains a valuable and practical tool, particularly when a suitable resolving agent and crystallization procedure have been identified. Its robustness and predictability make it a reliable workhorse in many synthetic laboratories.
Ultimately, a thorough evaluation of the specific project requirements, coupled with the experimental insights provided in this guide, will enable researchers and drug development professionals to make an informed and strategic decision on the most appropriate synthetic route to pursue.
References
-
Taylor & Francis. (n.d.). Crystallization Induced Asymmetric Transformation: Synthesis of D-p-Hydroxyphenylglycine. Taylor & Francis Online. [Link]
-
Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.). [Link]
- Schawartz, J. (1975). Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
- Van den Nieuwendijk, A. M. C. H., et al. (2011). Process for the synthesis of hydroxyphenylglycine esters.
-
Advent Chembio. (n.d.). (2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylglycine. [Link]
-
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (n.d.). National Institutes of Health. [Link]
-
PubChem. (n.d.). (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health. [Link]
- Kennis, L. E. J., & Vandenberk, J. (1995). Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity.
-
MySkinRecipes. (n.d.). (R)-2-Amino-2-(3-hydroxyphenyl)acetic acid. [Link]
- Jacques, J., et al. (1985). Resolution of amino acids.
-
Blacker, A. J., & Headley, C. (2020). 11: Comparison of Different Biocatalytic Routes to Target Molecules. In Biocatalysis. [Link]
-
Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. [Link]
- Ho, G.-J. (1983). Resolution of racemic amino acids.
- Chibata, I., Tosa, T., & Endo, N. (1968). Resolution of racemic amino acids.
-
Ghose, T. K., & Ghosh, P. (n.d.). Enzymatic Production of D-Amino Acids. Springer Nature Experiments. [Link]
-
MDPI. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of (3-Amino-4-hydroxyphenyl)acetic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
(3-Amino-4-hydroxyphenyl)acetic acid, a tyrosine analog, and its derivatives represent a compelling class of compounds in medicinal chemistry.[1][2] While comprehensive research on the parent compound is nascent, its structural analogs, particularly 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have garnered significant attention for their diverse and potent biological activities.[3][4] The inherent chemical functionalities of this scaffold—a phenolic hydroxyl group, an amino group, and a carboxylic acid moiety—offer extensive possibilities for synthetic modification, paving the way for the development of novel therapeutic agents.[2][5]
This guide provides an in-depth, objective comparison of the biological effects of (3-Amino-4-hydroxyphenyl)acetic acid and its key analogs, with a focus on their antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. By synthesizing available experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the exploration of this promising class of molecules.
Comparative Biological Activity: A Multifaceted Profile
The biological activities of (3-Amino-4-hydroxyphenyl)acetic acid analogs are diverse, with their efficacy being highly dependent on their specific structural modifications. The following sections provide a comparative analysis of their performance in key therapeutic areas, supported by experimental data. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
A significant body of research has been dedicated to the antimicrobial properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, especially against multidrug-resistant bacteria and fungi.[4][6][7] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for comparing the antimicrobial efficacy of these analogs.
Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [4]
| Compound/Derivative | S. aureus (MRSA) | E. faecalis (VRE) | E. coli | K. pneumoniae | C. auris |
| Hydrazone with Thiophene (14) | >128 | >128 | 64 | 128 | 64 |
| Hydrazone with Nitrothiophene (15) | 8 | 16 | 16 | 32 | 4 |
| Hydrazone with Nitrofuran (16) | 8 | 16 | 16 | 32 | 8 |
Data compiled from studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.
Expert Insights on Structure-Activity Relationship (SAR):
The data clearly indicates that the nature of the substituent on the hydrazone moiety dramatically influences antimicrobial activity. The introduction of nitro-containing heterocyclic rings, such as nitrothiophene and nitrofuran, significantly enhances the potency against a broad spectrum of pathogens, including the highly resistant Candida auris.[4] This suggests that the electron-withdrawing properties of the nitro group and the specific stereochemistry of the heterocyclic ring are crucial for potent antimicrobial action. The proposed mechanism of action for some of these analogs involves the disruption of the bacterial cell membrane.[8]
Anticancer Activity: Targeting Cancer Cell Viability and Migration
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also demonstrated promising anticancer properties.[9][10][11] Studies have shown that these compounds can reduce the viability of cancer cells and inhibit their migration, key processes in tumor growth and metastasis.
Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells [9]
| Compound/Derivative | A549 Cell Viability (% of control) |
| Hydrazone with 1-Naphthyl (12) | 42.1% |
| Hydrazone with 2-Furyl (20) | ~50% |
| Hydrazone with 3-Thienyl (21) | ~50% |
| Hydrazone with 2-Thienyl (22) | ~50% |
| Hydrazone with 4-NO₂ Phenyl (29) | 31.2% |
Causality Behind Experimental Observations:
The anticancer effects of these phenolic compounds are often linked to their ability to modulate critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1] The structure-activity relationship suggests that the presence of bulky aromatic or heteroaromatic substituents, as seen in compounds 12, 20, 21, 22, and 29, is favorable for cytotoxic activity against A549 cells.[9] Notably, some of these compounds have shown selectivity towards cancerous cells over non-cancerous cell lines, a crucial aspect for the development of targeted cancer therapies.[9]
Antioxidant Activity: Scavenging Free Radicals and Modulating Cellular Defenses
The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.[2] While direct, comprehensive comparative data on the IC50 values for a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is limited, studies have demonstrated their potent radical scavenging activity.[9][10]
One study reported the DPPH radical scavenging ability of a series of these derivatives, highlighting that compounds with 2,5-dimethyl-1H-pyrrol-1-yl, 3,4,5-trimethoxybenzylidene, and 4-chlorobenzylidene fragments possessed high radical scavenging activity.[9]
Mechanism of Antioxidant Action:
Beyond direct radical scavenging, a key mechanism for the antioxidant effects of related compounds like 4-hydroxyphenylacetic acid (4-HPA) is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of inducers like 4-HPA leads to the dissociation of Nrf2 from Keap1, its translocation to the nucleus, and subsequent binding to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of antioxidant and detoxifying enzymes, thereby bolstering the cell's endogenous defense against oxidative damage.[3][12]
Enzyme Inhibition: Targeting Tyrosinase
The structural similarity of (3-Amino-4-hydroxyphenyl)acetic acid to tyrosine, the natural substrate of tyrosinase, suggests its potential as a tyrosinase inhibitor.[2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[13][14]
Experimental Protocols: A Foundation for Self-Validating Research
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is fundamental for assessing the antimicrobial potency of the test compounds.
-
Preparation of Test Compounds: Dissolve the compounds in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[3]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed the desired cancer cells (e.g., A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[3]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging activity of compounds.
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like methanol or ethanol.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent at various concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test sample with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound. The percentage of scavenging activity is calculated relative to a control containing only DPPH and the solvent.[3]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are presented in Graphviz DOT language.
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Directions
(3-Amino-4-hydroxyphenyl)acetic acid and its analogs, particularly the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, present a versatile and promising scaffold for the development of novel therapeutic agents. The available data strongly supports their potential as antimicrobial, anticancer, and antioxidant agents, with a clear structure-activity relationship guiding further optimization.
While direct experimental data on the parent compound, (3-Amino-4-hydroxyphenyl)acetic acid, remains limited, the extensive research on its analogs provides a robust foundation for its potential biological relevance. Future research should focus on a number of key areas:
-
Direct evaluation of the parent compound: A thorough investigation into the biological activities of (3-Amino-4-hydroxyphenyl)acetic acid is crucial to establish a baseline for comparison with its more extensively studied derivatives.
-
Enzyme inhibition studies: A systematic screening of these compounds against a panel of relevant enzymes, with a particular focus on tyrosinase, could unveil new therapeutic applications.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be critical for their rational design and development as clinical candidates.
-
In vivo efficacy and safety profiling: Promising candidates identified through in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of compounds, paving the way for the development of new and effective treatments for a range of diseases.
References
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]
-
Inhibition effects of the synthesized compounds on the tyrosinase enzyme (n=3). ResearchGate. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]
-
Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. MDPI. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]
-
Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. KTU ePubl. Available at: [Link]
-
IC50 values of tyrosinase inhibition assay. Kojic acid as positive... ResearchGate. Available at: [Link]
-
Concentrations of 3-hydroxyphenyl acetic acid (A), homovanillic acid... ResearchGate. Available at: [Link]
-
Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. NIH. Available at: [Link]
-
IC 50 values for selected compounds versus DO activity of human tyrosinase. ResearchGate. Available at: [Link]
-
A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central. Available at: [Link]
-
IC 50 of various tyrosinase inhibitors | Download Table. ResearchGate. Available at: [Link]
-
Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. MDPI. Available at: [Link]
-
The (4-hydroxyphenyl)amino)propanoic acid derivatives 1–36 demonstrate... ResearchGate. Available at: [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available at: [Link]
-
Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence. PubMed. Available at: [Link]
-
(3-Amino-4-hydroxyphenyl)acetic acid | C8H9NO3 | CID 1473103. PubChem. Available at: [Link]
-
An Updated Review of Tyrosinase Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid: A Cross-Validation of Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, the ortho-hydroxy analogue of the more commonly utilized p-hydroxyphenylglycine, is a chiral non-proteinogenic amino acid with significant potential in pharmaceutical synthesis. Its unique structural features make it an attractive building block for novel therapeutics. This guide provides a comprehensive cross-validation of experimental methodologies for the synthesis of this specific enantiomer. We will explore and compare different synthetic strategies, from classical chemical methods to modern biocatalytic approaches, supported by available experimental data to inform laboratory and process development decisions.
Introduction to the Synthetic Challenge
The synthesis of enantiomerically pure α-amino acids like this compound presents a significant challenge. The key objectives are to control the stereochemistry at the α-carbon to achieve high enantiomeric excess (e.e.) while ensuring a high overall yield. The presence of the phenolic hydroxyl group at the ortho position can also influence reaction pathways and may require appropriate protection strategies. This guide will dissect various approaches to navigate these synthetic hurdles.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into two main strategies:
-
Racemic Synthesis followed by Resolution: This classical approach involves the synthesis of a racemic mixture of the amino acid, which is then separated into its constituent enantiomers.
-
Asymmetric Synthesis: This modern approach aims to directly synthesize the desired enantiomer, minimizing the formation of the unwanted enantiomer.
Below is a comparative table summarizing the key aspects of potential synthetic routes.
| Methodology | Key Precursors | Reported Yield | Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| Chemical Synthesis & Diastereomeric Resolution | 2-Chlorobenzaldehyde, Sodium Cyanide, Ammonium Bicarbonate, Chiral Resolving Agent (e.g., (+)-camphor-10-sulfonic acid) | Racemic synthesis: ~58%[1]. Resolution yield is theoretically max 50% per cycle. | >99% achievable with optimized resolution. | Well-established and robust methods. High enantiopurity can be reached. | Multi-step process with lower overall yield. Requires stoichiometric amounts of expensive chiral resolving agents. Racemization of the unwanted enantiomer is necessary for atom economy. |
| Enzymatic Kinetic Resolution | Racemic 2-Amino-2-(2-hydroxyphenyl)acetic acid or its ester derivative, Lipase or other hydrolase | Typically approaches 50% for the desired enantiomer. | Can exceed 99%. | High enantioselectivity under mild reaction conditions. Environmentally benign. | Maximum theoretical yield is 50% without a racemization step. Requires screening for a suitable enzyme. |
| Asymmetric Strecker Synthesis | 2-Hydroxybenzaldehyde, Cyanide source, Chiral amine or catalyst | Varies depending on catalyst and substrate. | Can be high, but often requires significant optimization. | Direct synthesis of the chiral amino acid. Potentially fewer steps. | Development of a highly enantioselective catalyst for this specific substrate can be challenging. Use of toxic cyanide. |
| Biocatalytic Synthesis (Hypothetical) | 2-Hydroxyphenylpyruvic acid, Transaminase | Potentially high. | Potentially >99%. | Highly selective, environmentally friendly, uses renewable resources. | Requires identification and engineering of a suitable transaminase enzyme. |
In-Depth Analysis of Key Methodologies
Chemical Synthesis of Racemic 2-Amino-2-(2-hydroxyphenyl)acetic Acid and Subsequent Resolution
This is a well-trodden path in amino acid synthesis. It typically involves a Strecker-type synthesis to produce the racemic amino acid, followed by resolution.
Workflow for Racemic Synthesis and Resolution:
Caption: Workflow for Racemic Synthesis and Resolution.
Causality Behind Experimental Choices:
-
Strecker Synthesis: This is a classical and cost-effective method for synthesizing racemic α-amino acids from aldehydes. The use of 2-chlorobenzaldehyde is a practical starting point, as the chloro-substituent can later be displaced to introduce the hydroxyl group.[1]
-
Nucleophilic Aromatic Substitution: The conversion of the 2-chlorophenyl group to a 2-hydroxyphenyl group is a key step. The use of a copper catalyst is crucial to facilitate this nucleophilic aromatic substitution under atmospheric pressure, which is a significant advantage over methods requiring high-pressure autoclaves.[2]
-
Diastereomeric Resolution: This is a robust technique for separating enantiomers. The choice of a readily available and recyclable chiral resolving agent like camphorsulfonic acid is critical for the economic viability of this method. The principle relies on the different solubilities of the diastereomeric salts formed between the racemic amino acid and the chiral acid.
Experimental Protocol: Synthesis of Racemic 2-Chlorophenylglycine (Adapted from US20040176637A1)
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate (NH₄HCO₃), and sodium cyanide (NaCN) in a mixture of methanol and water.
-
Reaction: Stir the solution at 65-70°C for 5 hours.
-
Concentration and Hydrolysis: Concentrate the solution and transfer it to an autoclave. Add a 45% NaOH solution and reflux for 4 hours at 120°C.
-
Decolorization and Neutralization: Add activated carbon to the reaction mixture and stir for 10 minutes. Filter off the activated carbon. Adjust the pH of the filtrate to 7-8 using 50% H₂SO₄.
-
Isolation: The product will precipitate out of the solution. Filter the precipitate and wash it with water to yield racemic 2-chlorophenylglycine. A reported yield for this step is 58%.[1]
Experimental Protocol: Diastereomeric Resolution (General Procedure)
-
Salt Formation: Dissolve the racemic 2-amino-2-(2-hydroxyphenyl)acetic acid in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (+)-camphor-10-sulfonic acid).
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of one of the diastereomeric salts. The choice of solvent is critical here to maximize the solubility difference between the two diastereomers.
-
Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the desired enantiomer.
-
Recovery of Resolving Agent: The chiral resolving agent can be recovered from the mother liquor for reuse.
Enzymatic Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure amino acids. Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
Workflow for Enzymatic Kinetic Resolution:
Caption: Workflow for Enzymatic Kinetic Resolution.
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases are commonly used for the kinetic resolution of amino acid esters due to their stereoselectivity and stability in organic solvents. The choice of a specific lipase (e.g., from Candida antarctica) is determined through screening for the highest enantioselectivity (E-value) for the target substrate.
-
Substrate Esterification: The amino acid is often converted to its ester (e.g., methyl or ethyl ester) to be a suitable substrate for lipase-catalyzed hydrolysis or transesterification.
-
Reaction Medium: The reaction is typically carried out in a biphasic system or an organic solvent to control the water activity, which can influence the enzyme's activity and selectivity.
Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)
-
Esterification: Prepare the methyl or ethyl ester of racemic 2-amino-2-(2-hydroxyphenyl)acetic acid using standard methods (e.g., Fischer esterification).
-
Enzymatic Reaction: Suspend the racemic ester in a suitable buffer or organic solvent. Add the selected lipase (free or immobilized).
-
Reaction Monitoring: Monitor the reaction progress by HPLC to determine the conversion and enantiomeric excess of the product and the remaining substrate. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the unreacted substrate.
-
Separation: After the reaction, separate the product acid from the unreacted ester. This can be achieved by extraction at different pH values.
-
Hydrolysis of Unreacted Ester: The unreacted (S)-ester can be hydrolyzed chemically to recover the (S)-amino acid.
Alternative and Emerging Methodologies
While the above methods are more established, research into more direct and efficient asymmetric syntheses is ongoing.
-
Asymmetric Synthesis using Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction. Evans' oxazolidinone auxiliaries are a well-known example in asymmetric alkylations.[3][4][5][6] While effective, this approach is stoichiometric in the chiral auxiliary, which can be expensive.
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts that can induce enantioselectivity in reactions like the Strecker synthesis or asymmetric hydrogenations is a major area of research. A highly effective catalyst would enable the direct synthesis of the desired enantiomer in high yield and e.e. from simple precursors.
-
Biocatalytic Asymmetric Synthesis: The use of enzymes like transaminases to convert a keto acid precursor (2-hydroxy-phenylglyoxylic acid) directly into the desired (2R)-amino acid is a highly promising future direction. This approach could offer high atom economy and excellent enantioselectivity in a single step.
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several viable routes. The choice of method will depend on the specific requirements of the researcher or organization, including scale, cost, and available expertise.
For laboratory-scale synthesis where high enantiopurity is paramount, a combination of racemic synthesis via the Strecker route followed by diastereomeric resolution is a reliable, albeit less atom-economical, strategy. For a greener and potentially more scalable approach, enzymatic kinetic resolution offers high selectivity, although it is limited by a 50% theoretical yield for the desired enantiomer without an integrated racemization process.
The future of the synthesis of this and other chiral amino acids likely lies in the development of highly efficient and selective catalytic methods, both chemical and biological. Asymmetric catalysis and engineered biocatalysts hold the promise of more direct, cost-effective, and sustainable routes to enantiomerically pure this compound, which will undoubtedly accelerate its application in drug discovery and development.
References
- Chen, Y. H., & Wu, C. H. (2004). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
- Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
- Procter, G. (1996). Stereoselectivity in Organic Synthesis. Oxford University Press.
- Kagaku, S. (1993). Method for producing (2-hydroxyphenyl) acetic acid.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
- Yamada, S. I., & Otani, G. (1969). Asymmetric synthesis with amino acids. I. Asymmetric synthesis of optically active α-alkyl-α-amino acids. Tetrahedron Letters, 10(49), 4237-4240.
- Enders, D., & Klatt, M. (2008). The SAMP/RAMP-Hydrazone Method in Asymmetric Synthesis.
- Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition in English, 23(11), 876-889.
- Kunz, H. (1987). Synthesis of Glycopeptides, Partial Synthesis of a T-Antigen Glycopeptide. Angewandte Chemie International Edition in English, 26(4), 294-295.
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
-
YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. york.ac.uk [york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Differentiation of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic Acid from its Precursor, 2-Hydroxybenzaldehyde
This technical guide offers an in-depth spectroscopic comparison of the chiral amino acid (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid and its common synthetic precursor, 2-hydroxybenzaldehyde (salicylaldehyde). For researchers engaged in the synthesis of non-proteinogenic amino acids, which are pivotal in pharmaceutical development, rigorous analytical verification is paramount. This document provides the foundational spectroscopic knowledge and detailed experimental workflows necessary to confirm the successful conversion of the starting material and to fully characterize the final product. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting both theoretical expectations and practical, data-driven comparisons.
Spectroscopic Profile of the Precursor: 2-Hydroxybenzaldehyde
2-Hydroxybenzaldehyde serves as a logical starting point for the synthesis of our target amino acid, often via a modified Strecker synthesis or similar methodologies. Its spectroscopic signature is defined by the interplay between a phenolic hydroxyl group, an aldehyde functional group, and an ortho-substituted aromatic ring.
NMR Spectroscopy of 2-Hydroxybenzaldehyde
-
¹H NMR: The proton NMR spectrum is highly characteristic. The aldehyde proton (-CHO) is significantly deshielded by the electronegative oxygen and the anisotropic effect of the carbonyl group, causing its signal to appear far downfield, typically between 9.8 and 11.0 ppm.[1][2] A key feature is the phenolic hydroxyl proton (-OH), which is often observed as a broad singlet around 11.0 ppm due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.[1] The four aromatic protons will appear in the range of 6.9 to 7.6 ppm, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling.[1][2]
-
¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 196 ppm. The carbon bearing the hydroxyl group (C-OH) is found around 161 ppm, while the other aromatic carbons resonate between 117 and 137 ppm.
FTIR Spectroscopy of 2-Hydroxybenzaldehyde
The FTIR spectrum provides a vibrational fingerprint of the molecule's functional groups.[3]
-
O-H Stretch: A very broad absorption band is expected in the 2700-3300 cm⁻¹ region, characteristic of the strongly intramolecularly hydrogen-bonded phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp peak corresponding to the aldehyde carbonyl stretch appears around 1665 cm⁻¹. This frequency is lower than that of a typical aromatic aldehyde due to conjugation and the intramolecular hydrogen bond, which weakens the C=O double bond.
-
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows two weaker bands around 2850 and 2750 cm⁻¹.
-
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry of 2-Hydroxybenzaldehyde
Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z of 122.12.[4][5] Common fragmentation patterns include the loss of a hydrogen atom ([M-H]⁺ at m/z 121) and the loss of the formyl group (-CHO) ([M-CHO]⁺ at m/z 93), leading to a stable phenoxy cation.
Spectroscopic Profile of the Product: this compound
The conversion of 2-hydroxybenzaldehyde to the target amino acid introduces two new key functional groups—an amine (-NH₂) and a carboxylic acid (-COOH)—while removing the aldehyde. These changes dramatically alter the spectroscopic landscape. In solution, amino acids typically exist as zwitterions.
NMR Spectroscopy of this compound
-
¹H NMR: The most telling transformation is the complete disappearance of the aldehyde proton signal from the ~10 ppm region. A new singlet or narrow multiplet appears, typically between 4.5 and 5.5 ppm, corresponding to the alpha-proton (-CH(NH₂)(COOH)). The protons of the amine and carboxylic acid groups are often broad and may exchange with solvent protons (like D₂O), leading to their disappearance from the spectrum. The aromatic protons will remain in the 6.8-7.5 ppm range, though their chemical shifts will be subtly altered by the new substituent.
-
¹³C NMR: The aldehyde carbon signal at ~196 ppm will be absent. A new signal for the carboxylic acid carbonyl carbon will appear in the 170-180 ppm range.[6] A signal for the alpha-carbon (the chiral center bonded to the amino and carboxyl groups) will also be present, typically between 55 and 65 ppm.
FTIR Spectroscopy of this compound
The FTIR spectrum of an amino acid is distinct from that of its aldehyde precursor.[7][8]
-
O-H and N-H Stretches: The spectrum will be dominated by a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This band arises from the overlapping stretches of the carboxylic acid O-H and the protonated amine (NH₃⁺) in the zwitterionic form.
-
C=O Stretch: The sharp aldehyde carbonyl peak at ~1665 cm⁻¹ is replaced by the carboxylate (COO⁻) asymmetric stretching band, which is a strong absorption typically found around 1590-1650 cm⁻¹.
-
N-H Bend: A characteristic N-H bending vibration (scissoring) for the NH₃⁺ group appears around 1500-1550 cm⁻¹.[9]
Mass Spectrometry of this compound
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a protonated molecular ion [M+H]⁺ at an m/z of 168.06, corresponding to the molecular weight of 167.16 g/mol .[10] A characteristic fragmentation pattern in MS/MS analysis is the loss of the carboxylic acid group (as COOH or H₂O + CO), leading to a prominent fragment ion.
Head-to-Head Comparison: Confirming the Transformation
Summarizing the key spectroscopic changes provides a clear checklist for verifying the synthetic outcome.
| Spectroscopic Feature | 2-Hydroxybenzaldehyde (Precursor) | This compound (Product) | Verification Check |
| ¹H NMR: Aldehyde H | ~9.8 - 11.0 ppm (singlet) | Absent | Disappearance of signal |
| ¹H NMR: Alpha-H | Absent | ~4.5 - 5.5 ppm (singlet) | Appearance of new signal |
| ¹³C NMR: Carbonyl C | ~196 ppm (Aldehyde) | ~170-180 ppm (Carboxylic Acid) | Shift of carbonyl signal |
| FTIR: C=O Stretch | ~1665 cm⁻¹ (sharp) | ~1590-1650 cm⁻¹ (strong, broad) | Shift and broadening of band |
| FTIR: O-H/N-H Region | Broad O-H (~2700-3300 cm⁻¹) | Very broad O-H & N-H₃⁺ (~2500-3300 cm⁻¹) | Change in band shape/intensity |
| MS: [M+H]⁺ (ESI) | 123.04 | 168.06 | Correct mass of product observed |
Standard Operating Protocols for Spectroscopic Analysis
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for amino acids as it allows for the observation of exchangeable -OH, -NH₂, and -COOH protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope (typically 1024 scans or more).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of acid (e.g., formic acid) to promote ionization. [11][12]2. Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI) via direct infusion using a syringe pump. [13]3. Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. If desired, perform tandem MS (MS/MS) on the molecular ion to obtain structural information from the fragmentation pattern. [14][15]
Caption: Workflow for ESI-MS spectroscopic analysis.
Conclusion
The spectroscopic transition from 2-hydroxybenzaldehyde to this compound is clear and unambiguous. By leveraging a multi-technique approach—NMR for mapping the carbon-hydrogen framework, FTIR for functional group identification, and MS for molecular weight confirmation—researchers can confidently verify the synthesis of this valuable chiral building block. The key diagnostic markers are the disappearance of the aldehyde signals in NMR and FTIR, the appearance of alpha-proton and carboxylic acid signals, and the confirmation of the correct molecular weight by mass spectrometry. This guide provides the necessary framework for performing and interpreting these critical analyses.
References
-
Alanine and other five proteinogeninc amino acids produced quite easily in exogenous and/or endogenous prebiotic processes, that is, valine, serine, proline, glutamic acid, and aspartic acid (Ala, Val, Ser, Pro, Glu, and Asp, respectively) were studied in the mid- and far-infrared spectral range. ResearchGate. Available from: [Link]
-
Mass Spectrometry Method for Amino Acid Detection. Baitai Paike Biotechnology. Available from: [Link]
-
What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. Available from: [Link]
-
1H and 12C NMR spectra of some amino acids. Unknown Source. Available from: [Link]
-
Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available from: [Link]
-
FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde, p-Aminophenol) and N-(2-Hydroxybenzylidene)-4-Aminophenol (HBZAP). ResearchGate. Available from: [Link]
-
Identifying amino acids in protein NMR spectra. University of Wisconsin-Madison. Available from: [Link]
-
Showing Compound 2-Hydroxybenzaldehyde (FDB012456). FooDB. Available from: [Link]
-
Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. Available from: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available from: [Link]
-
13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. Available from: [Link]
-
Protein mass spectrometry. Wikipedia. Available from: [Link]
-
Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. Available from: [Link]
-
Solved 10. The 1H NMR of 2-hydroxybenzaldehyde (also known... Chegg.com. Available from: [Link]
-
1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database. Available from: [Link]
-
Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH. Available from: [Link]
-
Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available from: [Link]
-
FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. Available from: [Link]
-
(PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Available from: [Link]
-
FTIR spectra of (a) the amino acid/peptide systems that formed... ResearchGate. Available from: [Link]
-
The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. Available from: [Link]
-
Benzaldehyde, 2-hydroxy-. NIST WebBook. Available from: [Link]
-
Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Royal Society of Chemistry. Available from: [Link]
-
Benzaldehyde, 2-hydroxy-. NIST WebBook. Available from: [Link]
-
The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone. ResearchGate. Available from: [Link]
-
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Advent Chembio. Available from: [Link]
-
Benzaldehyde, 2-hydroxy-. NIST WebBook. Available from: [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. Available from: [Link]
-
(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. PubChem. Available from: [Link]
-
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. Oakwood Chemical. Available from: [Link]
- Preparation of 2-hydroxyphenyl-acetic acid. Google Patents.
- Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid. Google Patents.
Sources
- 1. rsc.org [rsc.org]
- 2. Solved 2 10. The 1H NMR of 2-hydroxybenzaldehyde (also known | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 5. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 6. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 7. researchgate.net [researchgate.net]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-2-(2-hydroxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 11. Mass Spectrometry Method for Amino Acid Detection | Baitai Paike Biotechnology [en.biotech-pack.com]
- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 13. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the stereochemistry of amino acids is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy. The ability to accurately and efficiently resolve and quantify amino acid enantiomers is paramount. Ultra-high-performance liquid chromatography (UHPLC) has emerged as a powerful tool for this purpose, offering significant advantages in speed and resolution over traditional HPLC methods.[1] This guide provides an in-depth comparison of contemporary UHPLC-based strategies for enantioselective amino acid analysis, grounded in experimental data and practical insights to inform your method development.
The Bedrock of Separation: Understanding Chiral Recognition
At its core, enantioselective chromatography relies on the differential interaction between enantiomers and a chiral environment.[2] In UHPLC, this is achieved by employing a chiral stationary phase (CSP) or by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.[3][4] The choice between these two fundamental approaches—direct and indirect separation—is a critical first step in method development and is dictated by the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the number of amino acids to be analyzed.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The direct separation of amino acid enantiomers on a CSP is often preferred as it simplifies sample preparation by eliminating the need for derivatization.[3][5] Several classes of CSPs are commercially available, each operating on distinct principles of chiral recognition.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated on a silica support, are widely used for their broad enantioselectivity.[6][7] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
-
Advantages: Broad applicability to a wide range of derivatized and some underivatized amino acids.[7]
-
Limitations: Underivatized amino acids, being zwitterionic, often exhibit poor solubility in the non-polar mobile phases typically used with these columns, making their direct analysis challenging.[3]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, possess a complex structure with multiple chiral centers and functional groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[3][8]
-
Advantages: These CSPs are particularly effective for the direct separation of underivatized amino acids due to their compatibility with a wide range of mobile phases, including aqueous and organic mixtures.[3] The CHIROBIOTIC T column, for instance, utilizes teicoplanin and has demonstrated success in resolving a majority of common amino acids using a single mobile phase system.[3]
-
Limitations: The elution order of enantiomers can sometimes be unpredictable, and method development may require careful optimization of mobile phase composition.
Ligand-Exchange CSPs
Ligand-exchange chromatography (LEC) is a powerful technique for the direct resolution of amino acid enantiomers.[9] These CSPs consist of a chiral ligand, often an amino acid like L-proline, complexed with a metal ion (typically Cu(II)) immobilized on a solid support.[9] Separation is based on the differential stability of the diastereomeric ternary complexes formed between the CSP, the metal ion, and the amino acid enantiomers in the sample.[10]
-
Advantages: A significant advantage of LEC is that it does not require derivatization of the amino acid.[9] It can exhibit high enantioselectivity, particularly for α-amino acids.[9]
-
Limitations: The mobile phase typically contains a metal salt, which may not be compatible with all detectors, particularly mass spectrometry, without post-column modifications. The efficiency of LEC can sometimes be lower due to the kinetics of ligand exchange.[9]
| Chiral Stationary Phase Type | Principle of Separation | Typical Analytes | Key Advantages | Key Limitations |
| Polysaccharide-Based | Hydrogen bonding, dipole-dipole interactions, inclusion complexation.[7] | Derivatized amino acids.[7] | Broad enantioselectivity.[7] | Limited applicability for underivatized amino acids due to solvent incompatibility.[3] |
| Macrocyclic Glycopeptide-Based | Hydrogen bonding, ionic interactions, inclusion complexation.[3][8] | Underivatized and derivatized amino acids.[3] | Excellent for direct analysis of underivatized amino acids, versatile mobile phase compatibility.[3] | Method development can be complex. |
| Ligand-Exchange | Formation of diastereomeric metal complexes.[9][10] | Underivatized amino acids.[9] | High enantioselectivity, no derivatization required.[9] | Mobile phase may be incompatible with MS, potentially lower efficiency.[9] |
The Indirect Approach: Pre-column Derivatization
When direct separation on a CSP is not feasible or does not provide the desired resolution, pre-column derivatization offers a robust alternative.[11] In this approach, the amino acid enantiomers are reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase UHPLC column.[12][13]
Comparison of Common Chiral Derivatizing Reagents
Several reagents are available for the pre-column derivatization of amino acids, each with its own set of advantages and disadvantages.
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used reagent that reacts with the primary amino group of amino acids to form stable diastereomeric derivatives.[12][14][15][16] The resulting derivatives have a strong UV chromophore, facilitating sensitive detection.[15][16] The elution order is generally predictable, with the L-diastereomers eluting before the D-diastereomers on a reversed-phase column.[15][16]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[17][18][19][20] By using a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), diastereomeric derivatives are formed that can be separated by reversed-phase UHPLC.[18][19][21] This method offers high sensitivity due to the fluorescent nature of the derivatives.[18][20] However, the stability of the OPA derivatives can be a concern, often necessitating automated in-line derivatization.[18][19]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a popular derivatizing reagent that reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.[22] While AQC itself is not chiral, the resulting derivatives can be separated on a chiral stationary phase, offering an alternative to direct analysis of underivatized amino acids.[23]
| Derivatizing Reagent | Reaction Principle | Detection Method | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Nucleophilic aromatic substitution to form diastereomers.[14][15] | UV (340 nm).[15] | Stable derivatives, predictable elution order.[14][15] | Reaction can be slow for some amino acids.[24] |
| OPA with Chiral Thiol | Formation of diastereomeric fluorescent isoindoles.[17][18][19] | Fluorescence (Ex/Em ~340/450 nm).[17][22] | High sensitivity, rapid reaction.[17][22] | Derivatives can be unstable.[18][19] |
| AQC | Forms stable, fluorescent derivatives with primary and secondary amines.[22] | Fluorescence.[22] | Reacts with both primary and secondary amino acids, stable derivatives.[22] | Requires a chiral column for enantioseparation.[23] |
Experimental Protocols and Workflows
To provide a practical context, the following are generalized protocols for the two main approaches.
Protocol 1: Direct Enantioselective Analysis using a Macrocyclic Glycopeptide CSP
-
Sample Preparation: Dissolve the amino acid standard or sample in the initial mobile phase.
-
UHPLC System: An Agilent 1290 Infinity II UHPLC system or equivalent.
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of methanol and water with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to optimize ionization and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV or Mass Spectrometry (MS).
Protocol 2: Indirect Enantioselective Analysis via Pre-column Derivatization with Marfey's Reagent
-
Sample Preparation:
-
Hydrolyze protein or peptide samples if necessary (e.g., 6 M HCl at 110 °C for 24 hours).[15]
-
Dissolve the amino acid hydrolysate or standard in 1 M NaHCO3.[15]
-
Add a solution of Marfey's reagent in acetone and incubate at 40 °C for 1 hour.[16]
-
Neutralize the reaction with 2 M HCl.
-
Dilute with the initial mobile phase before injection.
-
-
UHPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A standard C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 340 nm.[15]
Visualizing the Workflow
Caption: Comparative workflows for direct and indirect enantioselective amino acid analysis by UHPLC.
Method Development and Optimization: A Scientist's Perspective
The development of a robust and reliable enantioselective UHPLC method is an iterative process.[2][25][26] The initial choice of column and mobile phase should be guided by the physicochemical properties of the amino acids of interest and a thorough review of the literature.
Caption: A logical workflow for enantioselective UHPLC method development.
Key parameters to consider during optimization include:
-
Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) and any additives (e.g., acids, bases, buffers) can significantly impact retention and selectivity.[27]
-
Column Temperature: Temperature affects the kinetics of the separation and can influence the conformation of the chiral selector, thereby altering enantioselectivity.
-
Flow Rate: In UHPLC, higher flow rates can be used to reduce analysis time without a significant loss of resolution, thanks to the smaller particle sizes of the stationary phase.[1]
Conclusion: Navigating the Chiral Landscape
The enantioselective analysis of amino acids by UHPLC is a dynamic field with a diverse array of tools and techniques at the disposal of the modern scientist. The choice between direct analysis on a chiral stationary phase and indirect analysis via pre-column derivatization is a critical decision that will shape the entire analytical workflow. Polysaccharide, macrocyclic glycopeptide, and ligand-exchange CSPs each offer unique advantages for direct separations. For indirect methods, reagents like Marfey's and OPA with a chiral thiol provide sensitive and reliable means of forming diastereomers. By understanding the fundamental principles of chiral recognition and systematically approaching method development, researchers can unlock the full potential of UHPLC to achieve rapid, high-resolution, and accurate enantioselective amino acid analysis, a cornerstone of modern pharmaceutical and life sciences research.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]
-
Yan, J., Zhao, R., & Cheng, J. (1993). Resolution of Amino Acid Enantiomers by Ligand Exchange Chromatography on a New Chiral Packing. Journal of Liquid Chromatography, 16(5), 1045-1056. [Link]
-
Zhang, Y., Wang, Y., & You, L. (2021). A rapid and sensitive method for chiroptical sensing of α-amino acids via click-like labeling with o-phthalaldehyde and p-toluenethiol. Chemical Communications, 57(3), 358-361. [Link]
-
Kochhar, S., & Christen, P. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). In The Protein Protocols Handbook (pp. 573-580). Humana Press. [Link]
-
Kubal'chuk, P. V., Shpak, A. V., & Grigor'eva, E. V. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(3), 85-92. [Link]
-
Schmid, M. G., & Gübitz, G. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 723-728. [Link]
-
Kubota, T., Savage, P. B., & Scott, R. M. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of natural products, 79(2), 443–451. [Link]
-
Armstrong, D. W. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-47. [Link]
-
Gieschen, H., & Kohl, M. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 29(10), 2096–2104. [Link]
-
Tsai, Y. C., Li, L., & Li, L. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 849. [Link]
-
Singh, S., & Sharma, N. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 65-71. [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Shpak, A. V., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(3), 85-92. [Link]
-
Lerner, C., & Biederer, K. (2016). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC North America, 34(6), 24-27. [Link]
-
Shimadzu. (2019). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
Schmid, M. G., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 94(5), 2446-2454. [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3938. [Link]
-
D'Attoma, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4586. [Link]
-
Bhushan, R. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(10), 1243-1256. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-182. [Link]
-
Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]
-
Gelber, L. R., et al. (1982). Ligand exchange chromatography of amino alcohols. Use of Schiff bases in enantiomer resolution. Journal of the American Chemical Society, 104(22), 6099-6105. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
-
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1358, 144-154. [Link]
-
Daicel Chiral Technologies. (n.d.). HPLC & UHPLC Techniques & Separation Services. [Link]
-
Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115-5117. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Péter, A., et al. (2001). Liquid chromatographic separation of the enantiomers of β-amino acids on a ligand exchange chiral stationary phase. Journal of Chromatography A, 926(2), 229-238. [Link]
-
Schmid, M. G., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 94(5), 2446-2454. [Link]
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(1), 50-62. [Link]
-
Bhushan, R. (2017). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Methods in molecular biology, 1591, 1-21. [Link]
-
Simó, C., & Cifuentes, A. (2019). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 9(10), 224. [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ovid.com [ovid.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 22. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
- 24. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. hplc.today [hplc.today]
- 26. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 27. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to Benchmarking Chiral Resolving Agents for 2-Hydroxyphenylglycine
Introduction: The Criticality of Chiral Purity in 2-Hydroxyphenylglycine
2-Hydroxyphenylglycine (o-HPG) is a non-proteinogenic amino acid of significant interest in the pharmaceutical and fine chemical industries. Its enantiomers serve as crucial chiral building blocks in the synthesis of a variety of bioactive molecules. As with many chiral compounds, the biological activity of 2-hydroxyphenylglycine derivatives is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects. Consequently, the efficient resolution of racemic 2-hydroxyphenylglycine into its constituent enantiomers is a paramount challenge for process chemists and drug development professionals.
This in-depth technical guide provides a comparative analysis of the performance of various chiral resolving agents for the diastereomeric salt resolution of racemic 2-hydroxyphenylglycine. We will delve into the mechanistic underpinnings of chiral recognition, present and interpret supporting experimental data, and provide detailed protocols to enable researchers to make informed decisions in the selection of an optimal resolving agent for their specific needs.
The Principle of Diastereomeric Salt Resolution
The classical method of resolving a racemic mixture of an amino acid like 2-hydroxyphenylglycine relies on the formation of diastereomeric salts. This process involves the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent. The resulting salts, being diastereomers, possess different physicochemical properties, most notably, different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, and upon separation, the optically pure enantiomer of 2-hydroxyphenylglycine can be liberated.
The success of a chiral resolution is contingent upon several factors, including the choice of the resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. An ideal resolving agent should form a stable, easily crystallizable salt with one enantiomer of the racemate, while the salt of the other enantiomer remains in solution.
Comparative Performance of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is the most critical step in developing an efficient resolution process. While a multitude of resolving agents are commercially available, their efficacy is highly substrate-dependent. For the resolution of amino acids like 2-hydroxyphenylglycine, acidic resolving agents are typically employed to form salts with the amino group. In this guide, we will focus on a comparative evaluation of commonly used and potentially effective resolving agents for 2-hydroxyphenylglycine.
Due to the limited availability of direct comparative studies on 2-hydroxyphenylglycine in peer-reviewed literature, the following data is a composite of information from studies on structurally similar molecules such as p-hydroxyphenylglycine and phenylglycine, and general principles of chiral resolution.
| Resolving Agent | Typical Solvent System | Reported Yield of Desired Enantiomer | Reported Enantiomeric Excess (e.e.) of Desired Enantiomer | Key Considerations |
| (+)-Tartaric Acid | Water, Alcohols (Methanol, Ethanol) | Moderate | Moderate to High | Readily available and cost-effective. The di-p-toluoyl and dibenzoyl derivatives often provide better resolution. |
| (+)-10-Camphor-sulfonic Acid | Water, Alcohols | Moderate to High | High | A strong acid, which can lead to well-defined crystalline salts. Often requires recycling due to higher cost.[1] |
| (R)-(-)-Mandelic Acid | Alcohols, Water-Alcohol mixtures | Variable | Moderate to High | Aromatic interactions can play a role in chiral recognition. |
| N-Acetyl-L-Leucine | Alcohols, Aqueous Alcohols | Potentially Effective | Potentially High | Can offer different selectivity based on its amino acid structure. |
Note: The performance of these resolving agents is highly dependent on the specific experimental conditions. The data presented above should be considered as a general guideline, and optimization is necessary for any specific application.
In-Depth Analysis of Key Resolving Agents
Tartaric Acid and its Derivatives: The Workhorse of Chiral Resolution
Tartaric acid, a naturally occurring dicarboxylic acid, is one of the most widely used chiral resolving agents due to its ready availability in both enantiomeric forms and its cost-effectiveness. For the resolution of amino acids, the hydroxyl groups of tartaric acid can participate in hydrogen bonding, which, in addition to the ionic interaction of the carboxylic acid groups with the amino group of 2-hydroxyphenylglycine, can enhance chiral discrimination.
For improved performance, derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA), are often employed. The bulky aromatic groups of these derivatives can lead to more pronounced differences in the crystal lattice energies of the diastereomeric salts, thereby enhancing the efficiency of the separation.
Camphor-10-sulfonic Acid: A Strong Acid for Robust Salt Formation
(+)-10-Camphorsulfonic acid (CSA) is a strong, chiral sulfonic acid that is effective in resolving a wide range of racemic amines and amino acids.[1] Its strength as an acid ensures complete salt formation, often leading to the formation of well-defined, crystalline diastereomeric salts. The rigid bicyclic structure of camphor provides a well-defined chiral environment for discrimination. A notable application is in the resolution of DL-Phenylglycine, a close structural analog of 2-hydroxyphenylglycine.[1] While generally very effective, the higher cost of CSA compared to tartaric acid necessitates efficient recycling of the resolving agent in an industrial setting.
Experimental Protocols
The following protocols are representative methodologies for the chiral resolution of a racemic amino acid like 2-hydroxyphenylglycine. It is imperative to note that these are starting points, and optimization of solvent, temperature, and stoichiometry is crucial for achieving the best results.
General Workflow for Diastereomeric Salt Resolution
Caption: Generalized workflow for chiral resolution by diastereomeric salt formation.
Protocol 1: Resolution of Racemic 2-Hydroxyphenylglycine with (+)-Tartaric Acid
-
Dissolution: In a suitable flask, dissolve one equivalent of racemic 2-hydroxyphenylglycine in a minimal amount of hot aqueous methanol (e.g., 80:20 methanol:water).
-
Addition of Resolving Agent: To the hot solution, add a solution of 0.5 equivalents of (+)-tartaric acid in a minimal amount of hot aqueous methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the initially precipitated salt.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and adjust the pH to the isoelectric point of 2-hydroxyphenylglycine (around pH 5-6) with a suitable base (e.g., dilute ammonium hydroxide) to precipitate the free amino acid.
-
Isolation of Pure Enantiomer: Collect the precipitated enantiomerically enriched 2-hydroxyphenylglycine by filtration, wash with cold water, and dry.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.
Protocol 2: Resolution of Racemic 2-Hydroxyphenylglycine with (+)-10-Camphorsulfonic Acid
-
Salt Formation: Dissolve one equivalent of racemic 2-hydroxyphenylglycine in a suitable solvent such as water or ethanol, with gentle heating.
-
Addition of Resolving Agent: Add one equivalent of (+)-10-camphorsulfonic acid to the solution and stir until all solids are dissolved.
-
Crystallization: Concentrate the solution under reduced pressure and then allow it to stand at room temperature or in a refrigerator to effect crystallization.
-
Isolation of Diastereomeric Salt: Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Dissolve the salt in water and pass it through an ion-exchange column or treat with a base to neutralize the sulfonic acid and precipitate the free 2-hydroxyphenylglycine.
-
Isolation of Pure Enantiomer: Collect the solid by filtration, wash thoroughly with water, and dry.
-
Analysis: Analyze the enantiomeric purity of the final product by a suitable chiral analytical method.
Mechanism of Chiral Recognition: A Molecular Perspective
The selectivity of a chiral resolving agent stems from the differential stability of the diastereomeric salts formed. This difference in stability arises from a combination of steric and electronic interactions in the crystal lattice.
Caption: Key interactions governing chiral recognition and separation.
In the case of 2-hydroxyphenylglycine, the presence of the amino, carboxyl, and hydroxyl groups provides multiple points for interaction with a chiral resolving agent. For instance, with tartaric acid, a three-point interaction model can be envisaged, involving:
-
Ionic interaction between the protonated amino group of 2-hydroxyphenylglycine and a deprotonated carboxyl group of tartaric acid.
-
Hydrogen bonding between the hydroxyl group of 2-hydroxyphenylglycine and a carboxyl or hydroxyl group of tartaric acid.
-
Steric repulsion between the phenyl ring of 2-hydroxyphenylglycine and the bulky groups of the resolving agent.
The combination of these interactions will be more favorable for one enantiomer over the other, leading to a more stable and less soluble diastereomeric salt.
Conclusion and Future Outlook
The selection of an appropriate chiral resolving agent for 2-hydroxyphenylglycine is a multifactorial decision that requires careful consideration of efficacy, cost, and scalability. While tartaric acid and its derivatives represent a cost-effective and often successful choice, camphor-10-sulfonic acid can provide excellent resolution, particularly when high purity is required.
It is evident from the available literature that a systematic screening of resolving agents and crystallization solvents is the most effective approach to identifying the optimal conditions for a given resolution. Future research should focus on generating direct comparative data for a wider range of resolving agents for 2-hydroxyphenylglycine to facilitate a more quantitative and predictive approach to chiral resolution in an industrial setting. The development of novel resolving agents with enhanced discriminatory power also remains an active area of research with the potential to further improve the efficiency and economics of producing enantiomerically pure 2-hydroxyphenylglycine.
References
-
Kessels SA. Resolution processes. Kessels SA. Accessed January 21, 2026. [Link]
- BenchChem.
- BenchChem.
- Lindner W, Hirschböck I. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. J Pharm Biomed Anal. 1984;2(2):183-199. doi:10.1016/0731-7085(84)80069-2
- Jacques J, Collet A, Wilen SH. Enantiomers, Racemates, and Resolutions. John Wiley & Sons; 1981.
- Google Patents. Method of optical resolution of (+/-)-phenyl glycin and/or (+/-)-camphor sulfonic acid. Accessed January 21, 2026.
- BenchChem. A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. BenchChem. Published 2025.
- Zhao G, Xu J. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine. Microb Cell Fact. 2021;20(1):394. doi:10.1186/s40643-021-00394-2
-
ResearchGate. Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. Accessed January 21, 2026. [Link]
-
Organic Syntheses. D,L-10-Camphorsulfonic acid. Accessed January 21, 2026. [Link]
- Google Patents. Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity. Accessed January 21, 2026.
- BenchChem. Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. BenchChem. Published 2025.
-
ResearchGate. Resolution of P-Heterocycles with Tartaric Acid Derivatives. Accessed January 21, 2026. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Published February 2, 2015. Accessed January 21, 2026. [Link]
-
Semantic Scholar. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Accessed January 21, 2026. [Link]
-
ResearchGate. Comparison of currently existing chiral resolution methods. Accessed January 21, 2026. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Updated January 28, 2023. Accessed January 21, 2026. [Link]
-
MDPI. Enantiomers and Their Resolution. Published online January 1, 2020. Accessed January 21, 2026. [Link]
-
CrystEngComm. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Published October 16, 2023. Accessed January 21, 2026. [Link]
Sources
A Senior Application Scientist's Comparative Guide to In-Vitro and In-Vivo Efficacy Studies of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Introduction: The Therapeutic Potential of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
This compound, a derivative of the non-proteinogenic amino acid hydroxyphenylglycine, represents a class of molecules with significant therapeutic interest. While its precise mechanisms are an area of active investigation, compounds with similar structures have been explored for their roles in neuroscience, particularly as potential neuroprotective agents. Excessive activation of N-methyl-D-aspartate (NMDA) receptors is a key mechanism in excitotoxicity, which contributes to neuronal damage in conditions like ischemic stroke.[1][2] Therefore, antagonists of these receptors are a major focus of drug development.[1]
This guide provides a comparative analysis of the methodologies used to evaluate the efficacy of compounds like this compound, contrasting controlled in-vitro systems with complex in-vivo models. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing, executing, and interpreting preclinical studies, thereby bridging the critical gap between benchtop discovery and clinical translation.[3]
Part 1: In-Vitro Efficacy Assessment - Mechanistic Insights in a Controlled Environment
In-vitro studies are the cornerstone of early-stage drug discovery, offering a rapid, high-throughput, and cost-effective means to screen compounds and elucidate their mechanisms of action.[4][5] These reductionist models allow for the precise control of experimental variables, which is crucial for understanding how a compound interacts with specific cellular targets.[6]
Rationale for In-Vitro Ischemia Models
To assess the neuroprotective potential of our lead compound against ischemic injury, the Oxygen-Glucose Deprivation (OGD) model is the industry standard. This model simulates the core components of an ischemic event (lack of oxygen and glucose) in a cell culture setting, providing a highly reproducible platform to test the efficacy of neuroprotective agents.[7][8] It is a powerful tool for studying the cellular and molecular mechanisms of ischemic cell death and for the initial screening of potential therapies.[7][9]
Key In-Vitro Experimental Model: Oxygen-Glucose Deprivation (OGD)
The OGD model uses primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) to mimic ischemic conditions.[9][10] The procedure involves replacing the standard culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber.[8] This induces cell death pathways that closely resemble those observed in-vivo, including excitotoxicity and apoptosis.[9]
Experimental Protocol: Neuroprotection Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability. It is a reliable and widely used technique for quantifying the protective effects of a compound against a toxic insult.[11]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours prior to inducing OGD.
-
OGD Induction: Wash cells with a glucose-free buffer (e.g., deoxygenated Earle's Balanced Salt Solution) and place them in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 4-6 hours) to induce cell death.
-
Reperfusion: After OGD, replace the glucose-free medium with a standard, glucose-containing culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours to simulate reperfusion.[9]
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan precipitate.
-
Quantification: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at 570 nm using a microplate reader.[12] Cell viability is expressed as a percentage relative to the normoxic control group.
Data Presentation: In-Vitro Neuroprotective Efficacy
The results from the MTT assay can be tabulated to clearly demonstrate the dose-dependent neuroprotective effect of the compound.
| Treatment Group | Compound Conc. (µM) | Cell Viability (% of Control) | Standard Deviation |
| Normoxia Control | 0 | 100% | ± 4.5% |
| OGD Vehicle | 0 | 45% | ± 5.2% |
| Compound + OGD | 1 | 58% | ± 4.8% |
| Compound + OGD | 10 | 75% | ± 5.1% |
| Compound + OGD | 50 | 88% | ± 4.3% |
Visualization: In-Vitro OGD Experimental Workflow
The following diagram illustrates the key steps in the in-vitro screening process.
Caption: Workflow for in-vitro neuroprotection screening using the OGD model.
Part 2: In-Vivo Efficacy Assessment - Evaluating Performance in a Physiological System
While in-vitro models are excellent for initial screening, they cannot replicate the complex physiology of a living organism.[4] In-vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, pharmacodynamics, and safety profile in a whole-animal system.[3]
Rationale for In-Vivo Ischemia Models
The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used and well-characterized animal model for focal ischemic stroke.[13][14] It effectively mimics the pathophysiology of human ischemic stroke, including the formation of an infarct core and a salvageable penumbra, making it an invaluable tool for testing potential neuroprotective agents.[4][14] The model allows for either transient occlusion followed by reperfusion or permanent occlusion.[15]
Key In-Vivo Experimental Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model is typically performed in rodents (rats or mice). It involves the temporary blockage of the middle cerebral artery, a major vessel supplying blood to the brain.
Experimental Protocol: Infarct Volume Assessment via TTC Staining
Following the survival period in the tMCAO model, the extent of brain injury is quantified by measuring the infarct volume. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid and reliable method for this purpose.[16][17]
-
Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats (250-300g) using the intraluminal suture method for tMCAO (e.g., 90 minutes of occlusion followed by reperfusion).[18]
-
Drug Administration: Administer this compound or vehicle (e.g., saline) intravenously at the onset of reperfusion.
-
Euthanasia and Brain Extraction: At 24 hours post-MCAO, deeply anesthetize the animals and perfuse them transcardially with ice-cold saline.[18] Rapidly remove the brains.
-
Brain Slicing: Section the brain into 2 mm thick coronal slices using a brain matrix.[18]
-
TTC Staining: Incubate the slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-20 minutes in the dark.[18] Viable tissue, rich in mitochondrial dehydrogenases, reduces the TTC to a red formazan product, while the infarcted tissue remains unstained (pale white).[16][19]
-
Image Analysis: Capture high-resolution images of the stained slices. Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total area of each hemisphere for each slice.
-
Volume Calculation: Calculate the infarct volume, often corrected for edema to avoid overestimation of the injury. The volume is determined by multiplying the infarct area by the slice thickness and summing the volumes for all slices.[19]
Data Presentation: In-Vivo Neuroprotective Efficacy
The quantitative data from the TTC analysis provides a clear measure of the compound's ability to reduce brain damage.
| Treatment Group | Dose (mg/kg, IV) | Corrected Infarct Volume (mm³) | % Reduction vs. Vehicle |
| Sham Control | 0 | 0 | N/A |
| MCAO + Vehicle | 0 | 250 ± 25 | 0% |
| MCAO + Compound | 5 | 175 ± 20 | 30% |
| MCAO + Compound | 10 | 110 ± 18 | 56% |
| MCAO + Compound | 20 | 85 ± 15 | 66% |
Visualization: In-Vivo tMCAO Experimental Workflow
This diagram outlines the process for evaluating a test compound in a preclinical stroke model.
Caption: Workflow for in-vivo efficacy testing using the tMCAO stroke model.
Part 3: Comparative Analysis - Bridging the In-Vitro/In-Vivo Divide
The ultimate goal of preclinical research is to identify compounds that will be effective in humans. A critical step in this process is understanding the correlation, or lack thereof, between in-vitro and in-vivo results.[3]
Synthesizing the Data
In our hypothetical example, this compound demonstrated a clear dose-dependent protective effect in both the in-vitro OGD model and the in-vivo tMCAO model. The high potency observed in-vitro translated to significant efficacy in-vivo, suggesting that the compound's primary mechanism of action (e.g., NMDA receptor antagonism) is relevant in the complex pathophysiology of stroke.
However, discrepancies are common. A compound may be highly potent in-vitro but fail in-vivo due to several factors:
-
Pharmacokinetics: Poor absorption, distribution, metabolism, or rapid excretion can prevent the compound from reaching its target in the brain at a therapeutic concentration.
-
Blood-Brain Barrier (BBB) Penetration: The compound may not effectively cross the BBB to engage its CNS target.[20]
-
Off-Target Effects: In a complex biological system, a compound may have unforeseen off-target effects that either cause toxicity or counteract its intended therapeutic benefit.
-
Model Limitations: While useful, animal models do not perfectly replicate human disease.[14] The failure of many neuroprotective drugs in clinical trials, despite promising preclinical data, highlights this translational challenge.[21]
The Path Forward: A Translational Perspective
Successful drug development requires a continuous feedback loop between in-vitro and in-vivo studies. Promising in-vitro hits must be rigorously tested in-vivo to confirm efficacy and safety. Conversely, unexpected in-vivo results should prompt further in-vitro experiments to understand the underlying mechanisms.
Visualization: The Drug Discovery & Translation Pipeline
The journey from a laboratory concept to a clinical candidate is a multi-step, iterative process.
Caption: The translational research pipeline from in-vitro discovery to preclinical candidate.
References
-
Al-Ghanmi, M. H., Ahmad, M., & Al-Harbi, S. A. (2020). In vitro oxygen-glucose deprivation to study ischemic cell death. PubMed. [Link]
-
Chen, Y., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. MDPI. [Link]
-
Creative Bioarray. Oxygen Glucose Deprivation Model. [Link]
-
You, R., & D'Mello, S. R. (2018). An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells. PubMed. [Link]
-
Galeffi, F., et al. (2020). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. JOVE. [Link]
-
Sutherland, B. A., et al. (2021). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. F1000Research. [Link]
-
Dale, E., & Velli, A. (2015). Oxygen-glucose deprivation in neurons: implications for cell transplantation therapies. ORCA - Cardiff University. [Link]
-
Wikipedia. Animal model of ischemic stroke. [Link]
-
BioWorld. (2024). Scientists create new MCAO-induced stroke model in rats. [Link]
-
Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. PubMed Central. [Link]
-
University of South Alabama. Measuring infarct size by the tetrazolium method. [Link]
-
Reynolds, I. J. (1994). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. [Link]
-
ResearchGate. Infarct Measurement in Focal Cerebral Ischemia: TTC Staining. [Link]
-
Al-Ghanmi, M. H., et al. (2024). Redox State of Glutathione and Cysteine in Plasma Following Acute Stroke. MDPI. [Link]
-
Gaspar, T., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. PubMed Central. [Link]
-
ResearchGate. Experimental protocols, TTC staining and infarction volume. [Link]
-
Chen, K. C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. [Link]
-
Smith, R. A. (2009). Twenty-First Century Challenges for In Vitro Neurotoxicity. ResearchGate. [Link]
-
Smith, R. A. (2009). Twenty-first century challenges for in vitro neurotoxicity. PubMed. [Link]
-
InnoSer. In vitro neurology assays. [Link]
-
Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]
-
Sheth, K. N., & Cramer, S. C. (2017). A failure of forward translation? The case of neuroprotection. OAE Publishing Inc.. [Link]
-
Mfotie, N., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]
-
Grimm, C. M., et al. (2002). In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. [Link]
-
Gelin, C. F., et al. (2012). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. [Link]
-
Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. [Link]
-
Lipton, S. A. (2006). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist. [Link]
-
MDPI. Translating Molecular Psychiatry: From Biomarkers to Personalized Therapies. [Link]
-
PubChem. (2R)-2-amino-2-(2,5-dihydroxyphenyl)acetic acid. [Link]
-
Al-Sanea, M. M., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]
-
Zahoor, M., et al. (2025). Toxicity studies and anti-arthritic effect of mandelic acid (2-hydroxy - 2-phenyl acetic acid) using in vitro and in vivo techniques. ResearchGate. [Link]
-
PubChem. (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. [Link]
-
Rupa Health. 2-Hydroxyphenylacetic Acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 5. Twenty-first century challenges for in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. oaepublish.com [oaepublish.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, moving beyond simple instructions to explain the causality behind each procedural choice. Our goal is to empower your laboratory with a self-validating system for waste management, ensuring the safety of your personnel and the integrity of your facility.
Hazard Characterization and Initial Assessment
Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic properties is critical. This compound is an amino acid derivative. While a specific Safety Data Sheet (SDS) for this exact stereoisomer should always be the primary source of information, we can infer its likely hazard profile from data on structurally similar compounds, such as 2-Hydroxyphenylacetic acid.
The primary hazards associated with this class of compounds are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]
Based on this profile, this compound is generally not classified as an acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA) unless it is mixed with or exhibits characteristics of a listed hazardous waste.[3][4] However, it must be managed in a way that prevents harm to human health and the environment.[4][5]
Core Principle: The foundation of safe disposal is accurate characterization. Always consult the manufacturer-specific SDS for the material in your possession. If an SDS is unavailable, a conservative approach, treating the substance as an irritant, is warranted.
Regulatory Framework: Navigating EPA and OSHA Compliance
Two primary federal agencies govern laboratory waste in the United States:
-
Environmental Protection Agency (EPA): The EPA, under the RCRA, establishes the framework for identifying and managing hazardous waste to protect the environment.[3] Laboratories are considered waste generators and must comply with regulations for waste classification, storage, and disposal.[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Laboratory Standard (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200), are designed to protect workers from chemical hazards through proper training, labeling, and the availability of safety information like SDSs.[8][9][10]
Your institution's Environmental Health & Safety (EHS) office translates these federal mandates into actionable protocols for your specific location. Always consult your local EHS office for institutional and state-specific disposal requirements, which may be more stringent than federal guidelines.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the irritant nature of the compound, direct contact must be avoided. The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Prevents eye irritation from dust or splashes.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation.[2] Always inspect gloves for tears or punctures before use. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Generally not required for small quantities of solid. Use in a fume hood if creating dust. | If weighing or transferring large quantities that may generate dust, a NIOSH-approved respirator may be necessary. |
On-Site Waste Management: Segregation and Containment Protocol
Proper disposal begins at the point of generation. The following steps ensure that waste is handled safely and in compliance with regulatory standards.
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated waste collection area in the lab, at or near the point of generation.[11] This area must be under the control of the laboratory personnel generating the waste.
Step 2: Select an Appropriate Waste Container
-
For Solid Waste: Use a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) screw-cap jar). The container must be in good condition, free from leaks or cracks.[11]
-
For Contaminated Labware (e.g., weigh boats, gloves): Collect in a designated plastic bag or container lined with a plastic bag.
Step 3: Label the Waste Container Correctly This step is critical for regulatory compliance and safety. The label must be affixed to the container as soon as the first particle of waste is added.[11]
| Label Element | Description |
| "HAZARDOUS WASTE" | These words must be prominently displayed on the label, even if the chemical itself is not federally listed as hazardous.[7][11] This is a standard practice for all chemical waste streams. |
| Chemical Name & Composition | List the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.[4] |
| Hazard Identification | Clearly indicate the hazards. A simple statement like "Irritant" or a hazard pictogram is effective.[7] |
| Accumulation Start Date | The date the first amount of waste was placed in the container.[4] |
| Generator Information | Name of the Principal Investigator (PI) and the laboratory location (building and room number). |
Step 4: Maintain Proper Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[11]
-
Store the container in a secondary containment bin to mitigate potential spills.
-
Do not mix this waste with other incompatible chemical waste streams.
Disposal Decision Workflow
The specific disposal path depends on the nature and quantity of the waste. The following workflow diagram illustrates the decision-making process.
Caption: Disposal decision workflow for this compound.
Final Disposal Protocols
Scenario A: Small Quantities of Uncontaminated Solid Waste This applies to residual amounts, such as material left in an empty stock bottle or small amounts from synthesis.
-
Collection: Collect the solid waste in a properly labeled container as described in Section 4.
-
Disposal: This waste should be disposed of through your institution's chemical waste program.[12] It should not be placed in the regular trash, as custodial staff are not trained to handle chemical containers.[12]
-
Empty Containers: An empty container that held this compound can be disposed of in the regular trash only after it is "RCRA empty" (no freestanding material remains).[4][12] To be safe, scrape out any visible residue into the chemical waste container and deface the label before disposal.[12]
Scenario B: Large Quantities or Contaminated Waste This applies to bulk quantities or waste that is mixed with solvents or other RCRA-hazardous materials.
-
Classification: This waste stream must be managed as hazardous waste.[4]
-
Collection: Collect the material in a container that is compatible with all components of the mixture. Label the container as "HAZARDOUS WASTE" and list all constituents and their percentages.[11]
-
Disposal: This waste must be collected by your institution's EHS department for disposal by a licensed hazardous waste contractor.[13] Never pour this material down the drain. [8]
Spill and Emergency Procedures
Proper handling should prevent spills, but preparedness is essential.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access.
-
Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large spill, or if you feel unsafe, evacuate the area and contact your EHS emergency line.
-
Cleanup (Small Solid Spill):
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material, avoiding the creation of dust. A moistened paper towel can be used to wipe up the final traces.
-
Place all cleanup materials (paper towels, contaminated gloves) into your designated chemical waste container.
-
Wash the spill area with soap and water.
-
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. [Link]
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]
-
Amino Acid Standard - SAFETY DATA SHEET. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Amino acid mobile phase kit Safety Data Sheet. [Link]
-
SAFETY DATA SHEET 1325-AMINO ACID 40%. BC Fertilis Panama. [Link]
-
2-Hydroxyphenylacetic acid SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
-
4-HYDROXYPHENYL ACETIC ACID Safety Data Sheet. Chemstock. [Link]
-
(2-Hydroxyphenyl)acetic acid PubChem CID 11970. National Center for Biotechnology Information. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. needle.tube [needle.tube]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Safely Handling (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
Core Hazard Assessment: Understanding the Risks
The chemical structure of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid presents a combination of hazards that must be respected to ensure laboratory safety. The primary risks are associated with the phenolic hydroxyl group, which imparts corrosive properties and allows for rapid absorption through the skin, potentially leading to systemic toxicity.[1][2] The amino and carboxylic acid functionalities contribute to its irritant nature.
Table 1: Summary of Potential Hazards
| Hazard Type | Associated Functional Group | Description of Risk | Supporting Evidence |
|---|---|---|---|
| Skin Corrosion & Absorption | Hydroxyphenyl (Phenolic) | Phenol is highly corrosive and can be rapidly absorbed through the skin, causing severe burns and potential systemic effects on the central nervous system, liver, and kidneys.[1] Initial contact may be painless due to a local anesthetic effect.[1] | Based on phenol handling guidelines.[1][2][3] |
| Serious Eye Damage | Hydroxyphenyl, Carboxylic Acid | The compound is expected to be a severe eye irritant. Phenol splashes can cause severe damage and potentially blindness.[1][2] Acetic acid analogues also present a risk of serious eye irritation.[4][5] | Based on data for 2-Hydroxyphenylacetic acid and phenol.[5][6] |
| Respiratory Irritation | Solid Powder Form, Amino Group | As a fine powder, the compound poses an inhalation risk that can lead to respiratory tract irritation.[5][7] | Based on data for 2-Hydroxyphenylacetic acid.[5] |
| Ingestion Hazard | General Toxicity | Ingestion of even small amounts of similar phenolic compounds can be harmful or fatal.[1][7] | Based on general toxicity of phenols and amino acids.[1][8] |
The Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to provide comprehensive protection against all potential exposure routes. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite.[9][10]
Table 2: Required Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Rationale |
|---|---|---|
| Eyes & Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against splashes and airborne particles. The phenolic group poses a significant risk of severe eye damage.[1][7] A face shield must be worn over goggles when handling larger quantities or when there is a heightened risk of splashing.[10][11] |
| Hands | Double Nitrile or Neoprene Gloves | Rationale: Prevents skin contact. Phenol readily penetrates many standard glove types.[11] For incidental contact, double-gloving with standard nitrile gloves is the minimum requirement.[9] For extended handling or when working with solutions, neoprene or butyl rubber gloves are recommended for their superior resistance to phenol.[1][9] Gloves must be changed frequently and immediately after any contact.[9] |
| Body | Chemical-Resistant Laboratory Coat | Rationale: A fully buttoned lab coat protects against skin contact from minor spills and dust.[2][12] An impervious apron should be worn over the lab coat if a significant splash risk exists.[11] |
| Respiratory | NIOSH-Approved Respirator | Rationale: Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[7][12] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to the following procedural steps is essential for minimizing exposure and ensuring a safe operational environment.
Engineering Controls & Preparation
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Emergency Equipment: Before beginning work, verify the location and operational status of the nearest safety shower and eyewash station.[1][9] Ensure unobstructed access.
-
PPE Inspection: Don all required PPE as detailed in Table 2. Carefully inspect gloves for any signs of degradation or punctures before use.[12]
Handling the Compound
-
Minimize Dust: Use smooth, controlled motions when transferring the solid compound with a spatula. Avoid dropping or scooping actions that could aerosolize the powder.
-
Containment: Keep the compound in a sealed container when not in immediate use.[11]
-
Work Area: After handling is complete, decontaminate the work surface within the fume hood with a suitable cleaning agent and wipe down with soap and water.[11]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Emergency Procedures: Spills & Exposure
In Case of a Spill:
-
Minor Spill (<50 ml or small amount of solid): Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1] Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Major Spill: Evacuate the laboratory immediately, close the doors, and notify the appropriate emergency response personnel.[1]
In Case of Exposure:
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while simultaneously flushing the affected area under a safety shower for at least 15-20 minutes.[1][2] Seek immediate medical attention. Do not delay.
-
Eye Contact: Rapid decontamination is critical. Flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the eyelids.[3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 glasses of water or milk.[6][13] Seek immediate medical attention.
Workflow for Safe Handling & Disposal
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from acquisition to disposal.
Caption: Logical workflow from preparation to disposal.
Disposal Plan: Preventing Environmental Contamination
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Collection: All materials contaminated with this compound, including residual chemical, contaminated PPE (gloves, wipes), and spill cleanup materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][12]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[11][12]
-
Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a licensed waste management service.[14]
References
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Phenol. Office of Environment, Health & Safety. Retrieved from [Link]
-
Yale University. (2022, June). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]
-
Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - Benzeneacetic acid, 2-hydroxy-.
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Chemstock. (n.d.). 4-HYDROXYPHENYL ACETIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44624198, (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid;4-methylbenzenesulfonic acid. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (4-Hydroxyphenyl)acetic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11970, (2-Hydroxyphenyl)acetic acid. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid?. YouTube. Retrieved from [Link]
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. monash.edu [monash.edu]
- 3. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Hydroxyphenylacetic acid(614-75-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
